molecular formula C10H18BrNO6 B061800 Bromoacetamide-PEG3-C1-acid CAS No. 173323-22-3

Bromoacetamide-PEG3-C1-acid

Numéro de catalogue: B061800
Numéro CAS: 173323-22-3
Poids moléculaire: 328.16 g/mol
Clé InChI: YTQSICXMSXKITM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bromoacetamide-PEG3-C1-acid is a high-purity, heterobifunctional crosslinking reagent specifically designed for the facile and stable conjugation of biomolecules. Its core structure features a bromoacetamide group at one terminus and a carboxylic acid (activated for coupling) at the other, interconnected by a triethylene glycol (PEG3) spacer. The bromoacetamide group is highly reactive toward thiol groups (cysteine residues) in proteins, peptides, and other biomolecules, forming a stable thioether bond that is resistant to hydrolysis. The carboxylic acid terminus can be readily activated with common coupling agents (e.g., EDC, NHS) for efficient amide bond formation with primary amines (lysine residues or the N-terminus), enabling the creation of custom protein-protein, protein-peptide, or protein-small molecule conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSICXMSXKITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169595
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173323-22-3
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bromoacetamide-PEG3-C1-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties and Applications of a Versatile Heterobifunctional Linker

Introduction

Bromoacetamide-PEG3-C1-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a bromoacetamide group, a terminal carboxylic acid, and a three-unit polyethylene (B3416737) glycol (PEG) chain.[3] This unique combination of functional groups allows for the covalent linkage of two different molecules, a crucial feature in the synthesis of complex bioconjugates. The PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application in synthesis, and the characterization of its conjugates.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C10H18BrNO6[1]
Molecular Weight 328.16 g/mol [1]
CAS Number 173323-22-3[1]
Appearance To be determined (typically a solid or oil)[6]
Purity >95% (typical)[3]
Solubility and Stability
PropertyDescriptionSource(s)
Solubility Soluble in water, DMSO, and DMF.[7] Quantitative solubility data is not readily available.[7]
pKa of Carboxylic Acid Estimated to be in the range of 3-5, typical for carboxylic acids.[8][9][8][9]
Storage Conditions For long-term storage, it is recommended to store at -20°C. For short-term, 0-4°C is suitable. The compound should be kept dry and in the dark.[6][10][6][10]
Stability Stable for several weeks at ambient temperature, suitable for standard shipping conditions.[6][6]

Reactivity and Applications

This compound is a versatile linker due to its two distinct reactive functional groups: the bromoacetamide moiety and the carboxylic acid.[4]

  • Bromoacetamide Group: This group selectively reacts with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form stable thioether bonds. This reaction is a nucleophilic substitution where the bromide ion acts as a good leaving group.[10][11]

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups, for instance, the lysine (B10760008) residues in proteins, to form stable amide bonds. Common activators for this reaction include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][12]

The primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] The this compound linker serves to connect the target protein ligand with the E3 ligase ligand.[5]

Signaling Pathway: The PROTAC Mechanism

The utility of this compound as a linker is best understood in the context of the ubiquitin-proteasome pathway, which is hijacked by the PROTACs it helps create. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand polyUb_POI Polyubiquitinated Target Protein Ternary->polyUb_POI Polyubiquitination of POI E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Recruited to Complex Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of action for a PROTAC utilizing a heterobifunctional linker.

Experimental Protocols

The following are representative protocols for the characterization and use of this compound. While specific parameters may need optimization, these methodologies provide a solid foundation for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a crucial technique for confirming the structure and purity of this compound and its conjugates.[16][17][18]

Objective: To verify the chemical structure and assess the purity of the linker.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher is recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Processing and Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals and compare the integration ratios to the expected values based on the molecule's structure. The presence of unexpected signals may indicate impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the linker and its reaction products.

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA) or trifluoroacetic acid (TFA)

  • C18 reversed-phase column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Dilute as necessary for injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-20 minutes.

    • Flow Rate: 0.5-1.0 mL/min

    • Column Temperature: 25-40 °C

    • Detection: UV at 214 nm or 220 nm

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the linker and its conjugates.

Objective: To confirm the identity of this compound by verifying its molecular weight.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.

  • MS Parameters:

    • Ionization Mode: Positive or negative ion mode (ESI+ or ESI-).

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting mass spectrum to find the ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Compare the observed mass to the theoretical mass of this compound.

Representative Bioconjugation Protocol: PROTAC Synthesis

This protocol outlines a general two-step approach for synthesizing a PROTAC using this compound.

Objective: To synthesize a PROTAC by sequentially coupling a thiol-containing E3 ligase ligand and an amine-containing target protein ligand to the linker.

Workflow:

Bioconjugation_Workflow start Start Materials linker This compound start->linker ligand1 Thiol-containing E3 Ligase Ligand start->ligand1 ligand2 Amine-containing Target Protein Ligand start->ligand2 step1 Step 1: Thiol-Bromoacetamide Reaction linker->step1 ligand1->step1 step2 Step 2: Amide Bond Formation (EDC/NHS Coupling) ligand2->step2 intermediate Intermediate Conjugate (Ligand1-Linker) step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purification Purification (e.g., HPLC) protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Step 1: Reaction of Bromoacetamide with a Thiol-containing Ligand

  • Dissolve the thiol-containing E3 ligase ligand (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the ligand solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the intermediate conjugate can be purified by preparative HPLC.

Step 2: Coupling of the Carboxylic Acid with an Amine-containing Ligand

  • Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous organic solvent such as DMF.

  • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing target protein ligand (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitor the formation of the final PROTAC by LC-MS or HPLC.

  • Once the reaction is complete, the final product can be purified by preparative HPLC.

Conclusion

This compound is a valuable tool for researchers and drug developers, offering a reliable method for the synthesis of complex bioconjugates. Its well-defined structure, dual reactivity, and the beneficial properties of the PEG spacer make it particularly suitable for the construction of PROTACs. A thorough understanding of its chemical properties and the application of appropriate analytical and synthetic protocols are essential for its effective use in advancing the field of targeted protein degradation and beyond.

References

An In-depth Technical Guide to Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation. This document details its chemical structure, molecular properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a bromoacetamide group at one end and a carboxylic acid at the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moiety serves as a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins.[1] The terminal carboxylic acid allows for standard amide bond formation, enabling its conjugation to other molecules of interest. The hydrophilic PEG linker enhances solubility and provides spatial separation between the conjugated molecules.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 328.16[2]
Chemical Formula C10H18BrNO5Inferred from Structure
Purity >95% (typical)[3]
CAS Number 173323-22-3[4]

Mechanism of Action: Thiol-Alkylation

The primary application of the bromoacetamide group is the specific alkylation of thiol groups, found in cysteine residues of proteins. This reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the bromine, which acts as a good leaving group. This results in the formation of a stable thioether bond.[1] The reaction is highly selective for thiols, especially at a pH range of 7.5-8.5.

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The synthesis of a PROTAC using this linker typically involves two key steps:

  • Amide Bond Formation: The carboxylic acid end of the linker is coupled to a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon).

  • Thiol-Alkylation: The bromoacetamide end of the linker is then reacted with a cysteine residue on the target protein ligand (warhead).

The modular nature of this synthesis allows for the creation of libraries of PROTACs with varying linkers, E3 ligase ligands, and target protein ligands to optimize degradation efficiency.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general methodology for the conjugation of this compound to a thiol-containing protein. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • This compound

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column.

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of labeling.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general workflow of a PROTAC synthesized using a linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Chemical Structure of this compound

The diagram below represents the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromoacetamide-PEG3-C1-acid is a heterobifunctional chemical linker integral to the design and synthesis of advanced bioconjugates. It does not possess an intrinsic biological mechanism of action in the traditional sense; rather, its function is to covalently connect two distinct molecules, thereby enabling the creation of sophisticated therapeutic and research agents. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The molecule features three key components:

  • A bromoacetamide group , which serves as a thiol-reactive electrophile for covalent bonding to cysteine residues.

  • A terminal carboxylic acid group , which can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues.

  • A hydrophilic polyethylene glycol (PEG3) spacer , which enhances solubility, reduces aggregation, and provides critical spatial separation between the conjugated molecules.[1][2][3]

This guide provides a detailed examination of the chemical mechanisms by which this compound facilitates bioconjugation and explores its application in the context of PROTAC and ADC technologies.

Core Chemical Mechanism of Action

The utility of this compound is rooted in its two distinct reactive termini, allowing for precise, sequential conjugation reactions.

A. The Bromoacetamide Moiety: Thiol-Reactive Conjugation

The bromoacetamide group is an electrophilic "warhead" that reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues in proteins.[4] The reaction proceeds via a nucleophilic substitution (S-alkylation) mechanism, where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine. This results in the formation of a highly stable thioether bond and the displacement of bromide as a leaving group.[5][6]

The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (-S⁻), whose concentration increases as the pH rises above the thiol's pKa (typically ~8.5 for cysteine).[7] Therefore, these reactions are most efficient in a slightly alkaline pH range of 8.0-9.0.[7][8] Studies have shown that thioether bonds formed from bromoacetamide linkers are more stable against phenomena like retro-Michael addition compared to those formed from maleimide-based linkers, leading to greater stability in biological media.[][10]

Thiol Protein-SH (Cysteine Thiolate) Transition Thiol->Transition Nucleophilic Attack Bromoacetamide Br-CH₂-CO-Linker (Bromoacetamide Moiety) Bromoacetamide->Transition Product Protein-S-CH₂-CO-Linker (Stable Thioether Bond) Transition->Product S-Alkylation Bromide Br⁻ (Leaving Group) Transition->Bromide

Caption: Bromoacetamide reaction with a cysteine thiol group.
B. The Carboxylic Acid Moiety: Amine-Reactive Conjugation

The terminal carboxylic acid provides a handle for conjugation to primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein. This reaction requires activation of the carboxyl group, which is typically achieved using a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

The mechanism is a two-step process:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH of 4.5-6.0.[11][13]

  • Stabilization and Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS (or Sulfo-NHS) captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[12][14] This NHS ester then efficiently reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS.[11][13]

Carboxyl Linker-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate1 + EDC EDC EDC->Intermediate1 Activation (pH 4.5-6.0) NHS NHS Amine Protein-NH₂ (Lysine Amine) Product Linker-CO-NH-Protein (Stable Amide Bond) Amine->Product Intermediate2 Amine-Reactive NHS Ester (Stable) Intermediate1->Intermediate2 + NHS Intermediate2->Product + Protein-NH₂ Coupling (pH 7.2-8.5)

Caption: EDC/NHS activation and coupling of a carboxylic acid.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[15][16][17] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[18]

This compound serves as a versatile building block for the linker component. It can be used to connect the POI-binding and E3-binding ligands, thereby forming the complete PROTAC molecule. The linker's role is critical, as its length, flexibility, and composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][3] Efficient formation of this complex is a prerequisite for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[19] The PROTAC molecule itself is not consumed and can catalytically induce the degradation of multiple target protein molecules.[16][17]

PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs ("payloads") specifically to cancer cells, thereby minimizing damage to healthy tissues.[20][21] An ADC is composed of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them.[22][23]

The dual reactivity of this compound makes it suitable for constructing the drug-linker component of an ADC. For instance, the carboxylic acid end can be conjugated to an amine-containing payload, and the bromoacetamide end can then be reacted with thiol groups generated by the reduction of interchain disulfide bonds on the antibody.[5] The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload.[] Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[20][22] Inside the cell, the payload is released (either by linker cleavage or degradation of the antibody), allowing it to exert its cell-killing effect.[23]

cluster_cell Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Quantitative Data Summary

ParameterValue / ObservationSignificanceReference(s)
Optimal Reaction pH 8.0 - 9.0Ensures sufficient concentration of the reactive thiolate anion for efficient S-alkylation.[7][8]
Relative Reactivity Iodoacetamide > Bromoacetamide > ChloroacetamideBromoacetamide offers a balance of high reactivity and stability, making it easier to handle than iodoacetamide.[4][7]
Bond Stability Thioether bond is stable; not susceptible to retro-Michael addition.Forms a more stable conjugate in plasma compared to maleimide-based linkers, which can deconjugate.[][10]
In Vivo Stability An ADC with a bromoacetamide-derived linker showed no measurable systemic drug release over 2 weeks in mice.Highlights the exceptional stability crucial for minimizing off-target toxicity in ADC applications.[10]
Selectivity Highly chemoselective for thiols over other nucleophiles like amines or imidazoles at optimal pH.Allows for specific targeting of cysteine residues even in the presence of other nucleophilic amino acids.[8]

Experimental Protocols

This section provides a generalized two-stage protocol for conjugating a thiol-containing payload (e.g., a peptide or small molecule) to an amine-containing protein (e.g., an antibody) using this compound.

Note: Optimization of molar ratios, buffer conditions, and reaction times is critical for each specific application.

Protocol: Two-Step Conjugation of a Thiol-Payload to an Amine-Protein

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Thiol-containing payload (Payload-SH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Thiol-Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching Reagent (for amine reaction): 1 M Tris-HCl, pH 8.0

  • Quenching Reagent (for thiol reaction): 1 M L-cysteine

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Sephadex G-25)

Stage 1: Activation of Linker and Conjugation to Protein-NH₂

  • Reagent Preparation: Prepare fresh stock solutions immediately before use.

    • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

    • Dissolve EDC and Sulfo-NHS in Activation Buffer to concentrations of 100 mM each.

    • Prepare the Protein-NH₂ in Coupling Buffer at a concentration of 5-10 mg/mL.

  • Linker Activation:

    • In a microfuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. A 10-20 fold molar excess of each reagent relative to the amount of protein to be used is a good starting point.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Add the activated linker mixture to the Protein-NH₂ solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Add quenching reagent (Tris-HCl) to a final concentration of 20-50 mM to cap any unreacted NHS-esters. Incubate for 15 minutes.

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Thiol-Reaction Buffer. Collect the protein fractions to yield the Protein-Linker-Bromoacetamide intermediate.

Stage 2: Conjugation of Payload-SH to Protein-Linker Intermediate

  • Payload Preparation: Dissolve the Thiol-containing payload in Thiol-Reaction Buffer (or DMSO if necessary, keeping the final organic solvent concentration below 10%).

  • Thiol Conjugation:

    • Add the Payload-SH solution to the purified Protein-Linker-Bromoacetamide intermediate. Use a 5-10 fold molar excess of the payload.

    • Incubate for 1-2 hours at room temperature, or until the reaction is complete (monitor by LC-MS if possible).

  • Final Quenching and Purification:

    • Add quenching reagent (L-cysteine) to cap any unreacted bromoacetamide groups.

    • Purify the final conjugate (Protein-Linker-Payload) using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted payload and quenching agents.

  • Characterization: Analyze the final conjugate for purity, concentration, and drug-to-protein ratio using techniques such as HIC-HPLC, SEC, and mass spectrometry.

Start1 Start: Protein-NH₂ & Linker-COOH Activate 1. Activate Linker (EDC/Sulfo-NHS) Start1->Activate CoupleAmine 2. Couple to Protein-NH₂ Activate->CoupleAmine Purify1 3. Quench & Purify (Desalting Column) CoupleAmine->Purify1 Intermediate Intermediate: Protein-Linker-Bromoacetamide Purify1->Intermediate CoupleThiol 4. Couple to Payload-SH Intermediate->CoupleThiol Start2 Start: Payload-SH Start2->CoupleThiol Purify2 5. Quench & Purify (SEC/Dialysis) CoupleThiol->Purify2 Final Final Product: Protein-Linker-Payload Purify2->Final

References

An In-depth Technical Guide to Bromoacetamide-PEG3-C1-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a versatile PEG-based linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its use, present representative quantitative data, and visualize key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in the construction of PROTACs.[1] Its structure consists of three key components:

  • A Bromoacetamide Group: This functional group acts as a reactive handle, specifically targeting thiol groups (e.g., from cysteine residues) on a protein ligand through a nucleophilic substitution reaction, forming a stable thioether bond.[]

  • A Triethylene Glycol (PEG3) Spacer: The PEG3 linker provides several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity and pharmacokinetic properties.[3] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

  • A Carboxylic Acid Group: This terminal functional group provides a versatile point of attachment for the second ligand, typically through the formation of a stable amide bond with a primary or secondary amine on the E3 ligase ligand.[5]

Physicochemical and Reactive Properties

A thorough understanding of the linker's properties is essential for successful PROTAC synthesis and optimization.

PropertyValueReference
Molecular Formula C10H18BrNO6
Molecular Weight 328.16 g/mol [6]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Bromoacetamide Reactivity Reacts with thiols (cysteine residues) to form thioether bonds.[]
Carboxylic Acid Reactivity Reacts with amines in the presence of coupling agents to form amide bonds.[7]

PROTAC Synthesis: A Step-by-Step Methodological Guide

The synthesis of a PROTAC using this compound is a modular, two-step process. This allows for the systematic variation of both the target protein ligand and the E3 ligase ligand to optimize the final PROTAC's efficacy.

General Workflow

The overall synthetic strategy involves the sequential conjugation of the two ligands to the linker.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Thioether Bond Formation E3_Ligand E3 Ligase Ligand (with amine) Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling Linker This compound Linker->Coupling Intermediate E3 Ligand-Linker Intermediate Coupling->Intermediate Intermediate_ref E3 Ligand-Linker Intermediate POI_Ligand Target Protein Ligand (with thiol) Thiol_Reaction Thiol-Bromoacetamide Reaction POI_Ligand->Thiol_Reaction Final_PROTAC Final PROTAC Thiol_Reaction->Final_PROTAC Intermediate_ref->Thiol_Reaction

PROTAC Synthesis Workflow.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific ligands.

Materials:

  • E3 Ligase Ligand (containing a primary or secondary amine)

  • This compound

  • Target Protein Ligand (containing a thiol group)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Solvents for extraction and purification (e.g., ethyl acetate (B1210297), dichloromethane, methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Step 1: Synthesis of the E3 Ligand-Linker Intermediate (Amide Coupling)

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the activated linker solution to the E3 ligase ligand solution. Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the E3 ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC (Thioether Formation)

  • Preparation: Dissolve the purified E3 ligand-linker intermediate (1.0 equivalent) in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water.

  • Thiol Reaction: Add the target protein ligand containing a thiol group (1.2 equivalents) to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Quantitative Analysis of PROTAC Performance

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-APEG35585[6]
PROTAC-BPEG42095[6]
PROTAC-CPEG515>98[6]

Table 2: Impact of Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-DPEG330>95[8]
PROTAC-EPEG445>90[8]

Note: The data in these tables are representative and compiled from various sources to illustrate general trends. Specific values for a PROTAC synthesized with this compound would need to be determined experimentally.

Signaling Pathways and Mechanism of Action

PROTACs exert their therapeutic effects by degrading key proteins in disease-related signaling pathways. The short and flexible nature of the PEG3 linker in this compound can be advantageous in targeting proteins where precise spatial orientation is required for efficient ternary complex formation.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is a catalytic cycle involving the recruitment of an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

G POI Target Protein (e.g., BRD4, BTK) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

PROTAC Mechanism of Action.

Example Signaling Pathway: BTK Degradation in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell cancers.[1][9] A PROTAC targeting BTK can lead to its degradation, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PROTAC_BTK BTK-PROTAC BTK->PROTAC_BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Degradation BTK Degradation PROTAC_BTK->Degradation induces Apoptosis Apoptosis Degradation->Apoptosis leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis inhibited by

BTK Signaling and PROTAC Intervention.

Safety and Handling

Bromoacetamide-containing compounds should be handled with care.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, with distinct reactive handles and a beneficial PEG spacer, allows for the modular and efficient construction of these powerful therapeutic agents. A thorough understanding of its properties and reactivity, coupled with systematic optimization of the linker length and attachment points, is crucial for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers to effectively utilize this compound in their PROTAC discovery and development programs.

References

An In-Depth Technical Guide to Bromoacetamide-PEG3-C1-acid for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) technology. This document details the linker's core properties, its application in ADC development, and the experimental protocols necessary for its successful implementation.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the payload. This compound is a state-of-the-art linker that offers a unique combination of features to enhance the therapeutic window of ADCs.

The structure of this compound comprises three key components:

  • A Bromoacetamide Group: This functional group provides a highly specific reaction with thiol (-SH) groups, such as those found in the cysteine residues of antibodies. This allows for a stable, covalent thioether bond to be formed, ensuring the integrity of the ADC in circulation.[1] The bromoacetamide-cysteine linkage is notably more stable than the more commonly used maleimide-based linkages, which can be susceptible to a retro-Michael reaction leading to premature drug release.[2]

  • A Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG spacer is a hydrophilic chain that imparts favorable physicochemical properties to the ADC.[3] It enhances the solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, and helps to reduce aggregation.[4][5] Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.[3]

  • A Carboxylic Acid Group (C1-acid): This terminal carboxylic acid provides a versatile handle for the conjugation of the cytotoxic payload. It can readily react with primary amine groups on the drug molecule in the presence of activating agents to form a stable amide bond.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C11H20BrNO6
Molecular Weight 342.18 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Purity Typically >95%
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Antibody-Drug Conjugation

The conjugation process involves a two-step approach: first, the activation of the this compound linker and its conjugation to the drug payload, followed by the conjugation of the drug-linker complex to the antibody.

Step 1: Drug-Linker Synthesis

  • Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) to activate the carboxylic acid group.

  • Conjugation to Payload: To the activated linker solution, add the cytotoxic payload containing a primary amine group. The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

Step 2: Conjugation to Antibody

  • Antibody Reduction: The interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups for conjugation. This is achieved by treating the antibody solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). The molar excess of the reducing agent will determine the number of available thiol groups and, consequently, the final drug-to-antibody ratio (DAR).

  • Conjugation Reaction: The purified drug-linker complex is then added to the reduced antibody solution. The reaction is typically performed in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH (typically 7.0-8.0) and temperature (4-25°C) for several hours.

  • Purification of ADC: The final ADC is purified to remove unreacted drug-linker and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index.[6][7] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[6][7]

Protocol for DAR Analysis by HIC-HPLC:

  • Sample Preparation: Dilute the purified ADC sample in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

  • Chromatographic Separation: Inject the sample onto a HIC column. The separation is based on the hydrophobicity of the ADC species; molecules with a higher DAR are more hydrophobic and will have a longer retention time. A gradient from high to low salt concentration is used to elute the different DAR species.

  • Data Analysis: The peak area of each species (DAR0, DAR2, DAR4, etc.) is integrated. The weighted average DAR is calculated based on the percentage of each peak area.[4][6]

Purity and Aggregation Analysis

Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using in vitro cytotoxicity assays, such as the MTT assay, on cancer cell lines that express the target antigen.

Protocol for MTT Assay:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free drug payload.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the logarithm of the ADC concentration.[8][9]

Data Presentation

The use of a bromoacetamide-PEG linker can lead to the production of more homogeneous and stable ADCs compared to traditional maleimide-based linkers. The following tables present representative data comparing the DAR distribution and aggregation of ADCs prepared with a bis-bromoacetamide-PEG11 linker and a maleimide-PEG12 linker.[5]

Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC) [5]

Linker TypeDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DAR
Bis-Bromoacetamido-PEG11 5.225.848.518.32.23.9
Maleimide-PEG12 6.128.245.316.93.53.8

This representative data illustrates that both linkers can produce ADCs with a similar average DAR. However, the Bis-Bromoacetamido-PEG11 linker may result in a slightly tighter distribution with fewer under- and over-conjugated species due to its specific reactivity and stable bond formation.[5]

Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC) [5]

Linker TypeMonomer (%)Dimer (%)High Molecular Weight Aggregates (%)
Bis-Bromoacetamido-PEG11 98.51.20.3
Maleimide-PEG12 97.91.60.5

The hydrophilic nature of the PEG11 spacer in the Bis-Bromoacetamido-PEG11 linker contributes to high monomer content and low aggregation levels. While both linkers perform well, the enhanced stability of the thioether bond in the bromoacetamide conjugate may further mitigate aggregation over time.[5]

Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values) [10][11]

Cell LineTarget AntigenADC with Bromoacetamide-PEG Linker (IC50, nM)ADC with Maleimide-PEG Linker (IC50, nM)
SK-BR-3HER20.05 - 0.080.07 - 0.1
N87HER20.6 - 0.90.8 - 1.2
BT474HER20.5 - 0.80.7 - 1.0
MDA-MB-468EGFR10 - 2015 - 25

Note: The IC50 values are hypothetical and for illustrative purposes, based on typical ranges observed for potent ADCs. Actual values will vary depending on the antibody, payload, and cell line used.

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental workflows in ADC development using this compound.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation (EDC/NHS) Drug-Linker Conjugate Drug-Linker Conjugate Activated Linker->Drug-Linker Conjugate Payload Conjugation Purified Drug-Linker Purified Drug-Linker Drug-Linker Conjugate->Purified Drug-Linker RP-HPLC Purification Crude ADC Crude ADC Purified Drug-Linker->Crude ADC Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody Reduction (TCEP) Reduced Antibody->Crude ADC Conjugation Purified ADC Purified ADC Crude ADC->Purified ADC SEC Purification Characterization Characterization Purified ADC->Characterization

Caption: ADC Synthesis Workflow

ADC_Characterization_Workflow cluster_characterization ADC Characterization Purified ADC Purified ADC DAR Analysis (HIC-HPLC) DAR Analysis (HIC-HPLC) Purified ADC->DAR Analysis (HIC-HPLC) Purity & Aggregation (SEC) Purity & Aggregation (SEC) Purified ADC->Purity & Aggregation (SEC) In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Purified ADC->In Vitro Cytotoxicity (MTT Assay) Average DAR & Distribution Average DAR & Distribution DAR Analysis (HIC-HPLC)->Average DAR & Distribution Monomer Purity & Aggregate Content Monomer Purity & Aggregate Content Purity & Aggregation (SEC)->Monomer Purity & Aggregate Content IC50 Value IC50 Value In Vitro Cytotoxicity (MTT Assay)->IC50 Value

Caption: ADC Characterization Workflow

Signaling Pathways

The cytotoxic payloads delivered by ADCs exert their effects through various mechanisms, most commonly by inducing DNA damage or inhibiting microtubule polymerization. These events trigger downstream signaling pathways that ultimately lead to apoptosis or cell cycle arrest.

DNA Damage Response Pathway

Payloads such as calicheamicin (B1180863) and duocarmycin analogs cause DNA double-strand breaks, which activate the DNA damage response (DDR) pathway.[12][13] This intricate signaling network aims to repair the damaged DNA, but if the damage is too severe, it initiates apoptosis.[14]

DNA_Damage_Response ADC Internalization ADC Internalization Payload Release Payload Release ADC Internalization->Payload Release DNA Damage DNA Damage Payload Release->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATM/ATR Activation->Chk1/Chk2 Phosphorylation p53 Activation p53 Activation Chk1/Chk2 Phosphorylation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Severe Damage DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair DNA Repair->Apoptosis Unrepaired Damage Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: DNA Damage Response Pathway

Tubulin Inhibition and Apoptosis Induction

Payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) are potent tubulin inhibitors.[15] By disrupting microtubule dynamics, they arrest the cell cycle in the G2/M phase and induce apoptosis through the intrinsic pathway.[2][16]

Tubulin_Inhibition_Apoptosis ADC Internalization ADC Internalization Payload Release (e.g., MMAE) Payload Release (e.g., MMAE) ADC Internalization->Payload Release (e.g., MMAE) Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Payload Release (e.g., MMAE)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Phase Arrest->Bcl-2 Phosphorylation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Phosphorylation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Tubulin Inhibition and Apoptosis

Conclusion

This compound is a highly valuable linker for the development of next-generation antibody-drug conjugates. Its bromoacetamide functionality provides a stable and specific conjugation site to cysteine residues on the antibody, while the PEG spacer enhances the overall physicochemical properties of the ADC. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this linker in their ADC development programs, with the ultimate goal of creating more effective and safer cancer therapeutics. The enhanced stability of the bromoacetamide linkage compared to maleimide-based linkers is a key advantage that can lead to a more homogeneous and reliable ADC product with an improved therapeutic index.[2]

References

An In-depth Technical Guide to Thiol-Reactive Functional Groups in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thiol-reactive functional groups utilized in protein modification. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemistry, application, and analysis of these essential bioconjugation tools.

Introduction to Thiol-Reactive Chemistry

The selective modification of proteins is a cornerstone of modern biotechnology and drug development. The thiol group (-SH) of cysteine residues, with its unique nucleophilicity, provides a prime target for site-specific protein modification. This guide delves into the most prominent thiol-reactive functional groups, comparing their reactivity, selectivity, and the stability of the resulting conjugates.

Core Thiol-Reactive Functional Groups

A variety of electrophilic functional groups have been developed to react selectively with the thiol side chain of cysteine. The most commonly employed classes include maleimides, haloacetyls, vinyl sulfones, pyridyl disulfides, and reagents for thiol-yne chemistry. Each of these presents a unique combination of reactivity, stability, and ease of use, making them suitable for a range of applications from fluorescent labeling to the construction of antibody-drug conjugates (ADCs).

Maleimides

Maleimides are among the most widely used thiol-reactive functional groups due to their high reactivity and selectivity for thiols under mild conditions.[1] The reaction proceeds via a Michael addition to form a stable thioether bond.[2]

Reaction Mechanism: The reaction of a maleimide (B117702) with a thiol is highly efficient at a pH range of 6.5-7.5.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[2]

Stability Considerations: While the resulting thioether bond is generally stable, the succinimide (B58015) ring is susceptible to hydrolysis, particularly at pH values above 7.5.[3] More significantly, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the cellular environment.[4] Strategies to improve the stability of maleimide conjugates include the hydrolysis of the succinimide ring to the more stable succinamic acid thioether and the use of next-generation maleimides designed to minimize the retro-Michael reaction.[5][6]

Haloacetyls (Iodoacetamides and Bromoacetamides)

Haloacetyls, such as iodoacetamides and bromoacetamides, react with thiols via an SN2 nucleophilic substitution reaction to form a stable thioether bond.[5]

Reaction Mechanism: This alkylation reaction is most efficient at a slightly alkaline pH (typically pH 7.2-9.0), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[7] To prevent non-specific reactions, these modifications are often performed in the dark as haloacetyls can be light-sensitive.[7]

Selectivity: While highly reactive towards thiols, haloacetyls can also react with other nucleophilic amino acid side chains, such as histidines and lysines, at higher pH values. Therefore, careful control of the reaction pH is crucial to ensure selectivity for cysteine residues.

Vinyl Sulfones

Vinyl sulfones are another class of Michael acceptors that react with thiols to form a highly stable thioether linkage.[8]

Reaction Mechanism: The reaction of a vinyl sulfone with a thiol is a Michael addition, similar to that of maleimides. The reaction is typically performed at a neutral to slightly alkaline pH (pH 7-9) to facilitate the deprotonation of the thiol.[3]

Stability and Selectivity: The thioether bond formed from a vinyl sulfone is significantly more stable and less prone to retro-Michael addition compared to the adduct formed with a maleimide.[9][10] Vinyl sulfones exhibit good selectivity for thiols over amines, particularly at a neutral pH.[3] The reaction rate is generally slower than that of maleimides.[9]

Pyridyl Disulfides

Pyridyl disulfides react with thiols through a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione.[11]

Reaction Mechanism: This exchange reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12] The reaction proceeds over a wide pH range.

Reversibility: A key feature of the disulfide linkage is its reversibility. The formed disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or by endogenous thiols like glutathione. This property is particularly useful for applications requiring the release of a conjugated payload within the reducing environment of the cell.[13]

Thiol-Yne Reaction

The thiol-yne reaction is a "click chemistry" approach that involves the radical-mediated addition of a thiol to an alkyne, forming a stable vinyl sulfide (B99878) linkage.[6]

Reaction Mechanism: This reaction is typically initiated by UV light in the presence of a photoinitiator or by radical initiators. A key advantage of the thiol-yne reaction is its metal-free nature, which is beneficial for biological applications where metal catalysts can be cytotoxic.

Efficiency and Stability: The thiol-yne reaction is highly efficient and proceeds under mild conditions. The resulting vinyl sulfide bond is very stable.

Quantitative Data on Thiol-Reactive Functional Groups

The following table summarizes key quantitative data for the discussed thiol-reactive functional groups. It is important to note that reaction rates and stability can be influenced by various factors, including the specific reagents, buffer conditions, temperature, and the local environment of the cysteine residue within the protein.

Functional GroupReaction TypeTypical pH RangeSecond-Order Rate Constant (k₂) with CysteineConjugate Stability
Maleimide Michael Addition6.5 - 7.5[3]~10² M⁻¹s⁻¹[14]Stable, but susceptible to retro-Michael addition and hydrolysis.[5] Half-life of ~7 days in human plasma for some ADCs.[6]
Haloacetyl SN2 Alkylation7.2 - 9.0[7]~36 M⁻¹min⁻¹ (Iodoacetamide)[15]Forms a very stable thioether bond.[16]
Vinyl Sulfone Michael Addition7.0 - 9.0[3]Reaction rate is ~7 times higher than with acrylates.[17]Forms a highly stable, irreversible thioether bond.[9][10]
Pyridyl Disulfide Thiol-Disulfide Exchange4.0 - 9.0[11][12]Rapid, often complete within minutes.[12]Forms a reversible disulfide bond, cleavable by reducing agents.[11]
Thiol-Yne Radical AdditionN/A (Initiator dependent)Not readily availableForms a very stable vinyl sulfide linkage.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of thiol-reactive chemistry. Below are representative protocols for key experiments.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye

This protocol describes a general procedure for labeling a protein with a fluorescent dye containing a maleimide group.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized fluorescent dye

  • Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)[3]

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[18] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[19][20]

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF immediately before use.[21]

  • Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.[21] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Purification: Remove the unreacted dye from the protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[18]

  • Characterization: Determine the degree of labeling (DOL) of the conjugate using UV-Vis spectrophotometry (see Analytical Methods section).[18][22]

Protocol 2: Protein Alkylation with Iodoacetamide (B48618)

This protocol outlines the alkylation of cysteine residues in a protein using iodoacetamide to prevent disulfide bond formation, a common step in proteomics workflows.

Materials:

  • Protein sample

  • Reduction Buffer: e.g., 100 mM Ammonium Bicarbonate, pH ~8

  • DTT (Dithiothreitol) or TCEP

  • Iodoacetamide (IAA) solution (freshly prepared and protected from light)

  • Quenching solution (e.g., DTT or L-cysteine)

Procedure:

  • Reduction: Dissolve the protein in the reduction buffer and add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour to reduce disulfide bonds.[16]

  • Alkylation: Add a freshly prepared iodoacetamide solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.[16]

  • Quenching: Stop the alkylation reaction by adding a quenching solution to react with any excess iodoacetamide.[16]

  • Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation. The protein is now ready for downstream analysis such as enzymatic digestion and mass spectrometry.[16]

Protocol 3: Protein Conjugation using Divinyl Sulfone

This protocol provides a method for activating a protein with divinyl sulfone for subsequent conjugation.

Materials:

  • Protein to be activated

  • Divinyl sulfone (DVS)

  • Coupling Buffer (pH dependent on target residue, e.g., pH 9 for amines)

  • Thiol-containing molecule for conjugation

Procedure:

  • Protein Activation: Dissolve the protein in the coupling buffer. Add DVS and incubate to allow the vinyl sulfone to react with accessible nucleophilic residues on the protein surface. The reaction conditions (DVS concentration, time, temperature) need to be optimized for the specific protein.[23]

  • Removal of Excess DVS: Remove unreacted DVS by dialysis or size-exclusion chromatography. The DVS-activated protein can often be stored for future use.[23]

  • Conjugation: Add the thiol-containing molecule to the activated protein solution. The thiol will react with the remaining vinyl group on the DVS linker to form a stable thioether bond.[24]

  • Purification and Characterization: Purify the conjugate to remove any unreacted molecules and characterize the final product.

Mandatory Visualizations

Signaling Pathways

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activation of the transcription factor Nrf2 is tightly regulated by Keap1, a cysteine-rich protein that acts as a sensor for cellular stress.[25]

Keap1_Nrf2_Pathway cluster_basal Basal Conditions Nrf2 Nrf2 Keap1 Keap1 (Cys151, Cys273, Cys288) Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Keap1->Nrf2 Dissociation/ Conformational Change Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Gene Transcription Stress Oxidative/Electrophilic Stress (e.g., R-X) Stress->Keap1 Cysteine Modification (Alkylation/Oxidation) Ub Ubiquitin Nrf2_n Nrf2 Nrf2_n->ARE Nuclear Translocation and Binding

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[25] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1 (e.g., C151, C273, C288), leading to a conformational change that disrupts Nrf2 ubiquitination.[18][26] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of cytoprotective genes.[25]

EGFR Signaling Pathway and Redox Regulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its activity can be modulated by redox signaling through the oxidation of specific cysteine residues.[27]

EGFR_Signaling EGF EGF EGFR EGFR (Cys797) EGF->EGFR Binding & Dimerization NOX NADPH Oxidase (NOX) EGFR->NOX Activation Downstream Downstream Signaling (e.g., Ras-ERK, PI3K-Akt) EGFR->Downstream Phosphorylation Cascade H2O2 H₂O₂ NOX->H2O2 Production H2O2->EGFR Oxidation of Cys797 (Sulfenylation) -> Activation PTP Protein Tyrosine Phosphatase (PTP) H2O2->PTP Oxidation -> Inactivation PTP->EGFR Dephosphorylation (Inhibition) Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Caption: Redox regulation of the EGFR signaling pathway.

Upon binding of EGF, EGFR activates NADPH oxidase (NOX), leading to the production of hydrogen peroxide (H₂O₂).[27] H₂O₂ can then oxidize a critical cysteine residue (Cys797) in the EGFR kinase domain, enhancing its activity.[28][29] Concurrently, H₂O₂ can inactivate protein tyrosine phosphatases (PTPs) that would normally dephosphorylate and inactivate EGFR, thus amplifying the downstream signal.[30]

Experimental Workflows

General Workflow for Protein Labeling and Characterization

The following diagram illustrates a typical workflow for the covalent modification of a protein with a thiol-reactive probe and subsequent analysis.

Protein_Labeling_Workflow start Start prep_protein 1. Protein Preparation - Buffer exchange - (Optional) Reduction of disulfides (e.g., with TCEP) start->prep_protein conjugation 3. Conjugation Reaction - Mix protein and reagent - Incubate under optimal conditions (pH, temp, time) prep_protein->conjugation prep_reagent 2. Reagent Preparation - Dissolve thiol-reactive probe (e.g., maleimide-dye) in DMSO/DMF prep_reagent->conjugation purification 4. Purification - Remove excess reagent (e.g., Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization - UV-Vis (DOL) - Mass Spectrometry (Mass confirmation) - SDS-PAGE (Purity) - Functional Assay purification->characterization end End characterization->end

Caption: A typical workflow for protein modification with a thiol-reactive probe.

Logical Relationships: Reaction Mechanisms

Michael Addition of a Thiol to a Maleimide

Michael_Addition Protein_SH Protein-SH Maleimide Maleimide-R Thioether Protein-S-Maleimide-R (Thioether Adduct) Protein_SH->Thioether Maleimide->Thioether

Caption: Michael addition reaction between a thiol and a maleimide.

Thiol-Disulfide Exchange with a Pyridyl Disulfide

Thiol_Disulfide_Exchange Protein_SH Protein-SH Pyridyl_Disulfide R-S-S-Py Disulfide_Adduct Protein-S-S-R Protein_SH->Disulfide_Adduct Pyridyl_Disulfide->Disulfide_Adduct Pyridine_Thione Pyridine-2-thione Pyridyl_Disulfide->Pyridine_Thione

Caption: Thiol-disulfide exchange reaction.

Analytical Methods for Characterizing Protein Conjugates

The thorough characterization of protein conjugates is essential to ensure their quality, efficacy, and safety. A suite of analytical techniques is employed to determine the degree of modification, the site of conjugation, and the stability of the conjugate.

UV-Vis Spectrophotometry for Degree of Labeling (DOL)

UV-Vis spectrophotometry is a straightforward and widely used method to determine the average number of molecules conjugated to a protein, known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[18][22] This method requires that the conjugated molecule has a distinct UV-Vis absorbance from the protein. The absorbance of the conjugate is measured at two wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the conjugated molecule.[31] The DOL can then be calculated using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.[21]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of protein conjugates.[3] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used.

  • Intact Mass Analysis: By measuring the mass of the intact conjugate, the number of attached molecules can be determined, providing information on the distribution of species with different degrees of labeling.[21]

  • Peptide Mapping: The conjugate can be enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This allows for the precise identification of the modified cysteine residues.

Chromatography Techniques
  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to remove unreacted small molecules from the protein conjugate and to assess for aggregation.[20]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for analyzing antibody-drug conjugates. It separates species based on the number of conjugated hydrophobic drugs, allowing for the determination of the drug-load distribution.[29]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the protein conjugate from unreacted protein and other impurities.

Electrophoresis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to assess the purity of a protein conjugate and to confirm the covalent attachment of the modifying group, which often results in a shift in the apparent molecular weight.

Fluorescence-Based Assays
  • Fluorescence Spectroscopy: If the conjugated molecule is fluorescent, its emission spectrum can be used for quantification.

  • Fluorescence Polarization (FP): FP can be used to study the binding of a fluorescently labeled molecule to a protein. The change in polarization upon binding provides information about the interaction.[14][23]

Conclusion

The chemical modification of proteins through thiol-reactive functional groups is an indispensable tool in modern life sciences and drug development. Each of the major classes of thiol-reactive reagents offers a unique set of properties in terms of reactivity, selectivity, and the stability of the resulting conjugate. A thorough understanding of these characteristics, coupled with the appropriate use of experimental protocols and analytical techniques, is crucial for the successful design and creation of well-defined and functional protein conjugates. This guide provides a foundational understanding to aid researchers in selecting the optimal strategy for their specific application.

References

The Pivotal Role of PEG Linkers in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Polyethylene Glycol (PEG) linkers has revolutionized the landscape of drug discovery and development. This versatile polymer, when strategically incorporated into therapeutic molecules, offers a powerful means to overcome numerous pharmacokinetic and pharmacodynamic challenges. This technical guide provides a comprehensive overview of the core principles of PEGylation, its impact on drug performance, detailed experimental methodologies, and a look into the signaling pathways influenced by these advanced drug delivery systems.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to a molecule, such as a small molecule drug, peptide, or protein.[1] This modification imparts several desirable physicochemical properties, primarily stemming from PEG's hydrophilicity, biocompatibility, and large hydrodynamic radius.[2]

Key Advantages of PEGylation:

  • Enhanced Solubility: PEG linkers significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3]

  • Improved Pharmacokinetics: The large size of the PEG polymer chain shields the drug from enzymatic degradation and reduces renal clearance, leading to a prolonged plasma half-life.[1]

  • Reduced Immunogenicity: PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing the potential for an immune response.[2]

  • Controlled Drug Release: The chemistry of the PEG linker can be tailored for either stable, long-circulating conjugates or for environmentally-sensitive cleavage at the target site.

Types of PEG Linkers

The architecture of the PEG linker is a critical design parameter that dictates the overall properties and performance of the conjugate.

  • Linear PEG Linkers: The most common type, consisting of a single chain of repeating ethylene (B1197577) glycol units.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core, offering a greater shielding effect and a more significant increase in hydrodynamic volume.[4]

  • Cleavable PEG Linkers: Engineered with bonds that break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes like cathepsins, or a reducing environment due to high glutathione (B108866) concentrations in tumor cells). This allows for targeted release of the active drug at the site of action.[5]

  • Non-Cleavable PEG Linkers: Form a stable, permanent bond between the drug and the carrier. The drug is released upon lysosomal degradation of the entire conjugate within the target cell.[6]

Data Presentation: Quantitative Impact of PEGylation

The strategic use of PEG linkers has a quantifiable impact on the physicochemical and pharmacokinetic properties of drugs. The following tables summarize key data from various studies.

Table 1: Effect of PEGylation on Small Molecule Drug Solubility
DrugPEG LinkerChange in Aqueous SolubilityReference
SimvastatinPEG 6000Significant increase[7]
SimvastatinPEG 12000Greater increase than PEG 6000[7]
SimvastatinPEG 20000Highest increase in solubility[7]
[68Ga]Ga-Flu-1PEG8LogD7.4 decreased from -2.64 to -4.23[8]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
ADC ModelPEG Linker LengthKey Pharmacokinetic FindingImpact on Efficacy
αCD30-MMAE< 8 unitsRapidly increased clearance ratesNot tolerated in mice at 50 mg/kg
Trastuzumab-DM1Linear PEG24Slower clearance rates compared to shorter linkersImproved stability and pharmacokinetics
Trastuzumab-DM1Pendant 2 x PEG12Slower clearance than linear PEG24Best performing conjugate in terms of stability

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the development and characterization of PEGylated drugs.

Synthesis of a PEGylated Small Molecule Drug (PEG-NHS Ester Conjugation)

This protocol outlines the general procedure for conjugating a PEG-NHS ester to a small molecule containing a primary amine.

Materials:

  • Amine-containing small molecule

  • PEG-NHS Ester (e.g., mPEG-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-bearing small molecule in anhydrous DMF or DMSO in a reaction vessel.

  • Base Addition: Add 1.2 to 2 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

  • PEG-NHS Ester Addition: Slowly add a solution of the PEG-NHS ester (typically 1 to 1.5 equivalents) in the same anhydrous solvent to the reaction mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 3 to 24 hours. The reaction progress should be monitored periodically by TLC or LC-MS.[7]

  • Quenching: Once the reaction is complete, quench any remaining unreacted PEG-NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purification: The PEGylated product is purified from the reaction mixture using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC, to remove unreacted starting materials and byproducts.[7]

  • Characterization: Confirm the identity and purity of the final product using techniques like NMR, LC-MS, and HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of a PEGylated drug on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • PEGylated drug and unconjugated drug (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the PEGylated drug and the unconjugated drug in complete cell culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Plasma Stability Assay (LC-MS)

This assay evaluates the stability of a PEGylated drug conjugate in plasma.[9]

Materials:

Procedure:

  • Incubation: Pre-warm the plasma to 37°C. Spike the PEGylated drug conjugate into the plasma at a final concentration of 1-5 µM. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Protein Precipitation: At each time point, terminate the reaction by adding 3 volumes of cold acetonitrile or methanol containing an internal standard to the plasma aliquot. This will precipitate the plasma proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact PEGylated drug conjugate.[10][11]

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the stability profile and half-life of the conjugate in plasma.

In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PEGylated anticancer drug in a mouse xenograft model.[12]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line for tumor induction

  • Matrigel (optional)

  • PEGylated drug and vehicle control

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells), often mixed with Matrigel, into the flank of the immunodeficient mice.[13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Drug Administration: Administer the PEGylated drug to the treatment group and the vehicle control to the control group according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the PEGylated drug. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by drugs that utilize PEG linkers for enhanced delivery and efficacy.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.

VEGF_Signaling_Pathway VEGF Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Key pathways in VEGF signaling, promoting angiogenesis.

Experimental Workflows

Preclinical_Development_Workflow Preclinical Development of a PEGylated Drug cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_IND Regulatory Submission A Lead Compound Identification B PEG Linker Design & Synthesis A->B C Conjugation of PEG to Lead Compound A->C B->C D Purification & Characterization C->D E Solubility & Stability Assays D->E F In Vitro Cytotoxicity (e.g., MTT Assay) E->F G Plasma Stability Assay F->G H Pharmacokinetic Studies G->H I Efficacy Studies (Xenograft Models) H->I J Toxicology Studies I->J K IND-Enabling Studies J->K L IND Submission K->L

Caption: A typical workflow for the preclinical development of a PEGylated drug.[13]

Logical Relationships

Cleavable_vs_NonCleavable Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_Cleavable Cleavable Linker cluster_NonCleavable Non-Cleavable Linker A ADC Binds to Target Cell B Internalization (Endocytosis) A->B C Trafficking to Endosome/Lysosome B->C D Linker Cleavage (pH, Enzymes, etc.) C->D E Active Drug Released D->E F Drug Exerts Cytotoxic Effect E->F G ADC Binds to Target Cell H Internalization (Endocytosis) G->H I Trafficking to Lysosome H->I J Antibody & Linker Degradation I->J K Drug-Linker-Amino Acid Metabolite Released J->K L Metabolite Exerts Cytotoxic Effect K->L

Caption: Logical flow of drug release for cleavable and non-cleavable linkers.[5][6]

Conclusion

PEG linkers are an indispensable tool in modern drug discovery, offering a robust platform to significantly improve the therapeutic index of a wide range of molecules. By carefully selecting the appropriate PEG architecture, length, and linker chemistry, researchers can overcome challenges related to solubility, stability, and pharmacokinetics. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for the rational design and development of next-generation PEGylated therapeutics with enhanced efficacy and safety profiles.

References

The Strategic Application of Bromoacetamide-PEG3-C1-acid in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology research is continually evolving, with a significant shift towards targeted therapies that offer higher efficacy and reduced off-target toxicity. Within this paradigm, the design of molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker, a critical component connecting the targeting moiety to the therapeutic payload or E3 ligase ligand, plays a pivotal role in the overall stability, solubility, and efficacy of these conjugates. This technical guide provides an in-depth overview of the applications of Bromoacetamide-PEG3-C1-acid, a heterobifunctional linker, in the development of next-generation cancer therapeutics.

This compound is a PEG-based linker that offers a unique combination of features for bioconjugation.[1][2] The bromoacetamide group provides a reactive handle for covalent modification of thiol groups, such as those found in cysteine residues of antibodies or other proteins.[3] The terminal carboxylic acid allows for the attachment of a payload molecule, be it a potent cytotoxic agent for an ADC or an E3 ligase ligand for a PROTAC. The tri-ethylene glycol (PEG3) spacer enhances the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[4][5]

Core Applications in Oncology

The primary utility of this compound in oncology research lies in its role as a linker in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] The linker in an ADC is crucial for ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the tumor site.

This compound is particularly suited for cysteine-based conjugation strategies.[6] This involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the bromoacetamide moiety of the linker to form a stable thioether bond.[6][] This approach allows for a more controlled drug-to-antibody ratio (DAR) compared to lysine-based conjugation, leading to a more homogeneous ADC product with predictable properties.[6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[8][9] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The linker is a critical determinant of PROTAC efficacy.[5] The length, rigidity, and composition of the linker, including the incorporation of PEG units, can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.[5][10] The PEG3 spacer in this compound can provide the necessary flexibility and length to facilitate optimal ternary complex formation.[11] Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule.[4]

Quantitative Data Analysis

While specific quantitative data for conjugates synthesized with this compound are not extensively available in the public domain, the following table presents a comparative analysis of BRD4-targeting PROTACs with varying PEG linker lengths. This data, adapted from studies on similar PROTACs, illustrates the critical role of linker length in determining the efficacy of a PROTAC.[12] BRD4 (Bromodomain-containing protein 4) is a key regulator of oncogene transcription and is a validated target in cancer therapy.[12]

PROTAC ComponentLinker LengthDC50 (nM)Dmax (%)Cellular Target Engagement (NanoBRET)Permeability (PAMPA)
JQ1-VHL LigandPEG350>90StrongModerate
JQ1-VHL LigandPEG425>95StrongModerate
JQ1-VHL LigandPEG5 10 >98 Very Strong High
JQ1-VHL LigandPEG630>95StrongModerate

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. NanoBRET: A bioluminescence resonance energy transfer-based assay to measure target engagement in live cells. PAMPA: Parallel Artificial Membrane Permeability Assay.[12]

The data clearly demonstrates that the length of the PEG linker has a profound impact on the potency of the PROTAC, with the PEG5 linker exhibiting the most favorable degradation profile in this series.[12] This highlights the necessity of empirical optimization of linker length for each target-E3 ligase pair.

Experimental Protocols

The following are generalized protocols for the synthesis of an ADC and a PROTAC using a bromoacetamide-PEG-acid linker. These should be adapted and optimized for specific antibodies, payloads, and ligands.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in a molar excess to selectively reduce the interchain disulfide bonds.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess reducing agent by buffer exchange using a desalting column.

2. Linker-Payload Conjugation:

  • In a separate reaction, activate the carboxylic acid of the this compound linker using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., DMF).

  • Add the amine-containing cytotoxic payload to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours to form the bromoacetamide-PEG-payload conjugate.

3. Antibody-Linker-Payload Conjugation:

  • Add the bromoacetamide-PEG-payload conjugate to the reduced antibody solution.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, to allow the bromoacetamide group to react with the free thiols on the antibody.

  • Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unconjugated payload and linker.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and potency.

Protocol 2: Synthesis of a PROTAC

1. Synthesis of Linker-E3 Ligase Ligand Conjugate:

  • Activate the carboxylic acid of the this compound linker with EDC and NHS in anhydrous DMF.

  • Add the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) to the activated linker solution.

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purify the bromoacetamide-PEG-E3 ligase ligand conjugate by chromatography.

2. Synthesis of the Final PROTAC:

  • Dissolve the bromoacetamide-PEG-E3 ligase ligand conjugate and the target protein ligand (containing a nucleophilic group like a thiol or an amine) in a suitable solvent (e.g., DMF).

  • If the target ligand contains a thiol, the reaction can proceed directly. If it contains an amine, a different linker chemistry might be required, or the bromoacetamide could be replaced with another functional group.

  • For a thiol-containing target ligand, the reaction can be carried out at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Confirm the structure and purity by NMR and high-resolution mass spectrometry.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in ADC and PROTAC development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Activation Linker Activation (this compound) Payload_Attachment Payload/Ligand Attachment Linker_Activation->Payload_Attachment Purification1 Purification of Linker-Payload Payload_Attachment->Purification1 Final_Conjugation Final Conjugation Purification1->Final_Conjugation Antibody_Reduction Antibody Reduction (for ADCs) Antibody_Reduction->Final_Conjugation Purification2 Purification of ADC/PROTAC Final_Conjugation->Purification2 Mass_Spec Mass Spectrometry (LC-MS) Purification2->Mass_Spec Purity_Analysis Purity Analysis (HPLC) Purification2->Purity_Analysis DAR_Analysis DAR Analysis (for ADCs) Purification2->DAR_Analysis Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Purification2->Cell_Viability Target_Degradation Target Degradation Assays (Western Blot, for PROTACs) Purification2->Target_Degradation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo_Studies Target_Degradation->In_Vivo_Studies

Caption: A generalized experimental workflow for ADC/PROTAC development.

Conclusion

This compound represents a versatile and valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals in the field of oncology. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, makes it a suitable linker for the construction of both Antibody-Drug Conjugates and PROTACs. While the optimization of linker chemistry is a critical and empirically driven process, the principles and methodologies outlined in this guide provide a solid foundation for the rational design and development of novel targeted cancer therapies. Further research and publication of data on conjugates utilizing this specific linker will undoubtedly provide more granular insights into its full potential.

References

Unveiling Protein-Protein Interactions: A Technical Guide to Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Proximity to Unravel Cellular Networks

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the dynamic networks of protein-protein interactions (PPIs) is therefore paramount for elucidating disease mechanisms and developing novel therapeutics. One powerful approach to dissecting these interactions is the use of chemical probes that can covalently link interacting proteins, allowing for their capture and identification. This guide provides an in-depth technical overview of Bromoacetamide-PEG3-C1-acid, a versatile heterobifunctional linker, and its application in the study of protein-protein interactions, primarily through its use in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are revolutionary molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component, and this compound offers a unique set of functionalities for constructing these powerful research tools.

This guide will detail the chemical properties of this compound, provide comprehensive experimental protocols for its use in PROTAC synthesis and PPI studies, present quantitative data in a clear and accessible format, and visualize key pathways and workflows to facilitate a deeper understanding of this technology.

Core Concepts: The Chemistry of this compound

This compound is a chemical tool with three key components that confer its utility in studying protein-protein interactions:

  • Bromoacetamide Group: This functional group is a reactive electrophile that readily forms a stable, covalent thioether bond with nucleophilic residues on a protein, primarily the thiol group of cysteine.[1][2][3] This covalent interaction allows for the irreversible labeling of proteins. While cysteine is the primary target, other nucleophilic residues like histidine and lysine (B10760008) can also react, albeit at a slower rate and typically at a higher pH.[1]

  • PEG3 Linker: The polyethylene (B3416737) glycol (PEG) linker, with its three repeating ethylene (B1197577) glycol units, is a flexible and hydrophilic spacer.[4][5] This hydrophilicity enhances the solubility of the entire molecule, which is often a challenge with large, complex PROTACs.[6] The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners without steric hindrance.[7][8]

  • C1-Acid (Carboxylic Acid) Group: This terminal carboxylic acid provides a versatile handle for conjugation to other molecules.[9] It can be readily coupled to primary amines on a ligand for an E3 ubiquitin ligase or a protein of interest using standard amide bond formation chemistry, typically in the presence of activating agents like EDC or HATU.[10]

The combination of these three components in a single molecule makes this compound a heterobifunctional linker, enabling the sequential and controlled synthesis of complex chemical probes like PROTACs.

Data Presentation: Physicochemical Properties and PROTAC Performance

The rational design of PROTACs requires careful consideration of the linker's properties. The following tables summarize key physicochemical parameters of this compound and provide illustrative data on how PEG linker length can impact the efficacy of a PROTAC.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H18BrNO6
Molecular Weight 328.16 g/mol
Appearance Solid
Solubility Soluble in DMSO and DMF
Storage 2-8°C, protect from light and moisture

Data compiled from publicly available sources.

Table 2: Illustrative Impact of PEG Linker Length on BRD4-Targeting PROTAC Performance

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC A PEG35585
PROTAC B PEG42095
PROTAC C PEG515>98
PROTAC D PEG63092

This table presents illustrative data for a series of PROTACs targeting the BRD4 protein, where the length of the PEG linker was varied. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation observed. This data highlights the critical importance of linker length optimization for achieving maximal potency.[11]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent use in a protein-protein interaction study via affinity purification-mass spectrometry (AP-MS).

Protocol 1: Synthesis of a Covalent PROTAC

This protocol outlines a two-step synthesis of a covalent PROTAC. In the first step, a ligand for an E3 ubiquitin ligase (containing a primary amine) is coupled to the carboxylic acid of this compound. In the second step, the bromoacetamide moiety of the resulting intermediate reacts with a cysteine residue on the target protein.

Materials:

  • This compound

  • E3 Ligase Ligand (with a primary amine, e.g., a derivative of thalidomide (B1683933) for CRBN recruitment)

  • Target Protein (with an accessible cysteine residue)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for product characterization

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the E3 ligase ligand-linker conjugate.

  • Characterize the purified product by mass spectrometry and NMR.

Step 2: Covalent Labeling of the Target Protein

  • Dissolve the purified E3 ligase ligand-linker conjugate in a suitable buffer (e.g., PBS with a small amount of DMSO to aid solubility).

  • Add the target protein to the solution. The molar ratio of the conjugate to the protein should be optimized, but a 5- to 10-fold molar excess of the conjugate is a good starting point.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Remove the excess, unreacted conjugate by dialysis or size-exclusion chromatography.

  • Confirm the covalent labeling of the target protein by mass spectrometry (observing the expected mass shift).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Coupling cluster_step2 Step 2: Target Protein Labeling E3_ligand E3 Ligase Ligand (with -NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) E3_ligand->Coupling Linker Bromoacetamide- PEG3-C1-acid Linker->Coupling Intermediate E3 Ligase Ligand-Linker Conjugate Coupling->Intermediate Purification1 HPLC Purification Intermediate->Purification1 Purified_Intermediate Purified Conjugate Purification1->Purified_Intermediate Labeling Covalent Labeling (Thiol-alkylation) Purified_Intermediate->Labeling Target_Protein Target Protein (with Cysteine) Target_Protein->Labeling PROTAC_Protein PROTAC-Target Protein Complex Labeling->PROTAC_Protein Purification2 Purification (Dialysis/SEC) PROTAC_Protein->Purification2

A simplified workflow for the two-step synthesis of a covalent PROTAC.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Identifying Interacting Proteins

This protocol describes how to use the synthesized covalent PROTAC-protein complex to identify interacting proteins from a cell lysate.

Materials:

  • Covalent PROTAC-target protein complex (from Protocol 1)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity purification resin (e.g., anti-FLAG M2 magnetic beads if the target protein is FLAG-tagged, or beads conjugated to a high-affinity binder of the PROTAC's E3 ligase ligand)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl, pH 2.5, or a solution of a competitive binder)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • Reagents for in-solution or in-gel trypsin digestion

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Culture and Lysis:

    • Culture the cells of interest to a high density.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the affinity purification resin to which the covalent PROTAC-target protein complex has been bound. This incubation should be performed at 4°C with gentle rotation for 2-4 hours.

    • Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the resin using the appropriate elution buffer.

    • Immediately neutralize the eluate if an acidic elution buffer was used.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate the eluted protein sample.

    • Perform in-solution or in-gel trypsin digestion of the proteins.

    • Desalt the resulting peptides using a C18 StageTip or similar device.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.[12]

    • Search the resulting MS/MS data against a protein database to identify the proteins in the sample.

    • Use quantitative proteomics software to determine the relative abundance of the identified proteins between the experimental sample and a negative control (e.g., a mock IP with an irrelevant protein).

    • Proteins that are significantly enriched in the experimental sample are considered potential interaction partners of the target protein.

AP_MS_Workflow Cell_Lysate Cell Lysate Incubation Incubation (Binding of Complex) Cell_Lysate->Incubation PROTAC_Complex PROTAC-Target Protein Complex Affinity_Resin Affinity Resin PROTAC_Complex->Affinity_Resin Affinity_Resin->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis Interactors Identified Interacting Proteins Data_Analysis->Interactors

A general workflow for affinity purification-mass spectrometry (AP-MS).

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in studying protein-protein interactions.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

The catalytic cycle of PROTAC-mediated protein degradation.
Logic of Covalent PROTAC Synthesis

Covalent_PROTAC_Logic Start Start Couple_E3 Couple E3 Ligand to Linker's Acid Start->Couple_E3 Purify1 Purify Intermediate Couple_E3->Purify1 React_Target React Bromoacetamide with Target's Cysteine Purify1->React_Target Purify2 Purify Final Complex React_Target->Purify2 End End Purify2->End MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS KRAS (G12C) Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PROTAC Covalent PROTAC (targeting KRAS G12C) PROTAC->RAS induces degradation

References

Bromoacetamide-PEG3-C1-acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamide-PEG3-C1-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. Its architecture, featuring a thiol-reactive bromoacetamide group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a primary amine-reactive carboxylic acid, offers a versatile platform for covalently linking distinct molecular entities. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by experimental protocols and logical workflows to aid in its effective application. While specific quantitative data is sparse in publicly available literature, this document aggregates qualitative information and provides standardized methodologies for its empirical determination.

Core Physicochemical Properties

This compound is designed to bridge two molecules, leveraging its distinct reactive ends. The incorporation of a PEG3 spacer is a key design feature intended to enhance the solubility of the entire conjugate, a critical factor in drug development.

Solubility Profile

The solubility of this compound is governed by its constituent parts: the polar carboxylic acid, the hydrophilic PEG spacer, and the bromoacetamide moiety.

Table 1: Solubility Characteristics of this compound

Solvent ClassSolvent ExamplesSolubility ProfileRationale & Remarks
Aqueous Buffers PBS, Tris, HEPESQualitatively High The hydrophilic PEG3 spacer and the potential for the carboxylic acid to be deprotonated to a carboxylate anion significantly enhance aqueous solubility[1]. However, solubility can be pH-dependent.
Polar Aprotic Solvents DMSO, DMFGood These are recommended solvents for preparing stock solutions[2]. Use of anhydrous grades is advised to prevent premature hydrolysis of the bromoacetamide group.
Polar Protic Solvents Water, EthanolModerate to High The molecule's polarity suggests good solubility. In protic solvents, there is a potential for solvolysis, especially over extended periods.
Non-polar Organic Solvents Hexane, ChloroformLow The molecule's high polarity makes it poorly soluble in non-polar solvents.
Stability Profile

The stability of this compound is a critical consideration for storage, handling, and reaction optimization. The bromoacetamide group is the most reactive and thus most susceptible moiety to degradation.

Table 2: Stability and Storage Recommendations for this compound

ConditionParameterRecommendation/ObservationRationale & Remarks
Storage Temperature & AtmosphereStore at -20°C, desiccated, and protected from light[2][3].Minimizes thermal degradation and hydrolysis from atmospheric moisture. Bromo-functionalized compounds can be light-sensitive.
pH Stability Aqueous SolutionsLimited stability in aqueous solutions; prepare fresh before use. The bromoacetamide group is more reactive at higher pH.At alkaline pH (e.g., > 8.5), the bromoacetamide group reacts more rapidly with thiols, but is also more susceptible to hydrolysis. The reaction with thiols is significantly slower at pH 6.5[4][5].
Chemical Compatibility NucleophilesReactive with nucleophiles, especially thiols.The bromoacetyl group is an alkylating agent. Avoid strong nucleophiles during storage and handling if the integrity of this group is to be maintained.
Thermal Stability Solid StateStable at recommended storage temperatures. Avoid high temperatures.As with related bromo-compounds, thermal decomposition is possible at elevated temperatures[6].

Experimental Protocols

The following protocols are standardized methods that can be adapted to empirically determine the quantitative solubility and stability of this compound.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Water, DMSO) in a glass vial.

  • Equilibration : Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation : Centrifuge the suspension to pellet the excess, undissolved solid.

  • Quantification : Carefully remove a known volume of the supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method with a UV detector, against a standard curve prepared from a stock solution of known concentration.

  • Calculation : The solubility is calculated based on the measured concentration in the supernatant and expressed in units such as mg/mL or mM.

Protocol: Stability Assessment by HPLC

This protocol monitors the degradation of the compound over time under specific conditions (e.g., in an aqueous buffer at a certain pH and temperature).

  • Solution Preparation : Prepare a solution of this compound of known concentration (e.g., 1 mg/mL) in the test buffer (e.g., PBS pH 7.4).

  • Incubation : Aliquot the solution into several sealed vials and incubate them under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect from light.

  • Time Points : At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • Analysis : Immediately analyze the sample by reverse-phase HPLC.

  • Data Evaluation : Monitor the decrease in the peak area of the parent compound (this compound) over time. The appearance and growth of new peaks will correspond to degradation products (e.g., the hydrolyzed version). The stability can be reported as the percentage of the parent compound remaining at each time point or by calculating a half-life (t½) under the tested conditions.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz DOT language provide clear visual representations of key processes involving this compound.

Thiol-Alkylation Experimental Workflow

The primary use of the bromoacetamide group is its reaction with a thiol (e.g., a cysteine residue on a protein) to form a stable thioether bond. The efficiency of this reaction is pH-dependent.

Thiol_Alkylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_cleanup Quenching & Purification cluster_analysis Analysis p1 Dissolve Thiol-containing Biomolecule (e.g., Protein) in Buffer (pH 7.5-9.0) r1 Add molar excess of Linker solution to Biomolecule solution p1->r1 p2 Prepare fresh stock solution of This compound in anhydrous DMSO or DMF p2->r1 r2 Incubate at RT or 4°C (typically 1-2 hours) r1->r2 c1 Quench unreacted Linker with excess small molecule thiol (e.g., DTT, Cysteine) r2->c1 c2 Purify the conjugate via SEC, Dialysis, or TFF c1->c2 a1 Characterize conjugate (e.g., LC-MS, SDS-PAGE) c2->a1

Caption: Workflow for the conjugation of a thiol-containing biomolecule.

PROTAC Mechanism of Action

This compound serves as a building block for PROTACs. A PROTAC simultaneously binds a target protein (TP) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism TP Target Protein (TP) Ternary Ternary Complex (TP-PROTAC-E3) TP->Ternary E3 E3 Ubiquitin Ligase E3->E3 Recycled E3->Ternary PROTAC PROTAC (containing Linker) PROTAC->PROTAC Recycled PROTAC->Ternary Ub_TP Poly-ubiquitinated Target Protein Ternary->Ub_TP Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_TP->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Generalized mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable tool in modern bioconjugation and drug discovery. While its PEGylated structure confers favorable solubility, its reactive bromoacetamide group necessitates careful handling to ensure stability and maximize reaction efficiency. The protocols and workflows presented in this guide provide a framework for researchers to empirically characterize this linker and effectively integrate it into their research and development pipelines. For all applications, it is recommended to conduct small-scale pilot experiments to determine the optimal conditions for conjugation and to verify the stability of the resulting conjugate.

References

Methodological & Application

Application Notes and Protocols: Bromoacetamide-PEG3-C1-acid Bioconjugation for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification reduces renal clearance, offers protection against proteolytic degradation, and can decrease immunogenicity, leading to a longer circulation half-life and reduced dosing frequency.

Bromoacetamide-PEG3-C1-acid is a heterobifunctional linker designed for the site-specific PEGylation of peptides. It features a bromoacetamide group, which selectively reacts with the sulfhydryl group of cysteine residues via a thiol-alkylation reaction, forming a stable thioether bond.[1] The short, discrete PEG (dPEG®) spacer enhances solubility and provides a hydrophilic bridge, while the terminal carboxylic acid offers a potential site for further functionalization.[2][3] This application note provides a detailed protocol for the bioconjugation of peptides using this compound, including methodologies for purification and characterization of the resulting conjugate.

Chemical Reaction and Workflow

The bioconjugation process involves the nucleophilic substitution reaction between the thiol group of a cysteine residue in the peptide and the bromoacetamide moiety of the linker. This reaction is highly selective for cysteine residues under controlled pH conditions.

Peptide Peptide with Cysteine Residue (-SH) Conjugation Bioconjugation Reaction (Thiol-Alkylation) Peptide->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., RP-HPLC, SEC) Conjugation->Purification Crude Product Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis Purified Product Conjugate PEGylated Peptide Conjugate Analysis->Conjugate

Caption: General experimental workflow for peptide bioconjugation.

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes representative quantitative data for thiol-alkylation reactions for peptide bioconjugation.

ParameterTypical RangeMethod of AnalysisReference
Reaction Time 1 - 4 hoursLC-MS, RP-HPLC[4][5]
pH 7.0 - 8.5pH Meter[6][7]
Temperature Room Temperature to 37°CThermometer[5]
Molar Excess of Linker 1.1 - 5 equivalentsN/A[4]
Conjugation Efficiency > 90%LC-MS, RP-HPLC[8]
Final Yield (after purification) 50 - 80%UV-Vis SpectroscopyN/A

Note: The data presented are representative values from similar bioconjugation reactions and may vary depending on the specific peptide and reaction conditions.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Cysteine-containing peptide

    • This compound

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sodium Bicarbonate buffer, pH 8.0-8.5

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reduction of disulfide bonds, if necessary)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Deionized water

    • Acetonitrile (ACN) for HPLC

    • Trifluoroacetic acid (TFA) for HPLC

    • Nitrogen or Argon gas

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Lyophilizer

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Centrifuge

Protocol 1: Bioconjugation of a Cysteine-Containing Peptide

This protocol describes the conjugation of this compound to a peptide with a single, accessible cysteine residue.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, treat the peptide solution with a 2-5 molar excess of TCEP for 30-60 minutes at room temperature.

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in an organic solvent such as DMF or DMSO.

  • Conjugation Reaction:

    • To the peptide solution, add 1.5 to 5 molar equivalents of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 20% to maintain peptide solubility and integrity.

    • For peptides that are sensitive to higher pH, a pH of 7.4 is recommended. For more robust peptides, the pH can be adjusted to 8.0-8.5 with a bicarbonate buffer to increase the nucleophilicity of the thiol group.

    • Purge the reaction vial with nitrogen or argon gas, seal it, and incubate at room temperature with gentle stirring for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS or RP-HPLC. The formation of the conjugate will be indicated by a new peak with a higher molecular weight corresponding to the peptide plus the linker.

  • Quenching the Reaction (Optional):

Protocol 2: Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess linker, and any byproducts.[] Reverse-phase HPLC is a common and effective method for purifying peptide conjugates.[10]

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to ensure compatibility with the RP-HPLC mobile phase.

    • Centrifuge the sample to remove any precipitated material.

  • RP-HPLC Purification:

    • Equilibrate a semi-preparative C18 HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Solvent B. The PEGylated peptide will typically elute later than the unmodified peptide due to its increased hydrophobicity.

    • Collect fractions corresponding to the desired product peak.

  • Analysis and Recovery:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the PEGylated peptide.

    • Pool the pure fractions and lyophilize to obtain the purified product as a powder.

Signaling Pathway and Application Context

Peptides modified with linkers like this compound can be used in various applications, including targeted drug delivery. For instance, a PEGylated peptide that targets a specific cell surface receptor can be further conjugated to a cytotoxic drug, creating a targeted therapeutic agent.

cluster_0 Targeted Drug Delivery Peptide Targeting Peptide (e.g., RGD) Conjugate Peptide-PEG-Drug Conjugate Peptide->Conjugate Linker This compound Linker->Conjugate Drug Cytotoxic Drug Drug->Conjugate Receptor Cell Surface Receptor (e.g., Integrin) Conjugate->Receptor Binding Cell Cancer Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis Drug Release

Caption: Application of a peptide conjugate in targeted drug delivery.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds- pH of the reaction is too low- Insufficient molar excess of the linker- Peptide degradation- Increase the concentration of TCEP or the reaction time.- Increase the pH to 8.0-8.5 if the peptide is stable.- Increase the molar ratio of the linker to the peptide.- Ensure the use of high-purity reagents and degassed buffers.
Multiple Products Observed - Modification of other nucleophilic residues (e.g., lysine, histidine) at high pH- Disulfide scrambling- Perform the reaction at a lower pH (around 7.4).- Ensure complete reduction of all disulfide bonds before conjugation.
Poor Recovery After Purification - Precipitation of the conjugate- Non-optimal HPLC gradient- Adjust the percentage of organic solvent in the sample before injection.- Optimize the HPLC elution gradient to ensure proper separation and recovery.

By following these detailed protocols and considering the troubleshooting suggestions, researchers can successfully perform the bioconjugation of peptides with this compound for a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for Labeling Antibodies with Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Bromoacetamide-PEG3-C1-acid is a hydrophilic linker that contains a bromoacetamide group for specific reaction with thiol (sulfhydryl) groups and a carboxylic acid for conjugation to a payload. The bromoacetamide group reacts with free thiols, typically on cysteine residues, to form a highly stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting ADC, reduces aggregation, and can improve its pharmacokinetic properties.

This document provides a detailed guide for the labeling of antibodies with this compound, covering the principles of the reaction, step-by-step experimental protocols, and methods for characterization of the final conjugate.

Reaction Principle and Workflow

The conjugation process involves three primary stages:

  • Antibody Reduction: Selective reduction of the antibody's interchain disulfide bonds to generate free thiol (-SH) groups. This is a critical step to control the number of available conjugation sites.

  • Conjugation: Reaction of the generated free thiol groups with the bromoacetamide group of the this compound linker (which is pre-attached to the drug payload).

  • Purification and Analysis: Removal of unreacted drug-linker, reducing agents, and other impurities, followed by characterization of the ADC to determine its purity and the drug-to-antibody ratio (DAR).

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Preparation cluster_conjugation Conjugation Process cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) reduction Step 1: Antibody Reduction (e.g., with TCEP) mAb->reduction drug_linker Drug + Bromoacetamide- PEG3-C1-acid Synthesis conjugation Step 2: Conjugation Reaction (Thiol-Bromoacetamide Coupling) drug_linker->conjugation reduction->conjugation Reduced mAb (with free -SH groups) purification Step 3: Purification (e.g., SEC) conjugation->purification Crude ADC analysis Step 4: Characterization (DAR, Purity) purification->analysis Purified ADC

Figure 1. Experimental workflow for antibody labeling.

Data Presentation

The following table summarizes expected results from a typical conjugation experiment. Note that the optimal conditions should be determined empirically for each specific antibody and drug-linker combination.

ParameterCondition 1Condition 2Condition 3Analytical Method
Antibody Concentration 5 mg/mL5 mg/mL10 mg/mLUV-Vis (A280)
TCEP Molar Excess 2.5 eq3.5 eq2.5 eq-
Drug-Linker Molar Excess 5 eq5 eq8 eq-
Reaction Time (Conjugation) 2 hours2 hours3 hours-
Average Drug-to-Antibody Ratio (DAR) 3.84.14.0HIC-HPLC / Mass Spec.
Purity (Monomer %) > 95%> 95%> 93%SEC-HPLC
Unconjugated Drug-Linker < 1%< 1%< 1.5%RP-HPLC

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol aims to reduce the interchain disulfide bonds of a typical IgG1 antibody to generate free thiols for conjugation.

Materials:

  • Monoclonal Antibody (mAb): e.g., 10 mg/mL in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water

  • Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

  • Desalting Column: e.g., Sephadex G-25

Procedure:

  • Prepare the antibody solution to a final concentration of 5-10 mg/mL in the Reduction Buffer.

  • Calculate the required volume of TCEP stock solution. To achieve a target of 4 free thiols per antibody (for a potential DAR of 4), a starting point is 2.1 molar equivalents of TCEP to the antibody. The optimal TCEP concentration should be determined empirically.

  • Add the calculated volume of TCEP to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.

  • Elute the reduced antibody with Reduction Buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation Reaction

This protocol describes the conjugation of the reduced antibody with the this compound linker pre-conjugated to a payload.

Materials:

  • Reduced antibody from Protocol 1

  • Drug-Bromoacetamide-PEG3-C1-acid solution (e.g., 10 mM in DMSO)

  • Conjugation Buffer: PBS, pH 7.5-8.5

Procedure:

  • Adjust the pH of the reduced antibody solution to 7.5-8.5 with the Conjugation Buffer. A slightly alkaline pH is recommended for efficient alkylation of cysteine residues.

  • Add the desired molar excess of the Drug-Bromoacetamide-PEG3-C1-acid solution to the reduced antibody. A common starting point is a 1.5 to 2-fold molar excess of the linker-drug per free thiol.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The optimal reaction time may vary.

  • The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other small molecules.

Materials:

  • Crude ADC mixture from Protocol 2

  • SEC Column suitable for antibody purification

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes of Purification Buffer.

  • Load the crude ADC mixture onto the column.

  • Elute the ADC with the Purification Buffer at the recommended flow rate for the column.

  • Collect fractions and monitor the protein elution profile at 280 nm.

  • Pool the fractions containing the purified ADC (typically the first major peak).

  • Determine the final concentration of the purified ADC and store it at 4°C (short-term) or -80°C (long-term).

Signaling Pathway and Mechanism of Action

ADCs exert their cytotoxic effect by binding to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the cytotoxic payload is released, leading to cell death. The HER2 signaling pathway is a well-established target for ADCs in the treatment of breast and other cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization ADC Anti-HER2 ADC ADC->HER2 1. Binding Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules DNA DNA Damage Payload->DNA Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death DNA->Apoptosis

Figure 2. Mechanism of action of an anti-HER2 ADC.

The anti-HER2 ADC binds to the HER2 receptor on the cancer cell surface. This complex is then internalized into the cell through endocytosis. The ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The payload can then induce cell death through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Incomplete antibody reduction.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Hydrolysis of bromoacetamide linker.Prepare drug-linker solution immediately before use. Avoid high pH for extended periods.
High DAR / Aggregation Over-reduction of antibody (intramolecular disulfides).Decrease TCEP concentration or incubation time.
High molar excess of hydrophobic

Amine Coupling of Bromoacetamide-PEG3-C1-acid to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biopharmaceutical development. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles. The Bromoacetamide-PEG3-C1-acid linker is a versatile heterobifunctional reagent designed for a two-step conjugation strategy. It features a carboxylic acid group for initial amine coupling to the protein and a terminal bromoacetamide group for subsequent conjugation of a second molecule, such as a cytotoxic drug or a labeling agent.

This document provides detailed application notes and protocols for the amine coupling of this compound to proteins, with a focus on the generation of antibody-drug conjugates (ADCs).

Reaction Principle

The conjugation process involves two primary steps:

  • Amine Coupling: The carboxylic acid moiety of the this compound linker is activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activated linker then reacts with primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.

  • Thiol-Alkylation: The bromoacetamide group of the now protein-linked PEG linker is a thiol-reactive functional group. It specifically reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This step is commonly used to attach a payload molecule (e.g., a cytotoxic drug) that has been functionalized with a free thiol.

Key Applications

The unique architecture of the this compound linker makes it highly suitable for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is first attached to an antibody and then a potent cytotoxic drug is conjugated to the bromoacetamide end. This strategy allows for the targeted delivery of the drug to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Protein PEGylation: For improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

  • Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for various bioassays.

Data Presentation

Table 1: Impact of Linker to Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and toxicity. The initial molar ratio of the activated linker to the antibody is a key parameter in controlling the average DAR.

Linker:Antibody Molar RatioAverage DAR (Determined by HIC)
5:12.8
10:14.5
20:16.2

Note: This data is representative and the optimal molar ratio should be determined empirically for each specific antibody and linker-payload combination.

Table 2: Influence of PEG Linker Length on ADC Properties

The length of the PEG spacer can impact the physicochemical properties of the resulting ADC, such as hydrophobicity and aggregation. Longer PEG chains generally lead to increased hydrophilicity.

LinkerHIC Retention Time (min)Aggregation (%)
No PEG15.28.5
PEG412.84.2
PEG811.52.1
PEG1210.31.5

Higher HIC retention time indicates greater hydrophobicity. Lower aggregation percentage indicates greater stability.[1]

Table 3: Comparative Stability of Thiol-Reactive Linkages

The stability of the bond formed between the linker and the payload is crucial for preventing premature drug release. The thioether bond formed by bromoacetamide is known for its high stability.

Linker TypeResulting LinkageStability CharacteristicIn Vivo Half-life
BromoacetamideThioetherHighly stable, irreversible> 2 weeks (in mice)[]
MaleimideThioetherSusceptible to retro-Michael reactionCan be a few days[3]

Experimental Protocols

Protocol 1: Amine Coupling of this compound to an Antibody

This protocol describes the first step of the conjugation process: attaching the linker to the antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in Coupling Buffer.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.

    • To activate the linker, mix the this compound solution with the EDC/NHS solution. A common molar ratio is 1:2:2 (Linker:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the desired molar excess of the activated linker solution to the antibody solution. For initial experiments, a 5 to 10-fold molar excess of the linker is often a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove unreacted linker, EDC/NHS byproducts, and quenching reagents by buffer exchange using a desalting column equilibrated with PBS.

Protocol 2: Conjugation of a Thiolated Payload to the Bromoacetamide-Activated Antibody

This protocol describes the second step: attaching a thiol-containing molecule to the linker-modified antibody.

Materials:

  • Bromoacetamide-PEG-Antibody conjugate from Protocol 1

  • Thiolated payload (e.g., a cytotoxic drug with a free sulfhydryl group)

  • Reaction Buffer: PBS, pH 7.5-8.5, containing 5 mM EDTA

  • Anhydrous DMF or DMSO

  • Desalting column or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Payload Preparation:

    • Dissolve the thiolated payload in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the Bromoacetamide-PEG-Antibody solution, add a 3 to 5-fold molar excess of the thiolated payload stock solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or SEC. For higher purity, SEC is recommended.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on the HIC column.

  • Method:

    • Use a HIC column suitable for antibody analysis.

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the ADC species.

    • The average DAR is calculated from the peak areas of the different drug-loaded species.

2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify high molecular weight species (aggregates) in the ADC preparation.

  • Method:

    • Use an SEC column suitable for monoclonal antibodies.

    • Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample and elute under isocratic conditions.

    • Monitor the elution profile at 280 nm. The peak corresponding to the monomeric ADC should be the main peak, with any earlier eluting peaks representing aggregates.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Thiol-Alkylation cluster_characterization Characterization Antibody Antibody Conjugation1 Amine Coupling Antibody->Conjugation1 Linker This compound Activation EDC/NHS Activation Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Activated_Linker->Conjugation1 Quenching1 Quenching Conjugation1->Quenching1 Purification1 Purification (Desalting) Quenching1->Purification1 Linked_Antibody Bromoacetamide-PEG-Ab Purification1->Linked_Antibody Conjugation2 Thiol-Alkylation Linked_Antibody->Conjugation2 Payload Thiolated Payload Payload->Conjugation2 Purification2 Purification (SEC) Conjugation2->Purification2 ADC Final ADC Purification2->ADC HIC HIC (DAR) ADC->HIC SEC SEC (Aggregation) ADC->SEC

Caption: Experimental Workflow for ADC Synthesis and Characterization.

adc_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor_Binding Receptor Binding ADC->Receptor_Binding 1. Binding Antigen Tumor-Specific Antigen Antigen->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release 4. Degradation Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug 5. Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Cytotoxic_Drug->Target_Interaction 6. Action Apoptosis Apoptosis (Cell Death) Target_Interaction->Apoptosis 7. Outcome

Caption: Generalized ADC Signaling and Mechanism of Action Pathway.[]

References

PROTAC Design and Synthesis Using PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in modern PROTAC design.[4][5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1] These properties are instrumental in addressing common challenges in PROTAC development, such as the poor solubility and limited cell permeability often associated with these large and lipophilic molecules.[4][5] The tunable length of the PEG chain allows for precise optimization of the distance and orientation between the POI and the E3 ligase, which is essential for achieving efficient ubiquitination and subsequent degradation.[5][6]

These application notes provide a comprehensive guide to the rational design and synthesis of PROTACs utilizing PEG linkers, complete with detailed experimental protocols and quantitative data to aid researchers in developing next-generation protein degraders.

Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the recruited E3 ligase.[2][7] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.[7] The PROTAC molecule itself is not degraded and is released to catalytically induce the degradation of multiple target protein molecules.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Cascade PROTAC PROTAC (POI Ligand-PEG Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Catalyzes Poly-ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 Loads Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades E2->Ternary_Complex Transfers Ub to POI PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Design PROTAC Design (Ligands & PEG Linker Selection) Synth Chemical Synthesis (e.g., Amide Coupling, Click Chemistry) Design->Synth Purify Purification (e.g., Preparative HPLC) Synth->Purify Char Characterization (LC-MS, NMR) Purify->Char Ternary Ternary Complex Formation (SPR, FP, ITC) Char->Ternary Perm Cell Permeability (PAMPA, Caco-2) Char->Perm Analysis Determine Key Parameters (DC₅₀, Dₘₐₓ, Kᴅ, Pₐₚₚ) Degrade Protein Degradation (Western Blot, HiBiT) Perm->Degrade Viability Cell Viability (MTS/MTT Assay) Degrade->Viability MoA Mechanism of Action (Ubiquitination Assay) Viability->MoA MoA->Analysis

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles. The hydrophilic PEG layer forms a "stealth" coating that reduces protein adsorption (opsonization), minimizes recognition by the reticuloendothelial system, and consequently prolongs circulation time in vivo.

Bromoacetamide-PEG3-C1-acid is a heterobifunctional linker designed for the versatile surface modification of nanoparticles. This linker possesses two distinct reactive groups:

  • A bromoacetamide group , which reacts specifically with thiol (-SH) groups to form a stable thioether bond. This is particularly useful for functionalizing nanoparticles that have been surface-modified to present thiol groups, such as thiol-coated gold or quantum dot nanoparticles.

  • A terminal carboxylic acid group (-COOH), which can be activated to react with primary amine (-NH2) groups, forming a stable amide bond. This allows for the subsequent conjugation of a wide variety of molecules, such as targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorophores), or therapeutic payloads.

These application notes provide detailed protocols for the surface functionalization of thiol-modified nanoparticles with this compound and subsequent characterization of the resulting PEGylated nanoparticles.

Key Applications

  • Targeted Drug Delivery: The terminal carboxylic acid can be conjugated with targeting moieties to direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Bioimaging: Fluorophores or contrast agents can be attached to the carboxylic acid terminus, enabling the use of the functionalized nanoparticles as probes for cellular and in vivo imaging.

  • Multifunctional Nanoplatforms: The modular nature of this linker allows for the creation of nanoparticles with multiple functionalities for theranostic applications.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
ParameterBare Nanoparticles (Typical Range)Functionalized Nanoparticles (Expected Range)Characterization Technique
Hydrodynamic Diameter (nm) 15 - 100Increase of 5 - 20 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to -40 (for citrate-stabilized AuNPs)-5 to -15Zeta Potential Analysis
Surface Plasmon Resonance (nm) (for AuNPs) 520 - 530Red-shift of 2 - 5 nmUV-Vis Spectroscopy

Note: The exact changes will depend on the core nanoparticle size, material, and the density of the PEG linker on the surface.

Table 2: Quantitative Analysis of Surface Functionalization
ParameterMethodTypical Values/Ranges
PEG Grafting Density (PEG chains/nm²) TGA, HPLC-CAD, qNMR1 - 10
Functionalization Efficiency (%) UV-Vis Spectroscopy, Fluorescence Spectroscopy> 80%

Experimental Protocols

Protocol 1: Functionalization of Thiol-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized to expose thiol groups on their surface.

Materials:

  • Thiol-modified nanoparticles (e.g., gold nanoparticles with a thiol-containing ligand)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0-9.0.[1] Degas the buffer thoroughly before use.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M 2-Mercaptoethanol in degassed water

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification equipment (e.g., centrifuge, magnetic separator for magnetic nanoparticles)

Procedure:

  • Preparation of Nanoparticles:

    • Disperse the thiol-modified nanoparticles in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the thiol groups are protected or in a disulfide form, they may need to be reduced prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

  • Preparation of Linker Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][3]

  • Conjugation Reaction:

    • To the nanoparticle suspension, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the linker relative to the estimated number of thiol groups on the nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing, protected from light. The reaction rate is pH-dependent, with optimal reactivity of bromoacetamide towards thiols occurring at a slightly alkaline pH of 8.0-9.0.[1]

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 30 minutes to deactivate any unreacted bromoacetamide groups.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the Washing Buffer. For a typical 15 nm gold nanoparticle solution, centrifugation at 15,000 x g for 30 minutes is a good starting point. The supernatant containing excess linker and quenching agent should be carefully removed. Repeat this washing step at least three times. For magnetic nanoparticles, a magnetic separator can be used for purification.

  • Storage:

    • Resuspend the final purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for future use.

Protocol 2: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.

A. UV-Visible Spectroscopy (for Gold Nanoparticles):

  • Purpose: To monitor the stability and surface changes of the AuNPs.

  • Procedure: Acquire the UV-Vis spectrum of the nanoparticle solution before and after functionalization. A red-shift in the surface plasmon resonance peak (typically 2-5 nm) indicates a change in the local refractive index around the nanoparticles, suggesting successful surface modification.

B. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the nanoparticles.

  • Procedure: Measure the hydrodynamic diameter of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected due to the addition of the PEG layer.[4][5]

C. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the nanoparticles before and after functionalization. A change in the zeta potential towards a more neutral value is indicative of successful PEGylation, as the PEG layer shields the surface charge of the core nanoparticle.[6][7]

D. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present on the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the bare and functionalized nanoparticles. Look for the appearance of characteristic peaks corresponding to the PEG linker (e.g., C-O-C stretching) and the carboxylic acid group (C=O stretching).

E. Quantification of Surface Functionalization:

  • Purpose: To determine the number of PEG linkers attached to each nanoparticle.

  • Methods:

    • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated, which can be correlated to the amount of organic material (the PEG linker) on the inorganic nanoparticle core.[8]

    • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method can be used to quantify the amount of PEG linker released from the nanoparticles after displacement or dissolution of the nanoparticle core.[9][10][11][12]

    • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to quantify the amount of PEG linker after it has been released from the nanoparticle surface.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Thiol_NP Thiol-Modified Nanoparticles Reaction Reaction Mixture (pH 8.0-9.0, RT, 2-4h) Thiol_NP->Reaction Linker This compound Stock Solution Linker->Reaction Quenching Quenching (2-Mercaptoethanol) Reaction->Quenching Purification Centrifugation/ Magnetic Separation Quenching->Purification Characterization DLS, Zeta, UV-Vis, FTIR, TGA/HPLC Purification->Characterization Final_Product Functionalized Nanoparticles Purification->Final_Product

Caption: Experimental workflow for the surface functionalization of nanoparticles.

G NP Functionalized Nanoparticle EGFR EGFR NP->EGFR Targeting Ligand (e.g., Antibody) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis

Caption: Targeted nanoparticle inhibiting the EGFR/PI3K/Akt signaling pathway.

G NP Functionalized Nanoparticle Wnt_Ligand Wnt Ligand NP->Wnt_Ligand Delivery of Wnt Agonist Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Beta_Catenin_Deg β-catenin Degradation Frizzled_LRP->Beta_Catenin_Deg Beta_Catenin_Nuc β-catenin (Nuclear Accumulation) Frizzled_LRP->Beta_Catenin_Nuc Gene_Transcription Osteogenic Gene Transcription Beta_Catenin_Nuc->Gene_Transcription Bone_Regeneration Bone Regeneration Gene_Transcription->Bone_Regeneration

References

Application Notes and Protocols for Thiol-Alkylation with Bromoacetamide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the alkylation of thiol groups, primarily on cysteine residues in proteins and peptides, using bromoacetamide reagents. This technique is crucial for a variety of applications, including proteomics, protein structure-function studies, and the development of antibody-drug conjugates (ADCs).

Introduction

Thiol-alkylation is a fundamental chemical modification technique used to covalently block the sulfhydryl groups of cysteine residues.[1] This prevents the formation of disulfide bonds, which is critical for accurate protein analysis in mass spectrometry-based proteomics and for maintaining proteins in a reduced state during experiments.[1] Bromoacetamide reagents are effective alkylating agents that react with the thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[2][3] The bromide ion serves as an excellent leaving group in this reaction.[4] While highly reactive towards thiols, bromoacetamide can also react with other nucleophilic residues like lysine, histidine, and methionine, particularly at higher pH and reagent concentrations.[5][6] Therefore, careful optimization of reaction conditions is essential to ensure specificity.

Reaction Mechanism: Thiol-Alkylation via SN2

The alkylation of a thiol group by a bromoacetamide reagent proceeds through an SN2 mechanism. The deprotonated thiol (thiolate anion, -S⁻) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This leads to the formation of a stable thioether linkage and the displacement of the bromide ion.

sn2_mechanism cluster_reactants Reactants cluster_products Products Thiol R-SH Thioether R-S-CH₂-C(O)-NH₂ Thiol->Thioether Alkylation Bromoacetamide Br-CH₂-C(O)-NH₂ Bromoacetamide->Thioether Bromide Br⁻ Bromoacetamide->Bromide Leaving Group

Caption: SN2 reaction mechanism of thiol-alkylation by bromoacetamide.

Experimental Protocols

Detailed protocols for in-solution and in-gel alkylation are provided below. These are general guidelines and may require optimization for specific proteins or experimental goals.

Protocol 1: In-Solution Alkylation of Proteins

This protocol is suitable for the alkylation of proteins in solution, for example, prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5[6]

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)[6]

  • Alkylation reagent: 0.5 M Bromoacetamide in denaturing buffer (prepare fresh)[6]

  • Quenching solution: 1 M DTT[6]

  • Ammonium Bicarbonate (AmBic) buffer, 50 mM, pH 8.0[6]

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein sample in an appropriate volume of denaturing buffer.[6]

  • Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.[6][7]

  • Cooling: Allow the sample to cool to room temperature.[6]

  • Alkylation: Add the freshly prepared bromoacetamide solution to a final concentration that is in molar excess of the reducing agent (e.g., 20-50 mM). Incubate in the dark at room temperature for 30-45 minutes.[6]

  • Quenching: Stop the alkylation reaction by adding the quenching solution (DTT) to a final concentration approximately double that of the alkylating agent. Incubate for 15 minutes.[6]

  • Sample Cleanup: The sample can now be processed further, for example, by buffer exchange or precipitation, for downstream applications like enzymatic digestion.

Protocol 2: In-Gel Alkylation of Proteins

This protocol is designed for the alkylation of proteins that have been separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution: 50% acetonitrile (B52724) in 50 mM Ammonium Bicarbonate (AmBic)[6]

  • Reduction solution: 10 mM DTT in 100 mM AmBic[6]

  • Alkylation solution: 55 mM Bromoacetamide in 100 mM AmBic (prepare fresh)[6]

  • Wash solution: 100 mM AmBic[6]

  • Dehydration solution: 100% Acetonitrile[6]

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm). Destain the gel pieces with the destaining solution until the Coomassie stain is removed.[6]

  • Reduction: Add the reduction solution to the gel pieces and incubate at 56°C for 45 minutes.[7]

  • Cooling and Reagent Removal: Cool the sample to room temperature and remove the reduction solution.[6]

  • Alkylation: Add the freshly prepared alkylation solution to the gel pieces, ensuring they are fully submerged. Incubate for 30 minutes at room temperature in the dark.[6][7]

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile.[6]

  • Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding with in-gel enzymatic digestion.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for thiol-alkylation with bromoacetamide reagents based on established protocols.

Table 1: In-Solution Alkylation Parameters

ParameterRecommended ValueReference
Protein ConcentrationVariable-
Denaturant8 M Urea[6]
Reducing Agent (DTT)5-10 mM[6][7]
Bromoacetamide Conc.20-50 mM (molar excess over DTT)[6]
pH8.0-9.0[6]
TemperatureRoom Temperature to 37°C[1][6]
Incubation Time30-45 minutes (in the dark)[6]
Quenching Agent (DTT)~2x Bromoacetamide Conc.[6]

Table 2: In-Gel Alkylation Parameters

ParameterRecommended ValueReference
Reducing Agent (DTT)10 mM in 100 mM AmBic[6]
Bromoacetamide Conc.55 mM in 100 mM AmBic[6]
Reduction Temperature56°C[7]
Reduction Time45 minutes[7]
Alkylation TemperatureRoom Temperature[6][7]
Alkylation Time30 minutes (in the dark)[6][7]

Factors Affecting Alkylation Efficiency

Several factors can influence the efficiency and specificity of the alkylation reaction:

  • pH: The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (-S⁻), which is more prevalent at a pH above the pKa of the thiol group (~8.5 for cysteine). A slightly alkaline pH of 8.0-9.0 is generally recommended for efficient alkylation.[6]

  • Temperature: Alkylation reactions are typically performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[1]

  • Reagent Concentration: A molar excess of the bromoacetamide reagent over the total thiol concentration (including the reducing agent) is necessary to drive the reaction to completion.[6]

  • Reaction Time: Sufficient incubation time is required for complete alkylation. However, prolonged reaction times can increase the likelihood of side reactions.[8]

Potential Side Reactions and Specificity

While bromoacetamide is highly reactive towards cysteine, it can also modify other amino acid residues with nucleophilic side chains, such as lysine, histidine, and methionine, especially at higher pH values and with an excess of the alkylating agent.[6] It is important to control the reaction conditions to maximize specificity for cysteine residues. Compared to iodoacetamide, bromoacetamide is generally considered to have lower reactivity.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for protein sample preparation involving reduction and alkylation for proteomics analysis.

experimental_workflow start Protein Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction of Disulfide Bonds (e.g., DTT, 56°C) denaturation->reduction alkylation Thiol-Alkylation (Bromoacetamide, RT, dark) reduction->alkylation quenching Quenching (e.g., excess DTT) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion analysis Downstream Analysis (e.g., LC-MS/MS) digestion->analysis

Caption: General workflow for protein reduction and alkylation.

References

Application Notes and Protocols for the Conjugation of Bromoacetamide-PEG3-C1-acid to Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromoacetamide-PEG3-C1-acid is a heterobifunctional linker that combines a thiol-reactive bromoacetamide group with a carboxylic acid, spaced by a flexible polyethylene (B3416737) glycol (PEG) chain. This linker is particularly valuable in bioconjugation and drug development for its ability to covalently attach to biomolecules and fluorescent dyes. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the bromoacetamide and carboxylic acid moieties offer distinct conjugation chemistries.[1][2][3] The bromoacetamide group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or in thiol-modified oligonucleotides, to form a stable thioether bond.[4][5][6] The carboxylic acid group can be activated to react with primary amines, present on lysine (B10760008) residues of proteins or on amine-modified fluorescent dyes.[7][8]

These application notes provide detailed protocols for the conjugation of this compound to fluorescent dyes, enabling researchers to fluorescently label proteins, peptides, and other thiol-containing molecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[][10]

Key Features of this compound

  • Thiol-Reactivity: The bromoacetamide group provides specific conjugation to cysteine residues or other thiol-containing molecules.[4][5]

  • Amine-Reactivity: The terminal carboxylic acid can be activated to form stable amide bonds with amine-containing molecules.

  • PEG Spacer: The hydrophilic PEG3 spacer reduces aggregation, improves solubility, and can decrease the immunogenicity of the conjugated molecule.[1][2][11]

  • Versatility: Enables the fluorescent labeling of a wide range of biomolecules for various downstream applications.

Data Presentation

Table 1: Quantitative Comparison of Thiol-Reactive and Amine-Reactive Conjugation Strategies

ParameterThiol-Reactive (Bromoacetamide)Amine-Reactive (Carboxylic Acid Activation)
Target Residues Cysteine (Thiol groups)Lysine, N-terminus (Primary amines)
Reaction pH 8.0 - 9.07.0 - 8.5 (for NHS ester coupling)
Selectivity High for thiolsModerate, targets abundant lysine residues
Bond Formed Stable ThioetherStable Amide
Key Reagents -EDC, NHS/sulfo-NHS

Table 2: Properties of Common Fluorescent Dyes for Conjugation

Fluorescent DyeExcitation (nm)Emission (nm)Reactive Group for Conjugation
Fluorescein isothiocyanate (FITC)494520Amine (via isothiocyanate)
Tetramethylrhodamine isothiocyanate (TRITC)557576Amine (via isothiocyanate)
Alexa Fluor™ 488 NHS Ester495519Amine
Alexa Fluor™ 594 NHS Ester590617Amine
Cyanine3 (Cy3) Maleimide550570Thiol
Cyanine5 (Cy5) Maleimide649670Thiol

Experimental Protocols

Two primary protocols are presented below. The first describes the conjugation of a thiol-containing fluorescent dye to the bromoacetamide group of the linker. The second details the conjugation of an amine-containing fluorescent dye to the carboxylic acid group of the linker, which is particularly useful when the target biomolecule contains the thiol-reactive group.

Protocol 1: Conjugation of a Thiol-Containing Fluorescent Dye to this compound

This protocol is designed for labeling the this compound linker with a fluorescent dye that has a free thiol group. The resulting fluorescently-labeled linker can then be conjugated to a biomolecule via its carboxylic acid group.

Materials:

  • This compound

  • Thiol-containing fluorescent dye (e.g., a custom synthesized dye with a thiol group)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: 1 M 2-Mercaptoethanol

  • Purification column (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of the thiol-containing fluorescent dye in DMF or DMSO. Protect from light.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired molar equivalent of this compound from the stock solution.

    • Add a 1.5 to 5-fold molar excess of the thiol-containing fluorescent dye to the tube.

    • Add Reaction Buffer to achieve a final concentration of the linker suitable for your application (e.g., 1-5 mg/mL). The final volume of organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add 2-Mercaptoethanol to a final concentration of 50 mM to quench any unreacted bromoacetamide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the dye-conjugated linker from excess unreacted dye and quenching reagent using size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.[][12]

  • Analysis:

    • Determine the concentration and degree of labeling by measuring the absorbance at the appropriate wavelengths for the dye and any other relevant chromophores.

Protocol 2: Conjugation of an Amine-Containing Fluorescent Dye to this compound

This protocol describes the labeling of the carboxylic acid moiety of this compound with an amine-containing fluorescent dye. This creates a thiol-reactive fluorescent probe.

Materials:

  • This compound

  • Amine-containing fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of the amine-containing fluorescent dye in DMF or DMSO. Protect from light.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of this compound.

    • Add Activation Buffer to dilute the linker.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Immediately add a 5 to 10-fold molar excess of the dissolved amine-containing fluorescent dye to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and reaction byproducts by size-exclusion chromatography or dialysis.[13]

  • Analysis:

    • Determine the concentration of the fluorescently labeled, thiol-reactive linker by measuring the absorbance at the dye's maximum absorbance wavelength.

Visualizations

Conjugation_Workflow cluster_thiol Protocol 1: Thiol-Reactive Dye Conjugation cluster_amine Protocol 2: Amine-Reactive Dye Conjugation Linker1 Bromoacetamide- PEG3-C1-acid Reaction1 Reaction (pH 8.0) Linker1->Reaction1 Dye1 Thiol-Containing Fluorescent Dye Dye1->Reaction1 Purification1 Purification (SEC/HPLC) Reaction1->Purification1 Product1 Fluorescent Linker (Amine-Reactive) Purification1->Product1 Linker2 Bromoacetamide- PEG3-C1-acid Activation Activation (EDC/NHS) Linker2->Activation Reaction2 Reaction (pH 7.5) Activation->Reaction2 Dye2 Amine-Containing Fluorescent Dye Dye2->Reaction2 Purification2 Purification (SEC/Dialysis) Reaction2->Purification2 Product2 Fluorescent Linker (Thiol-Reactive) Purification2->Product2 Reaction_Schemes cluster_thiol_reaction Thiol-Reactive Conjugation cluster_amine_reaction Amine-Reactive Conjugation ThiolReaction Bromoacetamide-PEG-COOH + Dye-SH  ->  Dye-S-CH2CONH-PEG-COOH AmineReaction Bromoacetamide-PEG-COOH + Dye-NH2 --(EDC/NHS)--> Bromoacetamide-PEG-CONH-Dye Signaling_Pathway_Application cluster_application Application in Cellular Imaging LabeledProtein Thiol-Containing Protein (e.g., Cysteine Mutant) Conjugation Conjugation LabeledProtein->Conjugation FluorescentProbe Thiol-Reactive Fluorescent Probe (from Protocol 2) FluorescentProbe->Conjugation PurifiedConjugate Purified Fluorescent Protein Conjugation->PurifiedConjugate Cell Live Cells PurifiedConjugate->Cell Microscopy Fluorescence Microscopy Cell->Microscopy Imaging Cellular Localization and Tracking Microscopy->Imaging

References

Troubleshooting & Optimization

How to avoid non-specific binding of Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and protocols to help you minimize non-specific binding (NSB) when using Bromoacetamide-PEG3-C1-acid in your experiments. By understanding the causes of NSB and implementing the strategies outlined below, you can significantly improve the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional linker used in bioconjugation.[1] It features two primary reactive groups:

  • Bromoacetamide Group: This group selectively reacts with sulfhydryl (thiol) groups on cysteine residues via an S-alkylation reaction to form a stable thioether bond.[2]

  • Carboxylic Acid Group: This group can be activated (e.g., using EDC or HATU) to react with primary amine groups on lysine (B10760008) residues, forming a stable amide bond.

  • PEG3 Spacer: The polyethylene (B3416737) glycol spacer enhances the molecule's solubility in aqueous solutions and provides flexibility, which can help reduce non-specific hydrophobic interactions.[3]

Q2: What are the primary causes of non-specific binding (NSB) with this linker?

Non-specific binding can arise from both chemical and physical interactions:

  • Off-Target Covalent Reactions: The bromoacetamide group, while selective for thiols, can react with other nucleophilic amino acid side chains like amines (lysine) or imidazoles (histidine), especially at higher pH values.[4][5] Similarly, if the carboxylic acid is activated, it can react with unintended amine-containing molecules in your sample.

  • Hydrophobic Interactions: Molecules can non-specifically adhere to hydrophobic surfaces of reaction vessels or other proteins.[6]

  • Electrostatic Interactions: Charged regions of the linker or the target biomolecule can interact with oppositely charged surfaces or proteins, leading to unwanted binding.[6]

  • Physical Adsorption: Molecules can simply "stick" to surfaces like microplates or chromatography resins.[6]

Q3: How does pH critically affect the specificity of the bromoacetamide reaction?

pH is a crucial parameter for controlling specificity. The reaction of bromoacetamide with a cysteine thiol is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion (S⁻), which is favored at a slightly alkaline pH. The typical pKa of a cysteine thiol group in a protein is around 8.3-8.5.[7]

  • Optimal pH for Thiol Reaction: A pH range of 7.5 to 8.5 is generally recommended to ensure a sufficient concentration of the reactive thiolate for efficient conjugation.

  • Risk of Higher pH: As the pH increases above ~8.5-9.0, the deprotonated primary amine on lysine (pKa ~10.5) and the imidazole (B134444) group on histidine (pKa ~6.0) become more reactive nucleophiles.[8][9][10] This increases the likelihood of off-target reactions and non-specific labeling.[5]

Q4: What are the best buffers to use for my conjugation reactions?

The choice of buffer is critical to avoid interference with the conjugation chemistry.

  • For Bromoacetamide-Thiol Conjugation: Use non-nucleophilic buffers. Recommended options include phosphate-buffered saline (PBS) and HEPES.

  • For Carboxyl-Amine Conjugation (with EDC/NHS): It is essential to use amine-free buffers. Phosphate or MES buffers are suitable choices.

  • Buffers to Avoid: Always avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as these will compete with your target molecule and reduce conjugation efficiency.[11] Also, avoid buffers with thiol-containing additives like DTT or β-mercaptoethanol during the conjugation step itself.

Q5: What are the most effective blocking agents to prevent non-specific adsorption?

Blocking agents are used to saturate unoccupied sites on surfaces (e.g., membranes, microplates), preventing your conjugate from binding non-specifically.[12]

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and casein are commonly used.[12][13] They are effective at preventing non-specific interactions. However, be aware that some antibodies may cross-react with BSA.[12]

  • Detergents: Low concentrations (0.05% - 0.1%) of non-ionic detergents like Tween-20 or Triton X-100 are effective at disrupting hydrophobic interactions.[14][15]

  • Synthetic Blockers: Polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) are useful synthetic options, especially when protein-based blockers could interfere with the assay.[12]

Q6: How do I remove unbound linker and non-specifically bound molecules after the reaction?

Post-reaction purification is essential for clean results.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method for separating the larger conjugated protein from the smaller, unbound PEG linker and other reaction byproducts.[2][16][17]

  • Dialysis: Useful for removing small molecules from large protein conjugates, though it is generally slower than SEC.

  • Affinity Chromatography: If your target protein has a specific tag (e.g., His-tag) or if an antibody is involved, affinity purification can be used to isolate the correctly conjugated molecule.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background / Non-Specific Binding in Downstream Assays 1. Suboptimal pH: pH may be too high, causing reaction with non-target amino acids (lysine, histidine).[5] 2. Ineffective Blocking: Blocking step is insufficient or the wrong agent was used.[13] 3. Excess Reagents: Unreacted PEG linker is present in the final sample. 4. Contaminated Surfaces: Reaction tubes or assay plates are not clean.[14] 5. Insufficient Washing: Washing steps in the assay are not stringent enough to remove non-specifically bound molecules.[14]1. Optimize the reaction pH. For bromoacetamide-thiol reactions, test a range from pH 7.5 to 8.5. 2. Increase blocking incubation time (1-2 hours at RT or overnight at 4°C).[13] Test a different blocking agent (e.g., switch from BSA to casein).[18] Add 0.05% Tween-20 to your blocking and wash buffers.[14][15] 3. Purify the conjugate thoroughly using Size-Exclusion Chromatography (SEC) to remove all excess linker.[2] 4. Use clean, high-quality reaction vessels and assay plates.[14] 5. Increase the number and duration of wash steps in your assay protocol. Consider adding 0.1-0.2% Tween-20 to the wash buffer.[14]
Low Conjugation Efficiency / Low Yield 1. Incorrect Buffer: Buffer contains competing nucleophiles (e.g., Tris, glycine). 2. Incorrect pH: pH is too low for efficient deprotonation of the cysteine thiol. 3. Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available for reaction. 4. Low Reagent Concentration: Concentration of the protein or PEG linker is too low.[11][19] 5. Hydrolyzed Linker: The bromoacetamide group has been hydrolyzed due to prolonged exposure to aqueous buffer at high pH.1. Perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES) before starting the reaction.[11] 2. Ensure the reaction pH is between 7.5 and 8.5 for thiol conjugation. 3. Pre-treat the protein with a mild reducing agent like TCEP, followed by removal of the reducing agent before adding the PEG linker.[20] 4. Ensure protein concentration is at least 1-2 mg/mL.[11][20] Use an appropriate molar excess of the PEG linker. 5. Prepare the aqueous solution of the bromoacetamide linker immediately before use.[20]
Protein Aggregation / Precipitation 1. Over-modification: Too many PEG linkers attached to the protein, altering its solubility. 2. Hydrophobic Payload: If the PEG linker is attached to a hydrophobic molecule, it can cause the conjugate to aggregate. 3. Harsh Reaction Conditions: Extended incubation at high temperature or extreme pH can denature the protein.1. Reduce the molar ratio of the PEG linker to the protein. Optimize reaction time. 2. Perform the conjugation reaction at a lower antibody/protein concentration.[2] Consider adding a small amount of a non-ionic surfactant if compatible with your protein. 3. Perform the reaction at room temperature or 4°C. Avoid pH extremes.

Key Experimental Protocols

Protocol 1: Cysteine-Specific Protein Conjugation

This protocol describes a general method for labeling a protein containing accessible cysteine residues with the bromoacetamide group of the linker.

Materials:

  • Protein with free cysteine(s) (1-5 mg/mL)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0 (degassed)

  • Anhydrous DMSO

  • Quenching Reagent: 1 M L-cysteine or 2-mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: If your protein has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.[20]

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[20]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.[20]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[20]

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-50 mM to react with any excess bromoacetamide groups. Incubate for 30 minutes at room temperature.[20]

  • Purification: Proceed immediately to Protocol 3 for purification of the conjugate.

Protocol 2: Surface Blocking for Immunoassays

This protocol describes a standard method for blocking surfaces (e.g., ELISA plates) to prevent non-specific adsorption.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)

  • Blocking Buffer Options:

    • Protein-based: 1-5% (w/v) Bovine Serum Albumin (BSA) in PBST.[13]

    • Non-protein: A commercially available protein-free blocking buffer.

Procedure:

  • Initial Wash: Wash the surface (e.g., microplate wells) three times with PBS.

  • Blocking: Add a sufficient volume of Blocking Buffer to completely cover the surface.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]

  • Washing: Decant the blocking solution and wash the surface 3-5 times with Wash Buffer.[13]

  • Proceed with Assay: The surface is now blocked and ready for the addition of your sample.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

This protocol purifies the protein conjugate from excess linker and quenching reagents.[2]

Materials:

  • Quenched conjugation reaction mixture

  • SEC Column suitable for the molecular weight of your protein

  • Purification Buffer: PBS, pH 7.4, or other buffer suitable for long-term storage of your protein.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of Purification Buffer at the recommended flow rate.[21]

  • Sample Loading: Load the crude reaction mixture onto the column. The sample volume should typically not exceed 2-4% of the total column volume for high-resolution separation.[16]

  • Elution: Elute the sample with the Purification Buffer. The larger protein conjugate will elute first, followed by the smaller, unbound linker and other small molecules.[17]

  • Fraction Collection: Collect fractions and monitor the protein elution profile using absorbance at 280 nm.

  • Pooling: Pool the fractions corresponding to the first major peak, which contains your purified conjugate.

  • Analysis: Confirm purity and concentration, then store appropriately.

Data & Visualizations

Quantitative Data Summary

Table 1: Representative Effect of pH on Bromoacetamide Reactivity

This table illustrates the relative reactivity of the bromoacetamide group with different amino acid side chains as a function of pH. Specificity for cysteine is highest at a moderately alkaline pH before the reactivity with lysine becomes significant.

pHRelative Reactivity with Cysteine (-SH)Relative Reactivity with Lysine (-NH₂)Relative Reactivity with Histidine (imidazole)Specificity for Cysteine
6.5ModerateVery LowLowVery High
7.5HighLowModerateHigh
8.5 Very High Moderate Moderate Good
9.5Very HighHighLowDecreased

Data are illustrative and intended for comparative purposes.

Table 2: Comparison of Common Blocking Strategies

Blocking AgentConcentrationMechanism of ActionBest ForConsiderations
BSA 1-5% (w/v)Protein-based; blocks via steric hindrance and occupying non-specific sites.[12]General use, phosphoprotein detection.[12]Can be a source of cross-reactivity with some antibodies.[12]
Non-fat Dry Milk / Casein 3-5% (w/v)Protein-based; casein is a very effective blocking agent.[13][18]General use, high-background assays.Contains phosphoproteins and biotin; not suitable for their detection.[12]
Tween-20 0.05-0.2% (v/v)Non-ionic detergent; reduces hydrophobic interactions.[15]Added to protein-based blockers and wash buffers to enhance performance.May not be sufficient as a standalone blocking agent.[18]
Fish Gelatin 0.5-2% (w/v)Protein-based; good for nitrocellulose and PVDF membranes.Reducing background when BSA or milk are problematic.May not be as effective as BSA or milk in all cases.[12]

Diagrams

G cluster_prep 1. Preparation Phase cluster_conj 2. Conjugation Phase cluster_purify 3. Purification & Analysis Prot_Prep Protein Preparation (Buffer Exchange into Amine-Free, Thiol-Free Buffer) Reduction Disulfide Reduction (Optional) (e.g., with TCEP) Prot_Prep->Reduction If needed TCEP_Removal Remove Reducing Agent (Crucial for Specificity) Reduction->TCEP_Removal Reaction Conjugation Reaction (Control pH, Temp, Time) TCEP_Removal->Reaction Linker_Prep Prepare Linker Solution (Fresh, in DMSO) Linker_Prep->Reaction Quench Quench Reaction (e.g., with L-Cysteine) Reaction->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Analysis Characterize Final Product (Purity, Concentration) Purification->Analysis G cluster_protein Reagent Bromoacetamide-R Specific_Product Stable Thioether Bond (Desired Conjugate) Reagent->Specific_Product pH 7.5 - 8.5 Highly Favored Nonspecific_Product Off-Target Bonds (Non-Specific Binding) Reagent->Nonspecific_Product pH > 9.0 Side Reaction Cys Cysteine Thiolate (-S⁻) Lys Lysine Amine (-NH₂) His Histidine Imidazole G Start Problem: High Non-Specific Binding Cause1 Possible Cause: Reaction Chemistry? Start->Cause1 Cause2 Possible Cause: Blocking/Washing? Start->Cause2 Cause3 Possible Cause: Purification? Start->Cause3 Sol1a Check Reaction pH (Is it > 8.5?) Cause1->Sol1a Yes Sol1b Check Buffer Type (Does it contain amines?) Cause1->Sol1b Yes Sol2a Increase Blocking Time/Conc. Or Change Blocking Agent Cause2->Sol2a Yes Sol2b Add 0.05% Tween-20 to Wash/Block Buffers Cause2->Sol2b Yes Sol3 Improve Post-Reaction Cleanup (Perform SEC Purification) Cause3->Sol3 Yes

References

Technical Support Center: Optimizing Bromoacetamide Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction between bromoacetamide and thiols, a critical conjugation method in bioconjugation and proteomics. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting bromoacetamide with thiols?

The optimal pH for the reaction of bromoacetamide with cysteine thiols is typically between 7.5 and 9.0.[1] The reaction rate increases with pH because the more nucleophilic thiolate anion (R-S⁻) is favored at a more alkaline pH.[1][2] However, at pH values above 9.0, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine, increases.[1]

Q2: How does pH affect the rate of reaction between bromoacetamide and thiols?

The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate anion is determined by the pKa of the thiol group (for cysteine, this is typically around 8.3-8.5) and the pH of the solution.[2][3] As the pH increases towards and above the pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate, thus significantly increasing the reaction rate.[2]

Q3: Can bromoacetamide react with other amino acid residues besides cysteine?

Yes, particularly at higher pH values and with an excess of the bromoacetamide reagent. Besides cysteine, other amino acid residues with nucleophilic side chains can be modified, including lysine, histidine, and methionine.[2] Maintaining the pH in the optimal 7.5-9.0 range helps to ensure the reaction is predominantly specific to the more reactive cysteine thiols.[1]

Q4: Which reducing agent should I use before the bromoacetamide reaction?

For bromoacetamide conjugation, Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. TCEP is a thiol-free reducing agent and therefore does not compete with the protein's thiols for reaction with the bromoacetamide group.[1] In contrast, thiol-containing reducing agents like dithiothreitol (B142953) (DTT) must be completely removed before adding the bromoacetamide reagent to prevent it from consuming the reagent.[1]

Q5: How can I quench the bromoacetamide reaction?

The reaction can be quenched by adding a reagent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in excess. These reagents will react with any remaining unreacted bromoacetamide, preventing further modification of your sample.[2]

Troubleshooting Guide

Issue Potential Cause Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the conjugation buffer is too low for an efficient reaction.Ensure the conjugation buffer pH is between 7.5 and 9.0. Verify the pH immediately before starting the reaction.[1]
Incomplete reduction of disulfide bonds: The protein's cysteine residues were not fully available for reaction.Increase the concentration of TCEP (a 10-20 fold molar excess over the protein is a good starting point). Increase the reduction incubation time to 30-60 minutes. Ensure the TCEP solution is fresh.[1]
Presence of competing thiols: A thiol-containing reducing agent like DTT was used and not completely removed.If DTT was used for reduction, ensure its complete removal by size-exclusion chromatography (desalting column) or dialysis prior to adding the bromoacetamide reagent.[1]
Hydrolysis of bromoacetamide: The reagent has degraded due to moisture.Allow the reagent to warm to room temperature before opening the vial. Prepare stock solutions in an anhydrous solvent (e.g., DMF or DMSO) immediately before use.[1]
Off-Target Modification (e.g., on Lysine) Reaction pH is too high: High pH deprotonates the amino groups of lysine, making them more nucleophilic.Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.5-8.0).[1] Perform a pH optimization experiment to find the best balance between cysteine reactivity and specificity.
Excessive reagent or long incubation time: Using a large excess of the bromoacetamide reagent or a very long incubation time can drive the reaction towards modifying less reactive sites.Reduce the molar excess of the bromoacetamide reagent. Decrease the reaction time.[4]
Protein Aggregation or Precipitation Suboptimal buffer conditions: The buffer composition or ionic strength may be causing protein instability.Screen different buffer compositions and ionic strengths to find conditions that maintain protein stability.
Presence of reducing agent during long-term storage: TCEP can reduce structurally important disulfide bonds over time, leading to denaturation and aggregation.Remove TCEP after the conjugation reaction is complete using a desalting column or dialysis.[1]

Data Presentation

Table 1: Effect of pH on Bromoacetamide-Thiol Reaction

pHThiol Conjugation EfficiencyLikelihood of Off-Target Reactions (e.g., Lysine)
7.0LowVery Low
7.5ModerateLow
8.0HighModerate
8.5Very HighModerate to High
9.0Very HighHigh

This table summarizes the general trend of pH effect on the bromoacetamide-thiol reaction based on available data.[1]

Experimental Protocols

General Protocol for Protein Reduction and Alkylation with Bromoacetamide

  • Protein Preparation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0) to ensure all cysteine residues are accessible.

  • Reduction:

    • Add a fresh solution of TCEP to a final concentration of 10-20 fold molar excess over the protein.

    • Incubate for 30-60 minutes at 37°C to reduce all disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of the bromoacetamide reagent in an anhydrous solvent like DMF or DMSO.

    • Add the bromoacetamide solution to the reduced protein sample. A molar excess of the alkylating agent relative to the total cysteine concentration is typically required. The exact ratio should be optimized for your specific protein and application.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT or β-mercaptoethanol to a final concentration that is in significant excess to the initial bromoacetamide concentration.

  • Buffer Exchange:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Reactive Intermediate cluster_product Product Thiol Thiol (-SH) Thiolate Thiolate (-S⁻) Thiol->Thiolate Deprotonation Bromoacetamide Bromoacetamide (Br-CH2-CONH-R) Thioether Thioether Bond (R-S-CH2-CONH-R) Bromoacetamide->Thioether pH pH 7.5 - 9.0 pH->Thiol influences Thiolate->Thioether SN2 Attack

Caption: Reaction mechanism of bromoacetamide with a thiol group.

ExperimentalWorkflow start Start: Protein Sample reduction 1. Reduction (TCEP, 30-60 min, 37°C) start->reduction alkylation 2. Alkylation (Bromoacetamide, 30-60 min, RT, dark) reduction->alkylation quenching 3. Quenching (DTT or BME) alkylation->quenching cleanup 4. Buffer Exchange (Dialysis or Desalting) quenching->cleanup end End: Alkylated Protein cleanup->end

Caption: General experimental workflow for protein alkylation.

TroubleshootingLogic start Low Conjugation Yield? check_ph Is pH 7.5 - 9.0? start->check_ph Yes check_reduction Was TCEP used and in excess? check_ph->check_reduction Yes solution_ph Adjust pH check_ph->solution_ph No check_dtt Was DTT completely removed? check_reduction->check_dtt Yes solution_reduction Optimize TCEP concentration/time check_reduction->solution_reduction No solution_dtt Ensure DTT removal check_dtt->solution_dtt No

Caption: Troubleshooting logic for low conjugation yield.

References

Side reactions of bromoacetamide with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromoacetamide for protein modification. The focus is on understanding and mitigating side reactions with amino acids other than the intended cysteine target.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mass spectrometry results show unexpected mass additions on my protein after bromoacetamide labeling. What are the likely off-target amino acids?

A1: While bromoacetamide is highly reactive towards the thiol group of cysteine residues, it can also modify other nucleophilic amino acids. The most common off-target residues are histidine, lysine (B10760008), and methionine.[1][2] Modification occurs through the same SN2 nucleophilic substitution mechanism as with cysteine.[2] If you observe unexpected mass shifts corresponding to the addition of an acetamide (B32628) group (+57.02 Da), it is highly probable that these amino acids have been alkylated.

Q2: Why is my protein precipitating or aggregating after the alkylation step with bromoacetamide?

A2: Protein precipitation or aggregation following alkylation can be caused by several factors:

  • Over-modification: Excessive alkylation, including off-target reactions, can alter the protein's surface charge and solubility properties, leading to aggregation.[3] This is more likely to occur with a high molar excess of bromoacetamide.

  • Suboptimal Buffer Conditions: The composition, ionic strength, or pH of your buffer may not be ideal for maintaining your protein's stability, especially after modification.

  • Denaturation Issues: If the protein is not properly denatured before alkylation, buried hydrophobic regions may become exposed and lead to aggregation.

To troubleshoot this, consider reducing the molar excess of the bromoacetamide reagent or decreasing the reaction time.[3] It is also advisable to re-evaluate your buffer conditions.

Q3: How can I improve the specificity of my bromoacetamide labeling for cysteine residues and minimize side reactions?

A3: Optimizing your reaction conditions is crucial for enhancing specificity.[1]

  • Control the pH: The reaction with cysteine's thiol group is most efficient at a slightly alkaline pH (typically 7.5-8.5), where it is deprotonated to the more nucleophilic thiolate anion.[2] However, higher pH values also increase the nucleophilicity of lysine's amino group and histidine's imidazole (B134444) ring, promoting off-target reactions.[3][4] For optimal specificity, it is recommended to perform the reaction at the lower end of this range (e.g., pH 7.5-8.0).[3]

  • Optimize Reagent Concentration: Use the lowest effective concentration of bromoacetamide that provides sufficient labeling of your target cysteine(s). A titration experiment to determine the optimal molar ratio of reagent to protein is highly recommended.[3]

  • Minimize Incubation Time: Covalent modification is time-dependent. Shorter incubation times that are sufficient for on-target cysteine modification can help minimize off-target reactions.[1]

  • Quench the Reaction: After the desired incubation period, quench any excess bromoacetamide by adding a thiol-containing reagent like dithiothreitol (B142953) (DTT) or L-cysteine. This prevents further non-specific reactions.[5]

Q4: I used iodoacetamide (B48618) before and am now using bromoacetamide. Should I expect similar side reactions?

A4: Yes, you should expect a similar side-reaction profile. Bromoacetamide and iodoacetamide are both haloacetamide-based reagents that function via the same SN2 mechanism.[2] Studies on haloacetamides indicate that bromoacetamides have a reactivity profile comparable to their iodo-counterparts.[2] Therefore, off-target reactions with residues like methionine, histidine, and lysine are known to occur with both reagents, particularly at alkaline pH and high concentrations.[2]

Quantitative Data on Amino Acid Reactivity

Direct kinetic data for bromoacetamide's reactions with various amino acids is not extensively documented in readily available literature. However, data from its close analog, iodoacetamide, provides a strong indication of expected reactivity. The following table summarizes the second-order rate constants for the reaction of iodoacetamide with several amino acids. The reactivity of bromoacetamide is expected to be comparable.[2]

Amino AcidSide Chain pKaSecond-Order Rate Constant (M⁻¹s⁻¹) at pH 7.2Relative Reactivity Notes
Cysteine ~8.3107The deprotonated thiolate is the reactive species, making the reaction highly pH-dependent. The abnormally low pKa of some cysteine residues in proteins can dramatically increase their reactivity.[6]
Histidine ~6.0Lower than CysteineReactivity increases significantly as the pH approaches and surpasses the pKa of the imidazole ring.
Lysine ~10.5Very LowThe ε-amino group is predominantly protonated and thus non-nucleophilic at neutral pH. Reactivity becomes significant only at high pH values (pH > 9).[4]
Methionine N/ALowThe reaction with methionine is largely independent of pH.[4] However, it is generally much slower than the reaction with deprotonated cysteine.

Note: Data is primarily based on studies with iodoacetamide and serves as a comparative reference for bromoacetamide.[6]

Experimental Protocols

Protocol: Minimizing Off-Target Alkylation of Proteins in Solution

This protocol is designed to maximize cysteine-specific alkylation while minimizing modifications at other residues.

1. Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 0.5 M Bromoacetamide stock solution (prepare fresh and protect from light)

  • Quenching Solution: 1 M DTT or 1 M L-cysteine stock solution

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

2. Procedure:

  • Protein Denaturation & Reduction:

    • Ensure the protein sample is fully solubilized and denatured in the buffer.

    • Add DTT to a final concentration of 5-10 mM to reduce all disulfide bonds.

    • Incubate at 56°C for 30-45 minutes.[5]

    • Allow the sample to cool to room temperature.

  • Optimized Alkylation:

    • Add the freshly prepared bromoacetamide solution to a final concentration of 15-20 mM. This is a starting point; optimal concentration should be determined empirically.

    • Incubate for 30 minutes at room temperature in complete darkness.[2][5] Note: Avoid elevated temperatures to reduce the rate of side reactions.

  • Quenching:

    • Stop the alkylation reaction by adding the quenching solution to a final concentration of 20-50 mM.[3]

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Downstream Analysis:

    • The sample is now ready for buffer exchange (to reduce urea concentration to <1 M), followed by enzymatic digestion (e.g., with trypsin) and analysis by mass spectrometry.[2]

Visual Guides

Logical Flow for Troubleshooting Off-Target Alkylation start Unexpected MS Results (e.g., +57 Da adducts) check_pH Is reaction pH > 8.0? start->check_pH check_conc High molar excess of Bromoacetamide? check_pH->check_conc No solution_pH Lower pH to 7.5-8.0 check_pH->solution_pH Yes check_time Long incubation time? check_conc->check_time No solution_conc Reduce reagent concentration (titrate) check_conc->solution_conc Yes solution_time Decrease incubation time check_time->solution_time Yes quench Add quenching step (DTT or Cys) check_time->quench No end_node Improved Specificity solution_pH->end_node solution_conc->end_node solution_time->end_node quench->end_node

Caption: Troubleshooting flowchart for off-target modification.

Experimental Workflow for Specific Cysteine Alkylation cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Processing denature 1. Denature & Solubilize (8M Urea, pH 8.5) reduce 2. Reduce Disulfides (5-10 mM DTT, 56°C) denature->reduce alkylate 3. Alkylate Cysteines (Bromoacetamide, RT, Dark) CRITICAL: Control pH, Conc., Time reduce->alkylate quench 4. Quench Excess Reagent (20-50 mM DTT) alkylate:e->quench:w digest 5. Buffer Exchange & Enzymatic Digest quench->digest ms_analysis 6. LC-MS/MS Analysis digest->ms_analysis

Caption: Workflow for protein alkylation with critical control points.

Bromoacetamide Reaction Pathways with Amino Acids cluster_cys Target Reaction cluster_off_target Side Reactions (pH Dependent) BrAc Bromoacetamide (Br-CH₂-CONH₂) Cys Cysteine-SH pKa ~8.3 BrAc->Cys pH 7.5 - 8.5 (Thiolate form) His Histidine-Im pKa ~6.0 BrAc->His pH > 6.0 Lys Lysine-NH₂ pKa ~10.5 BrAc->Lys pH > 9.0 Cys_prod S-Carboxamidomethyl-Cysteine (Stable Thioether) Cys->Cys_prod HIGHLY EFFICIENT His_prod N-Carboxamidomethyl-Histidine His->His_prod Moderate Rate Lys_prod N-Carboxamidomethyl-Lysine Lys->Lys_prod Low Rate at neutral pH

Caption: Target and primary side reaction pathways of bromoacetamide.

References

Impact of PEG linker length on PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC molecule?

A PROTAC molecule is a heterobifunctional molecule composed of three parts: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that significantly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][2][3] Its length, flexibility, chemical composition, and attachment points are decisive factors for a PROTAC's efficacy, selectivity, and overall physicochemical properties.[1][4]

Q2: How does PEG linker length specifically impact PROTAC efficacy?

The linker's length must be empirically optimized for each specific POI and E3 ligase pair, as it is a critical parameter for success.[1]

  • Too Short: A linker that is too short can cause steric hindrance, which prevents the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][2][]

  • Too Long: Conversely, an excessively long or flexible linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[1][2] This can lead to an unstable complex or unproductive binding geometries.[2][]

  • Optimal Length: An optimal linker length facilitates the ideal conformation for the ternary complex, promoting favorable protein-protein interactions and positioning the E3 ligase to efficiently ubiquitinate the target.[2]

Q3: What is the "hook effect" and how does linker design relate to it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][6] This occurs because an excess of PROTAC molecules favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[6][7][8] While the hook effect is an inherent feature of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in the ternary complex can make the complex more stable, mitigating the hook effect.[7]

Q4: Besides length, what other linker properties are important?

While length is crucial, other properties also play a key role:

  • Composition: PEG and alkyl chains are the most common motifs used in linkers.[9] Hydrophilic linkers like PEG can improve solubility and bioavailability, while hydrophobic linkers can enhance cell permeability.[10][11]

  • Flexibility: Flexible linkers (like PEG) can allow the PROTAC to adopt a suitable conformation for ternary complex formation.[9] However, more rigid linkers can pre-organize the PROTAC into a favorable conformation, which can lead to a more stable ternary complex.[7][10]

  • Attachment Points: The "exit vectors," or the points where the linker connects to the two ligands, are critical. The linker must be attached at a solvent-exposed position that does not interfere with the binding of either ligand to its respective protein.[7]

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1]

Data Presentation: Linker Length vs. Efficacy

The optimal linker length is highly dependent on the specific target and E3 ligase pair. The following tables summarize quantitative data from published studies.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3]

Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76

Data is representative and compiled from studies on TBK1-targeting PROTACs.[9]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3]

Linker Type Linker Length (atoms) Degradation Efficacy
PEG 12 Effective
PEG 16 More Potent

This data is based on a study developing ERα-targeting PROTACs.[3]

Table 3: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs) [9]

Linker Type PEG Units DC₅₀ (µM) in H661 cells
PEG 0 < 0.5
PEG 1-2 > 5
PEG 4-5 < 0.5

Intriguingly, for this system, both shorter and longer linkers were more potent than those of intermediate length.[9]

Troubleshooting Guides

Q: My PROTAC shows good binary binding to the target and E3 ligase, but I don't see any protein degradation. What should I check next?

This is a common challenge. If binary binding is confirmed, the issue often lies in the formation of a productive ternary complex or in the PROTAC's cellular properties.

  • Assess Ternary Complex Formation: The linker's length or geometry may prevent a stable or productive ternary complex from forming. Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™ to directly measure ternary complex formation and stability.[1][12][13] A weak or transient complex may not be sufficient for ubiquitination.[1]

  • Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[14][15] If the PROTAC cannot reach its intracellular target, no degradation will occur. Perform a cell permeability assay like a PAMPA or Caco-2 assay.[16][17]

  • Synthesize a Linker Series: The initial linker may be too short or too long. The most reliable approach is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., 3, 4, 5, 6 PEG units) and test their degradation efficiency in a cellular assay.[7][]

  • Confirm Proteasome-Dependent Degradation: To ensure the degradation pathway is the one you are targeting, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is rescued, it confirms the involvement of the proteasome.[6][8]

Troubleshooting Workflow for No Degradation

Troubleshooting Start No Degradation Observed (Western Blot) Check_Perm 1. Assess Cell Permeability (e.g., Caco-2, PAMPA) Start->Check_Perm Perm_Result Permeability? Check_Perm->Perm_Result Check_Ternary 2. Analyze Ternary Complex (e.g., SPR, NanoBRET) Perm_Result->Check_Ternary Yes Redesign_Perm Redesign Linker: Modify hydrophilicity Perm_Result->Redesign_Perm No Ternary_Result Stable Complex? Check_Ternary->Ternary_Result Check_Ubiq 3. Perform Ubiquitination Assay Ternary_Result->Check_Ubiq Yes Redesign_Linker Redesign Linker: Vary length, flexibility, attachment points Ternary_Result->Redesign_Linker No Ubiq_Result Ubiquitination? Check_Ubiq->Ubiq_Result Check_Proteasome 4. Check Proteasome Activity (MG132 Rescue) Ubiq_Result->Check_Proteasome Yes Check_Lysines Check POI for accessible lysines Ubiq_Result->Check_Lysines No End_Good Optimized PROTAC Check_Proteasome->End_Good Yes Check_Cell_Health Check cell health and proteasome machinery Check_Proteasome->Check_Cell_Health No (No Rescue)

Caption: A systematic workflow for troubleshooting PROTACs with no degradation activity.[7][8]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Degradation

This is the most fundamental assay to quantify the reduction in target protein levels and determine DC₅₀ and Dₘₐₓ values.[19][20]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]

  • For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]

  • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[20]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.[20]

  • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[20]

  • Collect the supernatant and determine the protein concentration of each sample using a BCA assay to ensure equal loading.[20]

3. SDS-PAGE and Protein Transfer:

  • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.[20]

  • Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.[20]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

4. Immunoblotting and Detection:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[2]

  • Wash the membrane several times with TBST.[20]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to detect the signal using an imaging system.[20]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal for each lane.[3]

  • Calculate the percentage of degradation relative to the vehicle control. Plot the percent degradation against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[2]

Protocol 2: Caco-2 Permeability Assay

This cell-based assay assesses the bidirectional permeability of a PROTAC across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[16][17]

1. Cell Culture:

  • Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[17]

  • Culture for 21-25 days to allow the cells to differentiate and form a confluent monolayer.[17]

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values above 250 Ω·cm² are generally considered acceptable for permeability studies.[17]

3. Permeability Measurement (Apical to Basolateral - A-B):

  • Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS).[17]

  • Add the test PROTAC (e.g., at 10 µM) in transport buffer to the apical (donor) compartment.[17]

  • Add fresh transport buffer to the basolateral (acceptor) compartment.[17]

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

  • At the end of the incubation, collect samples from both compartments for analysis by LC-MS/MS.[17]

4. Permeability Measurement (Basolateral to Apical - B-A):

  • Perform the same procedure as in step 3, but add the PROTAC to the basolateral (donor) compartment and sample from the apical (acceptor) compartment. This measures the efflux of the compound.[17]

5. Data Analysis:

  • Quantify the concentration of the PROTAC in the donor and acceptor compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[21]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to confirm the formation of the POI-PROTAC-E3 ligase complex within the cell.[8]

1. Cell Treatment:

  • Treat cells with the optimal concentration of your PROTAC for a short duration (e.g., 1-4 hours). Include a vehicle control.[8]

  • Optional: To stabilize the complex and prevent degradation, consider co-treating with a proteasome inhibitor (MG132).

2. Cell Lysis:

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.[8]

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.[8]

  • Incubate the pre-cleared lysate with an antibody against either the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[8]

  • Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Analyze the eluted samples by Western blot.

  • If you pulled down the E3 ligase, blot for the POI. If you pulled down the POI, blot for the E3 ligase.

  • An increase in the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

PROTAC Linker Optimization Workflow

Optimization_Workflow Start 1. Design & Synthesize Linker Library (e.g., vary PEG length) Step2 2. Confirm Binary Binding (SPR, ITC) Start->Step2 Step3 3. Assess Ternary Complex Formation & Stability (NanoBRET, SPR) Step2->Step3 Step4 4. Evaluate Cell Permeability & Physicochemical Properties (PAMPA, Caco-2) Step3->Step4 Step5 5. Measure Cellular Degradation (Western Blot) Step4->Step5 Step6 6. Determine Potency & Efficacy (DC50, Dmax) Step5->Step6 End Optimized PROTAC Candidate Step6->End

Caption: A rational workflow for PROTAC linker selection and optimization.[2]

References

Technical Support Center: Overcoming the Hook Effect in PROTAC® Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the hook effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC® hook effect?

A1: The PROTAC® hook effect is a paradoxical phenomenon observed in dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC® leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which contrasts with the typical sigmoidal curve seen with traditional inhibitors.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex consisting of the target protein, the PROTAC®, and an E3 ligase.[1][2] At excessively high concentrations, the PROTAC® can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC® or E3 Ligase-PROTAC®).[1][2] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus competitively inhibiting the formation of the essential ternary complex.[1][2]

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of an unrecognized hook effect is the potential for significant misinterpretation of experimental data. A potent PROTAC® might be incorrectly classified as weak or inactive if tested only at concentrations that fall on the downward slope of the bell-shaped curve. This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially resulting in the premature termination of promising drug discovery candidates.

Q4: How can linker design influence the hook effect?

A4: The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC® plays a critical role in the stability of the ternary complex and can significantly influence the hook effect.[2][3] Linker length, rigidity, and composition affect the conformational flexibility of the PROTAC®, which in turn impacts the cooperativity of ternary complex formation.[2][4] Optimizing the linker can promote positive cooperativity, where the formation of one binary complex enhances the binding of the second protein, thereby stabilizing the ternary complex and mitigating the hook effect.[5]

Troubleshooting Guide

Problem 1: My dose-response curve exhibits a bell shape, with decreased degradation at high PROTAC® concentrations.

  • Likely Cause: You are observing the classic "hook effect."

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment with a broader and more granular range of PROTAC® concentrations to fully delineate the bell-shaped curve. This will help you accurately determine the optimal concentration for maximum degradation (Dmax).[1][2]

    • Assess Ternary Complex Formation: Employ biophysical or cell-based assays such as Co-Immunoprecipitation (Co-IP) or NanoBRET™ to directly measure ternary complex formation across a range of PROTAC® concentrations. A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.[2]

    • Optimize Linker Design: If feasible, synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation and reduces the hook effect.[2]

Problem 2: My PROTAC® shows weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to several factors, including the hook effect occurring at concentrations lower than you tested, poor cell permeability, or an inactive PROTAC®.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges. It's possible the optimal degradation window was missed in your initial experiment.[2]

    • Verify Target Engagement: Confirm that your PROTAC® can bind to its intended target protein in a cellular context. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.[6][7][8]

    • Confirm E3 Ligase Expression: Ensure that the cell line used in your experiments expresses sufficient levels of the E3 ligase that your PROTAC® is designed to recruit.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC® concentration to determine the ideal degradation time.

Data Presentation

Table 1: Dose-Response Data for a PROTAC® Exhibiting a Hook Effect

PROTAC® Concentration (nM)% Target Protein Remaining (Normalized)% Degradation
0 (Vehicle)1000
18515
104060
1001090 (Dmax)
10003565
100007030

Table 2: Comparative Efficacy Parameters for Different PROTACs

PROTAC®TargetE3 LigaseDC50 (nM)Dmax (%)Hook Effect Observed
PROTAC®-AProtein XCRBN15>90Yes (>1 µM)
PROTAC®-BProtein XVHL5085Minimal
PROTAC®-CProtein YCRBN5>95Yes (>500 nM)
Negative ControlProtein XCRBN>10,000<10No

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax values of a PROTAC® and to identify a potential hook effect.

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC® Treatment: Prepare serial dilutions of the PROTAC® in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve.[1] Aspirate the old medium and add the medium containing the different PROTAC® concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations of all samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein for each PROTAC® concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC® concentration (on a logarithmic scale) to generate a dose-response curve and determine the DC50 and Dmax values.[10]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay qualitatively or semi-quantitatively demonstrates the formation of the ternary complex.

  • Cell Treatment: Culture cells to 70-80% confluency. For observing the ternary complex, it is advisable to pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat the cells with the PROTAC® at various concentrations (including one in the hook effect range) or a vehicle control for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase.

    • Add protein A/G beads to capture the antibody-protein complex.

  • Washes and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase. An increased association between the target protein and the E3 ligase in the PROTAC®-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the PROTAC® binds to its intended target within the cell.[6]

  • Cell Treatment: Treat intact cells with the PROTAC® at a desired concentration or a vehicle control for 1-2 hours at 37°C.[6]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the non-heated control.

    • Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for the PROTAC®-treated sample compared to the control indicates target engagement.[6]

Protocol 4: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay allows for the real-time, quantitative measurement of ternary complex formation in living cells.[11][12][13]

  • Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).[11]

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.

  • PROTAC® Treatment: Add a serial dilution of the PROTAC® to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-capable plate reader.[11]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC® concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Optimal PROTAC Concentration cluster_1 Excess PROTAC Concentration (Hook Effect) POI Target Protein (POI) Ternary_Complex Productive Ternary Complex POI->Ternary_Complex binds PROTAC1 PROTAC PROTAC1->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation POI2 Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI2->Binary_POI PROTAC2a PROTAC PROTAC2a->Binary_POI PROTAC2b PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC2b->Binary_E3 E3_2 E3 Ligase E3_2->Binary_E3 Reduced_Degradation Reduced Degradation Binary_POI->Reduced_Degradation Binary_E3->Reduced_Degradation

Caption: PROTAC® Mechanism of Action and the Hook Effect.

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Is_Bell_Shaped Is the curve bell-shaped? Start->Is_Bell_Shaped Weak_No_Degradation Weak or No Degradation Is_Bell_Shaped->Weak_No_Degradation No Hook_Effect Likely Hook Effect Is_Bell_Shaped->Hook_Effect Yes Expand_Concentration Expand Concentration Range (Lower and Higher) Weak_No_Degradation->Expand_Concentration Verify_Target_Engagement Verify Target Engagement (e.g., CETSA) Weak_No_Degradation->Verify_Target_Engagement Check_E3_Expression Check E3 Ligase Expression Weak_No_Degradation->Check_E3_Expression Optimize_Time Optimize Incubation Time Weak_No_Degradation->Optimize_Time Hook_Effect->Expand_Concentration Assess_Ternary_Complex Assess Ternary Complex Formation (e.g., Co-IP, NanoBRET™) Hook_Effect->Assess_Ternary_Complex Analyze_Results Analyze Results & Re-evaluate Expand_Concentration->Analyze_Results Assess_Ternary_Complex->Analyze_Results Verify_Target_Engagement->Analyze_Results Check_E3_Expression->Analyze_Results Optimize_Time->Analyze_Results

Caption: Troubleshooting Workflow for PROTAC® Experiments.

Western_Blot_Workflow Start Cell Seeding & Treatment with PROTAC® Dilution Series Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Western Blot Workflow for PROTAC® Degradation Analysis.

References

Technical Support Center: Stability of Thioether Bonds from Bromoacetamide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of thioether bonds formed through bromoacetamide conjugation. Here, you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and accuracy of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the thioether bond formed from a bromoacetamide reaction with a cysteine thiol?

A1: The thioether bond formed via the SN2 reaction between a bromoacetamide and a cysteine sulfhydryl group is considered highly stable and effectively irreversible under a wide range of physiological and experimental conditions.[1][2][3] This covalent linkage is significantly more stable than the adducts formed from maleimide-thiol reactions, which can be susceptible to retro-Michael addition and subsequent thiol exchange in biological environments.[2][4] For many applications, including the development of antibody-drug conjugates (ADCs), this linkage is considered permanent.[5]

Q2: What is the optimal pH for forming a stable thioether bond with bromoacetamide?

A2: The optimal pH range for the reaction between bromoacetamide and a thiol is typically between 7.0 and 9.0.[5][6] The reaction rate is dependent on the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion (RS⁻). At pH values below 7, the reaction rate slows considerably as the thiol group (pKa ~8.5) is predominantly protonated.[5][6]

Q3: Can the thioether bond from a bromoacetamide conjugation be cleaved?

A3: Under typical physiological conditions (pH, temperature) and common denaturing or reducing conditions used in protein analysis (e.g., DTT, TCEP, SDS), the thioether bond is exceptionally stable.[7][8] While extreme and non-biological chemical methods could theoretically cleave thioether bonds, this is not a concern for most bioconjugation applications. Apparent "cleavage" or loss of conjugate in an experiment is almost always attributable to other factors, such as protein aggregation, precipitation, or degradation of other parts of the biomolecule.

Q4: Are there any known side reactions when using bromoacetamide for conjugation?

A4: While the reaction of bromoacetamide with thiols is highly selective, potential side reactions can occur, particularly if the reaction conditions are not optimized. At pH values above 9.0, there is an increased likelihood of reaction with other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[6] Additionally, easily oxidizable residues like methionine can be sensitive to reaction conditions, though this is not a direct reaction with the bromoacetamide itself. It is crucial to control the pH and stoichiometry to minimize off-target modifications.

Troubleshooting Guide

This guide addresses specific issues that users might encounter, focusing on problems that may be misattributed to thioether bond instability.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugate Formation 1. Incomplete Reduction of Disulfides: Cysteine residues are not available as free thiols. 2. Suboptimal pH: Reaction pH is too low for efficient thiolate formation. 3. Degraded Bromoacetamide Reagent: The reagent has been hydrolyzed due to improper storage. 4. Presence of Competing Thiols: A thiol-containing reducing agent (e.g., DTT) was not fully removed post-reduction.1. Ensure sufficient concentration and incubation time with a reducing agent like TCEP. Confirm reduction using Ellman's reagent. 2. Perform the conjugation reaction in a buffer with a pH between 7.5 and 8.5. 3. Use a fresh, properly stored stock of the bromoacetamide reagent. 4. Use a thiol-free reducing agent like TCEP. If DTT must be used, ensure its complete removal via size-exclusion chromatography or dialysis before adding the bromoacetamide reagent.
Apparent Loss of Conjugate Signal (e.g., in HPLC or SDS-PAGE) 1. Protein Aggregation/Precipitation: The conjugate is crashing out of solution due to increased hydrophobicity or conformational changes. 2. Adsorption to Surfaces: The conjugate is sticking to vials or chromatography columns. 3. Degradation of Another Part of the Molecule: The protein backbone is degrading, or a fluorescent dye/payload is being cleaved by a mechanism unrelated to the thioether bond. 4. Mass Spectrometry Issues: In-source fragmentation or poor ionization of the conjugate.1. Analyze the sample for aggregation using size-exclusion chromatography (SEC). Optimize buffer conditions (e.g., add solubilizing agents like arginine) or perform conjugation at a lower protein concentration. 2. Use low-binding tubes and passivate analytical columns and systems. 3. Perform forced degradation studies (see protocol below) and analyze with LC-MS to identify any degradation products. Assess the stability of the unconjugated protein and payload independently. 4. Optimize MS parameters for large, modified proteins. Analyze at both the intact and peptide level (peptide mapping) to confirm the presence of the modification.[1]
Batch-to-Batch Inconsistency 1. Inaccurate Protein/Reagent Concentration: Errors in determining the starting concentrations of reactants. 2. Variability in Disulfide Reduction: Inconsistent generation of free thiols. 3. Buffer Contamination: Presence of nucleophiles (e.g., Tris, azide) in the antibody formulation buffer that can react with bromoacetamide.1. Accurately measure protein concentration (e.g., A280) and use freshly prepared reagent solutions. 2. Standardize the reduction protocol (TCEP concentration, time, temperature) and quantify free thiols before each conjugation. 3. Perform buffer exchange into a suitable reaction buffer (e.g., PBS, HEPES) prior to the reduction and conjugation steps.

Data Presentation

Table 1: Reaction Conditions for Stable Thioether Bond Formation
ParameterRecommended ConditionRationale & Notes
pH 7.0 - 9.0 (Optimal: 7.5 - 8.5)Balances efficient reaction rate with minimizing side reactions. Reaction is significantly slower at pH < 7.[5][6]
Temperature 4°C to 37°CReaction proceeds well at room temperature (~25°C). Lower temperatures can be used to slow the reaction and potentially improve selectivity, while slightly elevated temperatures (37°C) can increase the rate.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Recommended as it is thiol-free and does not compete with the cysteine residues for reaction with the bromoacetamide.
Buffer Phosphate (PBS), HEPES, BicarbonateUse non-nucleophilic buffers. Avoid Tris, glycine, or other amine-containing buffers.
Comparative Stability Highly Stable / IrreversibleThe resulting thioether bond is not susceptible to the retro-Michael reaction that can lead to the degradation of maleimide-thiol conjugates in the presence of other thiols.[2][4]

Experimental Protocols

Protocol: Forced Degradation Study to Confirm Conjugate Stability

This protocol is designed to demonstrate the stability of the thioether linkage by subjecting the bioconjugate to various stress conditions and analyzing for degradation. The expected outcome is that the protein may denature, aggregate, or undergo other modifications, but the thioether bond itself will remain intact.

1. Materials:

  • Purified bromoacetamide-conjugated protein (e.g., ADC) at a known concentration (e.g., 1 mg/mL).

  • Control (unconjugated) protein.

  • Buffers: PBS (pH 7.4), Citrate buffer (pH 3.0), Tris buffer (pH 9.0).

  • Stress Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • Quenching Reagents: 1 M NaOH (for acid stress), 1 M HCl (for base stress), Methionine (for oxidative stress).

  • Analytical Equipment: RP-HPLC, Size-Exclusion Chromatography (SEC), LC-MS.

2. Procedure:

  • Sample Preparation: Aliquot the purified conjugate and the unconjugated control into separate tubes for each stress condition (Acid, Base, Oxidation, Thermal).

  • Acid Stress:

    • Add 1 M HCl to the sample to achieve a final pH of ~3.0.

    • Incubate at 40°C for 24-48 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Stress:

    • Add 1 M NaOH to the sample to achieve a final pH of ~9.0-10.0.

    • Incubate at 40°C for 24-48 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Stress:

    • Add 3% H₂O₂ to the sample (e.g., 1:10 v/v).

    • Incubate at room temperature for 4-8 hours.

    • Quench the reaction by adding excess methionine.

  • Thermal Stress:

    • Incubate the sample at an elevated temperature (e.g., 50°C) for 1-7 days.

    • Also, perform freeze-thaw cycles (e.g., 5 cycles of freezing at -80°C and thawing at room temperature).

3. Analysis:

  • Visual Inspection: Note any precipitation or turbidity in the stressed samples.

  • Size-Exclusion Chromatography (SEC-HPLC): Analyze all samples to quantify aggregation and fragmentation.

  • Reversed-Phase HPLC (RP-HPLC): Analyze all samples to separate the parent conjugate from potential degradation products.[9][10][11] Compare the chromatograms of the stressed samples to the unstressed control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Intact Mass Analysis: Determine the mass of the major peaks from the RP-HPLC analysis to confirm if the conjugate is still intact.[1][12][13]

    • Peptide Mapping: Reduce, alkylate, and digest the samples with trypsin. Analyze the resulting peptides by LC-MS/MS to confirm that the peptide containing the S-carboxymethylcysteine linkage is unmodified, even if other parts of the protein (e.g., methionine oxidation, asparagine deamidation) show modification.[1][14]

Expected Outcome: The primary degradation pathways observed will likely be aggregation (seen by SEC) and modifications to other amino acids (e.g., oxidation of methionine, deamidation of asparagine), but the thioether bond itself will remain intact, as confirmed by peptide mapping.

Visualizations

Bromoacetamide_Conjugation cluster_reactants Reactants (pH 7.0-9.0) cluster_products Products Protein_SH Protein-SH (Cysteine Residue) TransitionState Transition State Protein_SH->TransitionState Bromoacetamide Br-CH₂-C(O)-Linker-Payload Bromoacetamide Reagent Bromoacetamide:f0->TransitionState Conjugate Protein-S-CH₂-C(O)-Linker-Payload (Stable Thioether Bond) TransitionState->Conjugate SN2 Reaction HBr HBr (Byproduct) TransitionState->HBr

Caption: Bromoacetamide conjugation with a cysteine thiol via an SN2 reaction.

Troubleshooting_Workflow Start Problem: Low/No Conjugate Signal CheckReaction Step 1: Verify Conjugation Reaction Start->CheckReaction CheckPurity Step 2: Assess Sample Integrity CheckReaction->CheckPurity Reaction OK IncompleteReduction Incomplete Disulfide Reduction? CheckReaction->IncompleteReduction Reaction Failed WrongPH Incorrect pH? CheckReaction->WrongPH BadReagent Degraded Reagent? CheckReaction->BadReagent CheckAnalysis Step 3: Validate Analytical Method CheckPurity->CheckAnalysis Sample OK Aggregation Aggregation or Precipitation? CheckPurity->Aggregation Sample Issue OtherDegradation Degradation of Protein/Payload? CheckPurity->OtherDegradation Adsorption Adsorption to Surfaces? CheckAnalysis->Adsorption Method Issue MS_Issues Poor Ionization / Fragmentation? CheckAnalysis->MS_Issues Solution_Analysis Solution: Use low-bind tubes. Optimize MS parameters. Use peptide mapping. CheckAnalysis->Solution_Analysis Method Issue Solution_Reaction Solution: Optimize reaction (TCEP, pH, fresh reagent) IncompleteReduction->Solution_Reaction WrongPH->Solution_Reaction BadReagent->Solution_Reaction Solution_Purity Solution: Use SEC to check for aggregates. Run forced degradation. Aggregation->Solution_Purity OtherDegradation->Solution_Purity Adsorption->Solution_Analysis MS_Issues->Solution_Analysis

Caption: Troubleshooting workflow for low conjugate signal.

Factors_Affecting_Stability OverallStability Overall Conjugate Stability LinkerStability Linker Stability OverallStability->LinkerStability ProteinStability Protein Stability OverallStability->ProteinStability PayloadStability Payload Stability OverallStability->PayloadStability ThioetherBond Thioether Bond (Highly Stable) LinkerStability->ThioetherBond Aggregation Aggregation ProteinStability->Aggregation Denaturation Denaturation ProteinStability->Denaturation Oxidation Oxidation (e.g., Met) ProteinStability->Oxidation Deamidation Deamidation (e.g., Asn) ProteinStability->Deamidation PayloadDeg Payload Degradation PayloadStability->PayloadDeg

Caption: Factors influencing overall stability of a bioconjugate.

References

Technical Support Center: Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Bromoacetamide-PEG3-C1-acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound?

A1: Quenching is a critical step to deactivate any unreacted this compound. The bromoacetamide group is a highly reactive electrophile that can react with nucleophiles.[1] If not quenched, the excess reagent can lead to non-specific labeling of your target biomolecule, modification of downstream components, or aggregation. Quenching ensures that the conjugation is controlled and specific.[1]

Q2: How does a quenching reagent work in this context?

A2: Quenching reagents are typically small molecules that contain a highly reactive nucleophile, most commonly a thiol group (-SH).[1][2] These reagents are added in molar excess and react rapidly with the electrophilic bromoacetamide groups of the unreacted this compound. This reaction forms a stable and inert thioether bond, effectively "capping" the reactive sites.[1][2]

Q3: What are the most common quenching reagents for bromoacetamide reactions?

A3: The most common quenching reagents are thiol-containing compounds. Dithiothreitol (DTT), L-cysteine, and β-mercaptoethanol are widely used due to their high reactivity with bromoacetamides.[1] The choice of reagent can depend on the specific biomolecule, downstream processing steps, and the desired final buffer conditions.[1]

Q4: When should the quenching step be performed?

A4: The quenching step should be performed immediately after the desired conjugation reaction time has elapsed.[1] This ensures that the reaction is stopped precisely, preventing over-alkylation or other side reactions that could occur with prolonged exposure to the reactive crosslinker.[1]

Q5: Can the quenching reagent affect my conjugated protein?

A5: If your protein of interest contains disulfide bonds that are essential for its structure or function, using a strong reducing agent like DTT for quenching could potentially reduce these bonds. In such cases, a milder thiol reagent or a non-reducing thiol like L-cysteine might be a more suitable choice.[1] It is crucial to consider the nature of your biomolecule when selecting a quenching reagent.

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Quenching or Continued Reactivity Post-Quenching - Insufficient molar excess of the quenching reagent.- The quenching reagent has degraded.- The quenching reaction time was too short.- Increase the molar excess of the quenching reagent (typically 10-50 fold molar excess over the initial bromoacetamide concentration).- Always prepare a fresh stock solution of the quenching reagent before use.- Increase the incubation time for the quenching step (e.g., from 15 minutes to 30-60 minutes).
Precipitation or Aggregation Upon Adding Quenching Reagent - The quenching reagent may be altering the buffer conditions (e.g., pH).- The protein of interest may be sensitive to the quenching reagent.- Ensure the quenching reagent is dissolved in a buffer compatible with your protein.- Consider using a different quenching reagent (e.g., L-cysteine instead of DTT).- Perform a small-scale pilot experiment to test the compatibility of the quenching reagent with your protein.
Reduction of Disulfide Bonds in the Target Protein - The quenching reagent is a strong reducing agent (e.g., DTT).- Use a non-reducing thiol-containing quenching reagent such as L-cysteine.- Alternatively, use a lower concentration of DTT and carefully monitor the reaction time.

Quantitative Data Summary

The following table summarizes recommended concentrations and incubation times for common quenching reagents for bromoacetamide reactions.

Quenching Reagent Typical Final Concentration Typical Incubation Time Key Considerations
Dithiothreitol (DTT) 10-20 mM[1][3]15-30 min[1]Strong reducing agent; can cleave disulfide bonds. Highly effective for quenching.[1]
L-Cysteine 10-20 mM15-30 minA milder, non-reducing thiol quenching agent. A good alternative to DTT if disulfide bond integrity is a concern.[1]
β-Mercaptoethanol (BME) 10-20 mM[1]15-30 min[1]A reducing agent, similar to DTT but less potent. It is volatile and has a strong odor.[1]

Experimental Protocols

Protocol: Quenching Unreacted this compound

This protocol outlines a standard procedure for quenching the reaction after conjugating this compound to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

  • Reaction mixture containing the biomolecule and this compound.

  • Quenching reagent (e.g., Dithiothreitol (DTT) or L-cysteine).

  • Compatible buffer (e.g., PBS or Tris).

Procedure:

  • Prepare Quenching Stock Solution: Prepare a fresh 1 M stock solution of Dithiothreitol (DTT) or L-cysteine in a compatible buffer.

  • Add Quenching Reagent: After the desired conjugation reaction time, add the quenching stock solution to the reaction mixture to achieve a final concentration of 10-20 mM.[1] This corresponds to a significant molar excess over the initial this compound concentration.

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

  • Purification: Proceed with the purification of your conjugated biomolecule using methods such as dialysis or size-exclusion chromatography to remove the quenched this compound and excess quenching reagent.

Visualizations

Quenching_Workflow cluster_main Quenching of Unreacted this compound start Conjugation Reaction Mixture (Biomolecule + Unreacted Bromoacetamide-PEG) add_quencher Add Thiol-Containing Quenching Reagent (e.g., DTT, L-Cysteine) start->add_quencher Post-conjugation incubation Incubate (15-30 min at RT) add_quencher->incubation Molar Excess quenched_product Quenched Reaction Mixture (Conjugate + Quenched Bromoacetamide-PEG) incubation->quenched_product Reaction Stop purification Purification (e.g., Dialysis, SEC) quenched_product->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for quenching unreacted this compound.

Quenching_Mechanism cluster_mech Quenching Reaction Mechanism unreacted Unreacted Bromoacetamide R-C(O)CH2-Br product Stable Thioether Adduct R-C(O)CH2-S-R' unreacted->product + quencher Thiol Quencher (R'-SH) quencher->product byproduct HBr

Caption: Reaction of bromoacetamide with a thiol quenching agent.

References

Technical Support Center: Preventing Protein Aggregation During Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during bioconjugation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation that can lead to protein aggregation.

Problem 1: Protein precipitates immediately upon adding the conjugation reagent.

Possible Causes and Solutions:

Cause Solution Rationale
Localized High Reagent Concentration Add the dissolved reagent to the protein solution slowly and with gentle mixing.[1]This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[1]
Reagent Solubility Dissolve the conjugation reagent in a small amount of an appropriate organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[1]Many conjugation reagents, especially those with hydrophobic moieties, have limited aqueous solubility. Adding the solid directly to the buffer can cause it to precipitate.[1][2]
Incorrect Buffer pH Ensure the labeling buffer pH is within the optimal range for the specific conjugation chemistry and your protein's stability. For NHS-ester reactions, a pH of 7.2-8.5 is generally recommended.[1]The reactivity of both the protein and the conjugation reagent is pH-dependent. A suboptimal pH can lead to instability and precipitation.[2] For instance, with NHS esters, the primary amine on the protein is protonated and less nucleophilic at a lower pH, slowing the reaction. At a higher pH, the rate of NHS ester hydrolysis increases, competing with the conjugation reaction.[3]
High Protein Concentration Try reducing the protein concentration.[2]High protein concentrations increase the likelihood of intermolecular interactions and aggregation upon addition of a potentially destabilizing reagent.[2][4]
Problem 2: Visible precipitation or turbidity is observed during the conjugation reaction or after purification.

Possible Causes and Solutions:

Cause Solution Rationale
Over-labeling Reduce the molar excess of the labeling reagent. Perform a titration experiment to find the optimal reagent-to-protein ratio.[1]Attaching too many molecules to the protein can alter its isoelectric point (pI) and surface charge, reducing its solubility and promoting aggregation.[1][5]
Increased Hydrophobicity If possible, choose a more hydrophilic conjugation reagent or linker (e.g., containing PEG moieties).[6]The addition of hydrophobic molecules can increase the overall hydrophobicity of the protein, leading to self-association to minimize contact with the aqueous environment.[6][7]
Suboptimal Buffer Conditions Optimize the buffer composition. This includes pH, ionic strength, and the use of stabilizing excipients.[5]The buffer environment is critical for maintaining protein stability. A pH close to the protein's pI can minimize solubility.[7]
Intermolecular Cross-linking If the protein has multiple reactive sites, consider using a site-specific conjugation strategy or blocking non-target reactive groups.If the conjugation reagent is bifunctional, it can link multiple protein molecules together, leading to large aggregates.
Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation.[1]
Problem 3: The purified bioconjugate shows an increase in aggregates over time during storage.

Possible Causes and Solutions:

Cause Solution Rationale
Inappropriate Storage Buffer Perform a buffer screen to identify the optimal storage buffer for the conjugated protein. This may differ from the buffer used for the unconjugated protein.The conjugation can alter the protein's surface properties, requiring a different buffer composition for optimal stability.
Freeze-Thaw Instability Aliquot the purified conjugate and store at -80°C. Avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like glycerol (B35011).[8]The process of freezing and thawing can induce stress on the protein, leading to aggregation.[5]
Residual Impurities Ensure that all unreacted conjugation reagents and byproducts are removed during purification.Residual reactive molecules can continue to react slowly during storage, leading to aggregation.
Light Exposure Store the bioconjugate in amber vials or protected from light.[5]Exposure to light, particularly UV, can cause photo-oxidation and lead to protein aggregation.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during bioconjugation?

Protein aggregation during bioconjugation can be caused by several factors:

  • Alteration of Physicochemical Properties: The covalent attachment of a molecule can change the protein's surface charge, isoelectric point (pI), and hydrophobicity. An increase in hydrophobicity is a common cause of aggregation.[6][7]

  • Over-labeling: A high degree of labeling can significantly modify the protein's surface, leading to reduced solubility.[1][5]

  • Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or temperature can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[2][7]

  • High Protein Concentration: Higher concentrations increase the probability of intermolecular interactions that can lead to aggregation.[2][4]

  • Hydrophobicity of the Linker/Payload: The conjugation of an inherently hydrophobic molecule can drive the protein to aggregate to minimize exposure of these hydrophobic regions to the aqueous solvent.[6][7]

Q2: How can I minimize aggregation when using an amine-reactive (e.g., NHS-ester) crosslinker?

To minimize aggregation with NHS-ester chemistry:

  • Optimize the Molar Ratio: Perform a titration to determine the lowest molar excess of the NHS-ester that provides the desired degree of labeling without causing significant aggregation.[1]

  • Control the pH: Maintain the reaction pH between 7.2 and 8.5. For proteins sensitive to higher pH, a pH closer to 7.4 can be used, though the reaction will be slower.[1]

  • Use an Amine-Free Buffer: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. Buffers like Tris and glycine (B1666218) will compete with the protein for reaction with the NHS-ester.[3]

  • Consider Temperature: Running the reaction at 4°C for a longer period can help reduce aggregation.[1]

  • Add Stabilizing Excipients: The inclusion of additives like arginine or glycerol in the reaction buffer can help maintain protein solubility.

Q3: What are stabilizing excipients and how do they work?

Stabilizing excipients are additives that help to preserve the native structure and solubility of proteins.[10]

Excipient Typical Concentration Mechanism of Action
Arginine 50-100 mM[4]Suppresses protein-protein interactions and can prevent aggregation by interacting with hydrophobic and charged regions on the protein surface.[10][11]
Glycerol 5-20% (v/v)[4]Acts as a protein stabilizer by being preferentially excluded from the protein surface, which favors a more compact, native protein state.[12] It can also prevent aggregation during freeze-thaw cycles.[8]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Stabilize the native conformation of the protein through a mechanism of preferential exclusion.[10]
Non-ionic Surfactants (e.g., Tween-20) 0.01-0.1% (v/v)[4]Can prevent surface-induced aggregation by competitively adsorbing to hydrophobic interfaces or by directly binding to hydrophobic patches on the protein, preventing self-association.[10]

Q4: How do I detect and quantify aggregation in my bioconjugate sample?

Several techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[13][14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates. It is particularly sensitive to large aggregates.

  • SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.

  • Visual Inspection: In severe cases, aggregation can be observed as turbidity or visible precipitates in the solution.[1]

Experimental Protocols

Protocol 1: Optimizing Molar Ratio to Minimize Aggregation

This protocol describes a general method for performing small-scale trial conjugations to identify the optimal molar ratio of a conjugation reagent to a protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH suitable for the conjugation chemistry (e.g., pH 7.5-8.0 for NHS esters).

    • Adjust the protein concentration to 1-5 mg/mL.[1]

  • Reagent Preparation:

    • Immediately before use, dissolve the conjugation reagent in an appropriate anhydrous solvent (e.g., DMSO) to a concentration of 10-20 mM.[1]

  • Conjugation Reaction:

    • Set up a series of reactions in separate microcentrifuge tubes, each with the same amount of protein.

    • Add varying amounts of the reagent stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 15:1, 20:1 reagent:protein).[1]

    • Gently mix and incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C.[1]

  • Purification:

    • Remove excess, unreacted reagent using a desalting column or dialysis.[1]

  • Analysis:

    • Analyze each purified conjugate for aggregation using SEC or DLS.

    • Determine the degree of labeling for each ratio to find the optimal balance between conjugation efficiency and minimal aggregation.

Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • Equipment and Reagents:

    • HPLC system with a UV detector.

    • SEC column suitable for the size range of your protein and its potential aggregates (e.g., 300 Å pore size for mAbs).[14]

    • Mobile Phase: A buffer that minimizes non-specific interactions between the protein and the column matrix. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[15]

  • Sample Preparation:

    • Filter the bioconjugate sample through a 0.22 µm filter to remove large particulates.

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Method:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject a defined volume of the sample.

    • Elute the sample isocratically and monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram. Peaks eluting earlier than the main monomer peak correspond to aggregates.

    • Calculate the percentage of aggregation by dividing the sum of the aggregate peak areas by the total area of all peaks.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Bioconjugation cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_decision Decision protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) molar_ratio Molar Ratio Titration (e.g., 5:1, 10:1, 20:1) protein_prep->molar_ratio reagent_prep Reagent Preparation (Dissolve in Anhydrous Solvent) reagent_prep->molar_ratio reaction_conditions Vary Reaction Conditions (Temperature, Incubation Time) molar_ratio->reaction_conditions purification Purification (Desalting, Dialysis) reaction_conditions->purification aggregation_analysis Aggregation Analysis (SEC, DLS) purification->aggregation_analysis dol_analysis Degree of Labeling (DOL) Determination purification->dol_analysis optimal_conditions Select Optimal Conditions aggregation_analysis->optimal_conditions dol_analysis->optimal_conditions

Caption: A general workflow for optimizing bioconjugation reactions to minimize aggregation.

troubleshooting_workflow Troubleshooting Decision Tree for Protein Aggregation start Aggregation Observed q1 When did aggregation occur? start->q1 immediately Immediately upon reagent addition q1->immediately Immediately during_reaction During reaction/ purification q1->during_reaction During Reaction during_storage During storage q1->during_storage Post-Purification sol1 Check reagent solubility Slow down reagent addition Lower protein concentration immediately->sol1 sol2 Reduce molar ratio Optimize buffer (pH, excipients) Lower temperature Use hydrophilic linker during_reaction->sol2 sol3 Optimize storage buffer Aliquot and freeze (-80°C) Add cryoprotectants Protect from light during_storage->sol3

Caption: A decision tree to guide troubleshooting efforts when protein aggregation is observed.

References

Technical Support Center: Improving PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC's solubility has not significantly improved after incorporating a PEG linker. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Suboptimal PEG Linker Length: The length of the PEG linker is a critical factor influencing a PROTAC's physicochemical properties.[1] A linker that is too short may not create a sufficient hydration shell to overcome the lipophilicity of the parent molecule.[1]

    • Suggested Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically find the optimal length for solubility.[1] A "trial-and-error" approach is often necessary to achieve the right balance.[1]

  • High Lipophilicity of Warhead or Ligand: If the warhead (targeting the protein of interest) or the E3 ligase ligand are highly lipophilic, a standard PEG linker may not be enough to improve the overall PROTAC solubility.[1][2]

    • Suggested Solution: Consider chemical modifications to the warhead or ligand to add more polar groups.[1] Alternatively, exploring branched or longer PEG chains could be beneficial.[1]

  • Aggregation: Even with PEG linkers, high concentrations of PROTACs can lead to the formation of aggregates, which reduces effective solubility.[1]

    • Suggested Solution: Measure solubility at different concentrations. If you suspect aggregation, dynamic light scattering (DLS) can be used for detection.[1] Modifying the linker or using surfactants in the formulation might help reduce this issue.[1]

  • Linker Attachment Points: The positions where the linker connects to the two ligands can affect how the PEG chain is oriented and its ability to shield hydrophobic parts of the molecule.[1][3]

    • Suggested Solution: If synthetically possible, design and create PROTACs with different linker attachment points to evaluate the impact on solubility.[1]

Issue 2: I've improved solubility with a long PEG linker, but now my PROTAC shows poor cell permeability and low efficacy. What's the trade-off and how can I optimize it?

The Solubility-Permeability Trade-off:

There is a delicate balance between a PROTAC's solubility and its ability to permeate cell membranes.[1] While hydrophilic PEG linkers boost aqueous solubility, they can also increase the polar surface area, which may impede passive diffusion across the lipophilic cell membrane.[1]

Optimization Strategies:

  • Systematic Linker Length Analysis: The connection between PEG linker length and permeability is not always linear. Shorter linkers often lead to more permeable compounds.[1] However, some longer, flexible PEG linkers can adopt folded conformations that hide their polar surface area, thereby improving cell permeability.[1]

    • Suggested Solution: Test a range of PEG linker lengths and measure both solubility and cell permeability (e.g., using a Caco-2 permeability assay) to find the best balance.[1]

  • Hybrid Linkers: Combine PEG units with more hydrophobic alkyl chains to create a "hybrid" linker. This can help balance the hydrophilicity needed for solubility with the lipophilicity required for permeability.[1]

  • Metabolic Instability: While less common with PEGs compared to other linkers, metabolic stability can still be a concern.

    • Suggested Solution: Conduct an in vitro metabolic stability assay with Human Liver Microsomes (HLM) to check the rate of degradation.[1] To enhance stability, consider adding more metabolically robust structures into the linker, such as piperazine (B1678402) rings, or using shorter PEG chains.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

PEG linkers are widely used because they offer several key advantages:

  • Enhanced Solubility: The repeating ether oxygens in the PEG chain are hydrophilic and can form a hydration shell, which significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][][6][7]

  • Increased Flexibility: The C-O bonds in the PEG backbone have high rotational freedom, giving the linker flexibility.[][7][8] This flexibility allows the PROTAC to adopt an optimal conformation for forming a stable and productive ternary complex between the target protein and the E3 ligase.[6][7][9]

  • Tunable Properties: PEG linkers can be synthesized in various lengths, allowing for precise tuning of the PROTAC's physicochemical properties to optimize both solubility and efficacy.[8][10][11]

Q2: How does PEG linker length generally affect key PROTAC parameters?

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system.

  • Solubility: Generally, increasing the length of the PEG linker increases the hydrophilicity and aqueous solubility of the PROTAC.[2][10]

  • Permeability: The effect on cell permeability is more complex. While enhanced hydrophilicity can be beneficial, excessively long PEG chains can increase the polar surface area and negatively impact membrane permeability.[1][2][6] An optimal length often exists that balances these effects.

  • Degradation Efficacy (DC₅₀/Dₘₐₓ): Linker length is crucial for the proper formation of the ternary complex.[12] A linker that is too short may cause steric hindrance, while one that is too long may lead to an unproductive complex, both reducing degradation efficiency.[9]

Q3: How do I experimentally measure the solubility of my PROTAC?

A common method to determine the solubility of a PROTAC is through a kinetic solubility assay using nephelometry, which measures turbidity caused by precipitation.[1][2] A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q4: What are the main challenges or disadvantages of using PEG linkers?

While highly advantageous, PEG linkers have some potential downsides:

  • Reduced Metabolic Stability: Compared to more rigid alkyl-based linkers, PEG linkers can sometimes have lower metabolic stability in vivo and may be more susceptible to oxidative metabolism.[3][12]

  • Synthesis Complexity and Cost: The synthesis of monodisperse (single-length) PEG linkers can be more challenging and costly compared to simple alkyl chains.[3][12]

  • Solubility/Permeability Trade-off: As discussed in the troubleshooting section, optimizing for high solubility with long PEG linkers can compromise cell permeability, requiring careful balancing.[1]

Data Presentation

The following tables summarize illustrative data showing general trends of how PEG linker properties can influence PROTAC performance. Actual results will vary depending on the specific warhead, E3 ligase ligand, and target protein.

Table 1: Effect of Linker Type on Physicochemical Properties

PROTAC Variant Linker Composition Aqueous Solubility (µM) cLogP TPSA (Ų)
PROTAC-Alkyl 8-atom Alkyl Chain 5 5.8 150
PROTAC-PEG4 4-unit PEG Chain 50 4.2 195
PROTAC-PEG6 6-unit PEG Chain 120 3.5 220

This table illustrates how PEG linkers, compared to alkyl linkers, can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), generally leading to improved aqueous solubility.[7]

Table 2: Impact of PEG Linker Length on Degradation Efficacy

PROTAC Variant Target Protein Linker Composition DC₅₀ (nM) Dₘₐₓ (%)
Degrader A-1 BRD4 PEG2 75 80
Degrader A-2 BRD4 PEG4 15 >95
Degrader A-3 BRD4 PEG6 50 90
Degrader B-1 BTK PEG6 40 85
Degrader B-2 BTK PEG8 8 >95
Degrader B-3 BTK PEG10 32 88

This table demonstrates that optimal degradation (lowest DC₅₀ and highest Dₘₐₓ) is often achieved within a specific range of linker lengths.[7]

Table 3: Influence of PEG Linker Length on Cell Permeability

PROTAC Variant Target Protein Linker Composition Caco-2 Permeability (10⁻⁶ cm/s)
AR-Degrader-1 Androgen Receptor PEG3 2.5
AR-Degrader-2 Androgen Receptor PEG5 1.1
AR-Degrader-3 Androgen Receptor PEG8 0.4

This table shows a representative trend where increasing PEG linker length can sometimes negatively impact permeability, as assessed by the Caco-2 assay.[7]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Binds Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Signal for Degraded Degraded POI Proteasome->Degraded Recycle PROTAC & E3 Recycled Proteasome->Recycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design 1. PROTAC Design (Vary PEG Linker) Synth 2. Synthesis of PROTAC Library Design->Synth Sol 3. Kinetic Solubility Assay Synth->Sol Perm 4. Cell Permeability Assay (e.g., Caco-2) Sol->Perm Deg 5. In-Cell Degradation Assay (Western Blot) Perm->Deg Opt 6. Analyze & Optimize Deg->Opt Opt->Design Iterate Design Lead Lead Candidate Opt->Lead Select

Caption: Experimental workflow for PROTAC linker optimization.

Troubleshooting_Logic Start Start: Poor PROTAC Solubility Observed CheckLength Is linker length optimized? Start->CheckLength VaryLength Synthesize & test varied PEG lengths (e.g., PEG2, 4, 6) CheckLength->VaryLength No CheckAgg Is there evidence of aggregation? CheckLength->CheckAgg Yes VaryLength->CheckAgg RunDLS Run DLS analysis. Modify formulation (e.g., add surfactants). CheckAgg->RunDLS Yes CheckLibs Are warhead/ligand highly lipophilic? CheckAgg->CheckLibs No RunDLS->CheckLibs ModifyLibs Introduce polar groups to warhead/ligand or use branched PEGs. CheckLibs->ModifyLibs Yes End Solubility Improved CheckLibs->End No ModifyLibs->End

Caption: Logic diagram for troubleshooting PROTAC solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol determines the concentration at which a PROTAC begins to precipitate out of an aqueous solution, providing its kinetic solubility limit.

  • Materials:

    • Test PROTAC compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear-bottom plate

    • Nephelometer or plate reader capable of measuring light scattering

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.[2] Ensure it is fully dissolved.

    • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

    • Dispensing: Add PBS (pH 7.4) to the wells of the final assay plate.

    • Compound Addition: Transfer a small, equal volume (e.g., 1-2 µL) from the DMSO serial dilution plate to the corresponding wells of the PBS-containing assay plate. The final DMSO concentration should be low (e.g., <1-2%) to minimize its effect on solubility.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for equilibration and potential precipitation.

    • Measurement: Measure the light scattering or turbidity of each well using a nephelometer.[2] Record the nephelometric turbidity units (NTU).

    • Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility is the concentration at which the NTU signal significantly increases above the baseline, indicating the onset of precipitation.[1]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells after treatment with a PROTAC.[2]

  • Materials:

    • Cell line expressing the target protein

    • Cell culture media and reagents

    • Test PROTAC compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[2]

    • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.

    • Loading Control: Re-probe the membrane with an antibody for a loading control protein to normalize the data.

    • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Caco-2 Permeability Assay (Overview)

This assay is widely used to predict intestinal absorption and general cell permeability of a compound. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Methodology Overview:

    • Cell Seeding: Seed Caco-2 cells on permeable filter supports in transwell plates and culture them for ~21 days until they form a differentiated, confluent monolayer.

    • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Compound Application: Add the PROTAC solution (in a transport buffer) to the apical (donor) side of the monolayer.

    • Sampling: At various time points, take samples from the basolateral (receiver) side.

    • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp), which indicates the rate of transport across the cell monolayer. A higher Papp value suggests better permeability.

References

Technical Support Center: Scaling Up Bromoacetamide-PEG3-C1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoacetamide-PEG3-C1-acid, particularly addressing the challenges encountered when scaling up conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound reactions?

A1: Scaling up this compound reactions presents several key challenges:

  • Reaction Control and Reproducibility: Maintaining consistent reaction conditions such as pH, temperature, and stoichiometry on a larger scale can be difficult, potentially leading to batch-to-batch variability.[1]

  • Mixing Efficiency: Inadequate mixing in larger vessels can create localized concentration gradients of the PEG reagent, which may result in over-PEGylation or incomplete reactions.[1]

  • Side Reactions: At a larger scale, the potential for side reactions, such as hydrolysis of the bromoacetamide group, increases, which can lead to lower yields of the desired conjugate.

  • Protein Aggregation: Higher protein concentrations used during scale-up can increase the likelihood of aggregation, especially with changes in the protein's surface properties upon PEGylation.[2][3]

  • Purification and Downstream Processing: Separating the desired PEGylated product from unreacted starting materials, byproducts, and different PEGylated species becomes more complex and challenging at a larger scale.[4][5]

Q2: How does reaction pH affect the scaling up of this compound conjugation?

A2: Reaction pH is a critical parameter. The bromoacetamide group reacts with thiol groups (from cysteine residues) and to a lesser extent with amino groups (from lysine (B10760008) residues or the N-terminus). The nucleophilicity of these groups is pH-dependent. For thiol-specific conjugation, a pH range of 7.5-8.5 is often recommended to favor the reaction with thiols over other nucleophiles like amines.[6] When scaling up, maintaining a consistent pH throughout the larger reaction volume is crucial to ensure consistent reactivity and minimize side reactions.

Q3: What is the recommended molar ratio of this compound to the target molecule for large-scale reactions?

A3: While a slight excess of the PEG reagent is typically necessary to drive the reaction to completion, using a large excess during scale-up can complicate the downstream purification process by requiring the removal of large amounts of unreacted PEG.[1] The optimal stoichiometry should be determined at a smaller scale and then carefully maintained during scale-up. It is recommended to start with a molar excess of 5-20 fold of the PEG linker to the protein and optimize based on analytical results.[6]

Q4: What are the best practices for storing and handling this compound?

A4: To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, dark environment for long-term storage (months to years).[7] For short-term storage (days to weeks), 0-4°C is suitable.[7] The reagent is susceptible to hydrolysis, so it is crucial to warm the vial to room temperature before opening to prevent moisture condensation.[2] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[2][8]

Troubleshooting Guides

Problem 1: Low Conjugation Yield at Scale
Potential Cause Troubleshooting Step
Suboptimal Reaction pH Verify and maintain the optimal pH (typically 7.5-8.5 for thiol conjugation) throughout the reaction. Use a robust buffering system.[6]
Inefficient Mixing Improve mixing to ensure homogeneous distribution of reactants. Consider the geometry of the reaction vessel and the type of impeller.
Degraded PEG Reagent Ensure proper storage and handling of the this compound to prevent hydrolysis.[2][7] Use freshly prepared stock solutions.[2][8]
Incorrect Stoichiometry Re-optimize the molar ratio of PEG reagent to the target molecule at a small scale before proceeding with the large-scale reaction.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time.
Problem 2: Protein Aggregation or Precipitation During Scale-up
Potential Cause Troubleshooting Step
High Protein Concentration Optimize the protein concentration. While higher concentrations can increase reaction efficiency, they can also promote aggregation.[2]
Change in Protein pI PEGylation can alter the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, aggregation can occur. Screen a range of buffer pH values to maintain protein solubility.[2]
Increased Hydrophobicity Although PEG is hydrophilic, the overall change in the protein's surface properties can sometimes lead to aggregation. Consider adding solubility-enhancing excipients like arginine or glycerol (B35011) to the reaction buffer.[2]
Localized High PEG Concentration Ensure efficient mixing to avoid localized high concentrations of the PEG reagent, which can induce aggregation.[1]
Problem 3: Difficulty in Purifying the PEGylated Product at Scale
Potential Cause Troubleshooting Step
Presence of Multiple PEGylated Species Optimize reaction conditions (pH, stoichiometry, time) to favor the formation of the desired mono-PEGylated product. Consider site-specific PEGylation strategies if possible.
Ineffective Removal of Unreacted PEG Utilize size-based purification methods like Size Exclusion Chromatography (SEC) or Ultrafiltration/Diafiltration (UF/DF). Ensure the chosen method has the appropriate molecular weight cut-off or pore size.[1]
Co-elution of Product and Impurities Employ orthogonal purification techniques. A multi-step purification process combining different chromatography methods (e.g., Ion Exchange Chromatography (IEX) followed by SEC) can improve purity.[4][5]
Poor Resolution in Chromatography Optimize chromatography parameters such as gradient slope, flow rate, and column chemistry. For IEX, adjusting the salt concentration and pH can improve separation.[4]

Experimental Protocols

General Protocol for Scaling Up this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Ensure the protein is in a suitable buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 8.0) and at the optimized concentration.

    • If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at 37°C.

    • Remove the reducing agent using a desalting column immediately prior to conjugation.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the desired concentration in an anhydrous solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • In a suitable reaction vessel with efficient stirring, add the prepared protein solution.

    • Slowly add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-20 fold).

    • Incubate the reaction at room temperature or 4°C, monitoring the progress periodically using an appropriate analytical method.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, quench the reaction by adding a thiol-containing reagent like DTT or cysteine to a final concentration that is in excess of the unreacted bromoacetamide groups.

  • Purification:

    • Proceed with the developed multi-step purification protocol, which may include IEX, SEC, or other chromatographic techniques to isolate the desired PEGylated protein.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-Up

ParameterLab Scale (1 mg protein)Pilot Scale (100 mg protein)Production Scale (1 g protein)
Protein Concentration 1-5 mg/mL5-10 mg/mL10-20 mg/mL
Buffer Volume 0.2 - 1 mL10 - 20 mL50 - 100 mL
Molar Excess of PEG 10-20x5-15x5-10x
Reaction Time 2-4 hours2-4 hours2-4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature (with monitoring)
Mixing Vortex/Magnetic StirrerOverhead StirrerOverhead Stirrer

Table 2: Comparison of Purification Techniques for Scaled-Up Reactions

Technique Principle Advantages at Scale Challenges at Scale
Size Exclusion Chromatography (SEC) Separation based on sizeEffective for removing unreacted small molecules and PEG.[4][5]Limited loading capacity, potential for product dilution, may not resolve different PEGylated species efficiently.[4][5]
Ion Exchange Chromatography (IEX) Separation based on chargeHigh capacity, can separate species with different degrees of PEGylation.[4]PEGylation can shield charges, reducing resolution. Requires careful optimization of pH and salt gradient.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityCan be a useful orthogonal step to IEX and SEC.PEG can have hydrophobic properties, complicating separation.
Ultrafiltration/Diafiltration (UF/DF) Separation based on size using membranesHigh throughput, good for buffer exchange and removing small impurities.May not effectively separate different PEGylated species from each other.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring In-Process Control cluster_purification Purification cluster_analysis Final Analysis protein_prep Protein Preparation (Buffer Exchange, Reduction) conjugation Scaled-Up Conjugation (Controlled pH, Temp, Stoichiometry) protein_prep->conjugation peg_prep This compound Preparation (Anhydrous Solvent) peg_prep->conjugation monitoring Reaction Monitoring (HPLC, SDS-PAGE) conjugation->monitoring quenching Quenching monitoring->quenching purification_1 Primary Purification (e.g., IEX) quenching->purification_1 purification_2 Polishing Step (e.g., SEC) purification_1->purification_2 final_product Final PEGylated Product purification_2->final_product

Caption: A typical experimental workflow for scaling up this compound reactions.

troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_reagents Reagents cluster_purification_issues Purification start Low Yield or Impurities in Scaled-Up Reaction check_ph Verify pH start->check_ph check_stoichiometry Check Stoichiometry start->check_stoichiometry check_time_temp Optimize Time/Temp start->check_time_temp check_mixing Evaluate Mixing start->check_mixing check_peg_quality Assess PEG Reagent Quality start->check_peg_quality check_protein_activity Confirm Protein Activity start->check_protein_activity optimize_purification Optimize Purification Method start->optimize_purification orthogonal_methods Implement Orthogonal Methods optimize_purification->orthogonal_methods

Caption: A logical troubleshooting guide for addressing common issues in scaling up PEGylation reactions.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Characterizing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly improve a drug's solubility, extend its circulating half-life, and reduce its immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust and precise characterization methods to ensure product quality, safety, and efficacy.[1][2]

This guide provides an objective comparison of key analytical techniques for characterizing PEGylated proteins, supported by experimental data and detailed protocols.

Key Characterization Parameters

A thorough analysis of PEGylated proteins involves assessing several critical quality attributes:

  • Degree of PEGylation: The average number of PEG molecules attached to the protein.[1]

  • Molecular Weight: The absolute molecular weight of the protein-PEG conjugate.[1]

  • Conjugation Site(s): Identifying the specific amino acid residues where PEG is attached.[1]

  • Heterogeneity: Assessing the distribution of different PEGylated species (e.g., mono-, di-, poly-PEGylated).[1]

  • Quantification of Free PEG: Measuring the amount of unreacted PEG remaining in the sample.[1]

  • Structure and Stability: Evaluating the impact of PEGylation on the protein's secondary and tertiary structure and its overall stability.[1]

  • Aggregation: Detecting and quantifying aggregates, which can impact immunogenicity.[1][3]

Comparison of Analytical Methods

The selection of an analytical method depends on the specific parameter under investigation, the nature of the conjugate, and the required level of detail. The following sections provide a comparative overview of the most common techniques.

Table 1: Comparison of Key Analytical Methods for PEGylated Protein Characterization
Analytical TechniquePrincipleKey ApplicationsAdvantagesDisadvantagesQuantitative Capability
SDS-PAGE Separation based on apparent molecular weight after denaturation with SDS. PEGylation increases the hydrodynamic radius, causing a shift in band migration.[2]Rapid screening of PEGylation, estimation of apparent molecular weight, assessment of purity.Simple, widely available, cost-effective, suitable for screening multiple samples.[2]Provides apparent molecular weight which can be inaccurate due to PEG-SDS interactions leading to band broadening and smearing.[2][4] Loss of PEG chain can occur with PEG-maleimide conjugates.[5]Semi-quantitative, based on band intensity.[2]
SEC-MALS Size-Exclusion Chromatography (SEC) separates molecules based on hydrodynamic volume, followed by Multi-Angle Light Scattering (MALS) for absolute molecular weight determination.[6][7]Determination of absolute molecular weight, degree of PEGylation, detection and quantification of aggregates.[3][8]Provides absolute molecular weight without the need for column calibration with standards.[6] Can distinguish between different PEGylated species and aggregates.Requires specialized MALS detector and software.[3] Co-elution of species with similar hydrodynamic radii can complicate analysis.Quantitative for molecular weight, degree of PEGylation, and aggregate content.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the protein. PEGylation can shield surface charges, altering the protein's retention time.[][10]Separation of PEGylated isomers (positional isomers), assessment of charge heterogeneity.[][11]High-resolution separation of species with different charge properties.[11] Can be coupled with mass spectrometry for further characterization.[12]Method development can be complex.[2] May not be suitable for all PEGylated proteins, depending on the pI and charge distribution.Quantitative for relative abundance of different charge variants.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein. PEGylation can alter the protein's surface hydrophobicity.[]Purification and analysis of PEGylated proteins, separation of species with different degrees of PEGylation.[13]Orthogonal separation mechanism to IEX and SEC.[] Can be a powerful tool for purifying PEGylated proteins that are difficult to separate by other methods.[13]Resolution may be insufficient for PEGylated proteins with low molecular weight PEGs.[13]Quantitative for relative abundance of different hydrophobic species.
Reversed-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the protein under denaturing conditions.[]Analysis of PEGylation site isomers, peptide mapping after enzymatic digestion.[][14]High resolving power for separating closely related species. Can be coupled with mass spectrometry for definitive identification.[15]Can lead to protein denaturation. May provide poor resolution for high molecular weight PEGs.[2][4]Quantitative for relative abundance of different species.
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules, providing accurate molecular weight information.[16][17]Determination of average molecular weight, degree of PEGylation, and heterogeneity of the PEGylated product.[18]High sensitivity and mass accuracy. Capable of analyzing complex mixtures and high molecular weight proteins.[16][17] Can be used for top-down analysis to identify PEGylation sites.[19]Heterogeneity of PEG can lead to broad peaks.[16] May not be suitable for separating positional isomers without prior chromatographic separation.Quantitative for molecular weight and degree of PEGylation.
LC-MS/MS Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[20]Definitive identification of PEGylation sites, characterization of degradation products, quantification of PEGylated proteins in biological matrices.[20][21][22]Provides detailed structural information, including the precise location of PEGylation.[21] High sensitivity and specificity for quantitative analysis.[20][22]Complex data analysis.[23] Requires sophisticated instrumentation.Quantitative for both relative and absolute abundance of specific PEGylated species and their fragments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SDS-PAGE Analysis of PEGylated Proteins

Objective: To qualitatively assess the success of a PEGylation reaction and estimate the apparent molecular weight of the conjugates.

Methodology:

  • Sample Preparation:

    • Prepare samples of the unmodified protein, the PEGylated protein reaction mixture, and the purified PEGylated protein.

    • It is advisable to test a few dilutions to ensure the protein concentration is within the optimal detection range of the staining method.[2]

    • Mix protein samples with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes to ensure complete denaturation and reduction.

  • Gel Electrophoresis:

    • Load the prepared samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the size of the protein and the PEG).

    • Run the gel in a suitable running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[24]

    • For specific detection of PEG, a barium-iodide staining method can be used.[24]

    • Destain the gel to reduce background staining and enhance band visibility.

    • Image the gel using a gel documentation system.

  • Data Analysis:

    • Compare the migration pattern of the PEGylated protein samples to the unmodified protein control. A successful PEGylation will result in a band shift to a higher apparent molecular weight.

    • The presence of multiple bands in the PEGylated sample lane indicates heterogeneity in the degree of PEGylation.

    • The molecular weight can be estimated by comparing the migration of the protein bands to the molecular weight marker.

SEC-MALS for Absolute Molecular Weight Determination

Objective: To determine the absolute molar mass and degree of PEGylation of a protein conjugate.

Methodology:

  • System Setup:

    • Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline). The column should be chosen based on the expected size of the PEGylated protein.[25]

    • Connect the SEC system to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.[3]

  • Sample Preparation:

    • Prepare the PEGylated protein sample by dissolving it in the mobile phase.

    • Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Collect data from the MALS, UV, and dRI detectors simultaneously as the sample elutes from the column.[3]

  • Data Analysis:

    • Use specialized software (e.g., ASTRA software) to analyze the collected data.[3]

    • The software utilizes the signals from the three detectors to perform a protein conjugate analysis.

    • This analysis determines the molar mass of the entire conjugate, as well as the molar mass of the protein and PEG components within the conjugate at each point across the elution peak.[3]

    • The degree of PEGylation can be calculated from the ratio of the PEG mass to the protein mass.

MALDI-TOF MS for Molecular Weight and Heterogeneity Analysis

Objective: To determine the average molecular weight, degree of PEGylation, and distribution of PEGylated species.

Methodology:

  • Sample Preparation:

    • Desalt the PEGylated protein sample to remove salts and other interfering substances.

    • Prepare a matrix solution (e.g., sinapinic acid or 4-hydroxy-α-cyanocinnamic acid in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).[17][18]

  • Target Spotting:

    • Mix a small volume of the desalted protein sample with the matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the protein and matrix.[17]

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum by irradiating the sample spot with a laser. The instrument should be operated in linear mode for high molecular weight proteins.[16][17]

  • Data Analysis:

    • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein with a different number of PEG units attached.

    • The mass difference between adjacent peaks will correspond to the mass of a single PEG monomer.

    • The average molecular weight and the distribution of PEGylated species can be determined from the spectrum.

Mandatory Visualizations

PEGylation_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Characterization Outputs Protein Protein Solution Reaction PEGylation Reaction Protein->Reaction Protein->Reaction PEG_Reagent PEG Reagent PEG_Reagent->Reaction PEG_Reagent->Reaction PEGylated_Mixture PEGylated Mixture Reaction->PEGylated_Mixture Reaction->PEGylated_Mixture Purification Purification (e.g., IEX, SEC) Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Purification->Purified_Conjugate Unmodified_Protein Unmodified Protein (Control) SDS_PAGE SDS-PAGE Unmodified_Protein->SDS_PAGE Unmodified_Protein->SDS_PAGE PEGylated_Mixture->Purification PEGylated_Mixture->Purification PEGylated_Mixture->SDS_PAGE PEGylated_Mixture->SDS_PAGE Purified_Conjugate->SDS_PAGE Purified_Conjugate->SDS_PAGE SEC_MALS SEC-MALS Purified_Conjugate->SEC_MALS Purified_Conjugate->SEC_MALS IEX_HIC IEX / HIC Purified_Conjugate->IEX_HIC Purified_Conjugate->IEX_HIC MS Mass Spectrometry (MALDI-TOF, LC-MS) Purified_Conjugate->MS Purified_Conjugate->MS Apparent_MW Apparent MW & Purity SDS_PAGE->Apparent_MW SDS_PAGE->Apparent_MW Absolute_MW Absolute MW, Degree of PEGylation, Aggregates SEC_MALS->Absolute_MW SEC_MALS->Absolute_MW Isomer_Separation Isomer Separation, Charge/Hydrophobic Variants IEX_HIC->Isomer_Separation IEX_HIC->Isomer_Separation Precise_Mass Precise Mass, PEGylation Sites, Structural Info MS->Precise_Mass MS->Precise_Mass

Caption: General workflow for PEGylation and subsequent characterization.

Method_Selection_Logic cluster_goals Primary Analytical Question cluster_methods Recommended Primary Technique cluster_confirmation Confirmatory/Advanced Technique Start Start: Characterization Goal Is_PEGylated Is the protein PEGylated? Start->Is_PEGylated Start->Is_PEGylated What_is_MW What is the absolute MW & aggregation state? Start->What_is_MW Start->What_is_MW What_isomers Are there positional isomers or charge variants? Start->What_isomers Start->What_isomers Where_is_PEG Where is the PEG attached? Start->Where_is_PEG Start->Where_is_PEG SDS_PAGE SDS-PAGE Is_PEGylated->SDS_PAGE Is_PEGylated->SDS_PAGE SEC_MALS SEC-MALS What_is_MW->SEC_MALS What_is_MW->SEC_MALS IEX_HIC IEX / HIC What_isomers->IEX_HIC What_isomers->IEX_HIC LC_MSMS LC-MS/MS (Peptide Mapping) Where_is_PEG->LC_MSMS Where_is_PEG->LC_MSMS MALDI_MS MALDI-TOF MS SDS_PAGE->MALDI_MS Confirm Mass SDS_PAGE->MALDI_MS Native_PAGE Native-PAGE SEC_MALS->Native_PAGE Orthogonal Separation SEC_MALS->Native_PAGE IEX_MS IEX-MS IEX_HIC->IEX_MS Mass ID of Variants IEX_HIC->IEX_MS Top_Down_MS Top-Down MS LC_MSMS->Top_Down_MS Intact Mass Fragmentation LC_MSMS->Top_Down_MS

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Mass Spectrometry Analysis of Bromoacetamide-PEG3-C1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. Bromoacetamide-PEG3-C1-acid is a popular linker for conjugating molecules to cysteine residues on proteins and peptides, offering a stable thioether bond. This guide provides a comprehensive comparison of this compound with a common alternative, Maleimide-PEGn-acid, supported by experimental data and detailed mass spectrometry protocols for their analysis.

Performance Comparison: Bromoacetamide vs. Maleimide (B117702) Linkers

The choice of a cysteine-reactive linker significantly impacts the stability and homogeneity of the final conjugate. Bromoacetamide and maleimide are two of the most common reactive groups for targeting thiol groups on cysteine residues. Below is a comparison of their key performance characteristics.

FeatureThis compoundMaleimide-PEGn-acid
Reactive Group BromoacetamideMaleimide
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Resulting Linkage Stable ThioetherThiosuccinimide
Bond Stability High: The thioether bond is irreversible and highly stable under physiological conditions.Moderate to Low: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[1][2] This reversibility can be a significant drawback for in vivo applications.
Reaction pH Optimal at pH 8.0-9.0.Optimal at pH 6.5-7.5.[3]
Reaction Kinetics Generally slower than maleimides at neutral pH.[3]Rapid reaction kinetics at physiological pH.
Specificity & Off-Target Reactivity High: Exhibits high chemoselectivity for thiols. While reactivity with other nucleophiles can occur at higher pH, it is generally more specific than maleimides.[4] Bromoacetamide linkers are also not prone to hydrolysis, leading to more homogenous products.[4]Moderate: Can react with primary amines (e.g., lysine) at pH > 8.5.[1] Maleimides are also prone to hydrolysis, which can lead to inactive, ring-opened maleamic acids.[4]
In Vivo Stability Excellent: The stability of the thioether bond minimizes premature drug release and off-target effects.Variable: The potential for thiol exchange with endogenous molecules like albumin can lead to altered pharmacokinetics and potential off-target toxicity.[5][6]

Experimental Protocols

Accurate and reproducible mass spectrometry analysis is crucial for the characterization of bioconjugates. Below are detailed protocols for protein conjugation and subsequent LC-MS/MS analysis.

Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating a protein with this compound. Optimization of the protein concentration and linker-to-protein molar ratio is recommended for each specific application.

Materials:

  • Purified protein with accessible cysteine residues

  • This compound

  • Conjugation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Anhydrous DMSO

  • Quenching Reagent: e.g., 1 M L-cysteine or N-acetylcysteine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Mass Spectrometry Analysis of the Conjugate

This protocol describes the analysis of the purified conjugate by LC-MS/MS to confirm conjugation and identify the modification site.

Materials:

  • Purified protein conjugate

  • Denaturation Buffer: 8 M Guanidine-HCl or 8 M Urea

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAM)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease: Trypsin, MS-grade

  • LC-MS grade solvents: Water, acetonitrile, formic acid

Procedure:

  • Sample Preparation for Intact Mass Analysis:

    • For intact mass analysis, dilute the purified conjugate in an appropriate buffer (e.g., 0.1% formic acid in water/acetonitrile) for direct infusion or LC-MS analysis. This will help determine the degree of PEGylation.[7]

  • Sample Preparation for Peptide Mapping:

    • Denaturation, Reduction, and Alkylation: Denature the protein conjugate in Denaturation Buffer. Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour. Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into Digestion Buffer using a desalting column or centrifugal filter.

    • Enzymatic Digestion: Add trypsin at a 1:20 to 1:50 (w/w) ratio to the protein and incubate at 37°C for 4-16 hours.[8]

    • Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the digested peptides using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[9]

    • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in data-dependent acquisition (DDA) mode to obtain both MS and MS/MS spectra.[10][11]

  • Data Analysis:

    • Intact Mass: Deconvolute the raw mass spectrum of the intact conjugate to determine its molecular weight and the distribution of PEGylated species.

    • Peptide Mapping: Use proteomics software (e.g., Byos, Protein Metrics) to search the MS/MS data against the protein sequence to identify peptides and pinpoint the sites of conjugation.[12] The mass of the this compound linker will be observed as a modification on cysteine-containing peptides.

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis p_prep Protein Preparation conj Conjugation Reaction p_prep->conj l_prep Linker Preparation l_prep->conj quench Quenching conj->quench purify Purification quench->purify s_prep Sample Preparation (Digestion) purify->s_prep Purified Conjugate lcms LC-MS/MS Analysis s_prep->lcms data_an Data Analysis lcms->data_an

Workflow for conjugation and mass spectrometry analysis.

reaction_comparison cluster_bromo Bromoacetamide Reaction cluster_maleimide Maleimide Reaction bromo Protein-SH + Br-CH2-CO-PEG thioether Protein-S-CH2-CO-PEG (Stable Thioether) bromo->thioether pH 8.0-9.0 maleimide Protein-SH + Maleimide-PEG thiosuccinimide Protein-S-Succinimide-PEG (Thiosuccinimide) maleimide->thiosuccinimide pH 6.5-7.5 retro Deconjugation (Retro-Michael) thiosuccinimide->retro Reversible retro->maleimide

Comparison of Bromoacetamide and Maleimide reaction mechanisms.

References

A Comparative Guide to HPLC Methods for Purifying and Analyzing PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated peptides, selecting the optimal high-performance liquid chromatography (HPLC) method for purification and analysis is a critical step to ensure product purity, homogeneity, and characterization. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, known as PEGylation, enhances its therapeutic properties by increasing its hydrodynamic size, improving solubility, and reducing immunogenicity. However, this process often results in a heterogeneous mixture of the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and various PEGylated isomers. This guide provides an objective comparison of the most common HPLC techniques used for PEGylated peptides—Reversed-Phase HPLC (RP-HPLC), Size-Exclusion HPLC (SEC-HPLC), and Ion-Exchange HPLC (IEX-HPLC)—supported by experimental data and detailed protocols.

Principles of Separation for PEGylated Peptides

The choice of an HPLC method is dictated by the physicochemical properties of the PEGylated peptide and the specific separation goal. Each technique leverages a different principle to resolve the components of a complex PEGylation reaction mixture.

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C4), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). PEGylation can either increase or decrease the overall hydrophobicity of a peptide, influencing its retention time. RP-HPLC is particularly powerful for separating positional isomers of PEGylated peptides.[1][2]

  • Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic radius in solution. The stationary phase consists of porous particles. Larger molecules, such as PEGylated peptides, cannot enter the pores and thus elute earlier, while smaller molecules, like unreacted peptides and free PEG, penetrate the pores to varying degrees and elute later. SEC-HPLC is highly effective for removing aggregates and separating the PEGylated product from the much smaller unreacted peptide.[3]

  • Ion-Exchange HPLC (IEX-HPLC) separates molecules based on their net surface charge. The stationary phase contains charged functional groups that interact with the oppositely charged groups on the peptide. The attachment of a neutral PEG chain can shield the charged residues on the peptide, altering its interaction with the stationary phase. This change in charge interaction allows for the separation of PEGylated species from the native peptide and can even resolve positional isomers where the PEG chain shields different charged groups.[]

Quantitative Performance Comparison

The following tables summarize the typical performance of each HPLC method for the purification and analysis of PEGylated peptides. The data presented is a synthesis from various studies and is intended to be illustrative. Direct comparison of all parameters for a single PEGylated peptide is often not available in the literature, and performance can vary based on the specific peptide, PEG size, and experimental conditions.

Table 1: Performance Comparison of HPLC Methods for PEGylated Peptide Analysis

Performance MetricReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Ion-Exchange HPLC (IEX-HPLC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)Net Surface Charge
Typical Resolution High to Excellent (Can resolve positional isomers)[2]Moderate to High (Good for separating by degree of PEGylation)[3]High (Can resolve positional isomers and charge variants)[]
Typical Purity Achieved >95%>99% (for removal of aggregates and unreacted peptide)[5]>95%
Typical Recovery Good (can be affected by peptide hydrophobicity)Excellent (>95%)Very Good (>90%)[5]
Loading Capacity (Preparative) Lower (typically 1-10 mg/mL of column volume)Higher (dependent on column volume)Intermediate to High
Key Advantages High resolving power for isomers, MS-compatible mobile phases.[1]Mild, non-denaturing conditions, good for aggregate removal.High resolution of charge-related species, high capacity.
Key Limitations Can be denaturing, potential for low recovery of hydrophobic peptides.Limited resolution of species with similar hydrodynamic radii.[3]Sensitive to buffer pH and ionic strength, may require salt gradients.

Experimental Workflows and Logical Relationships

The selection and implementation of an HPLC method for a PEGylated peptide involves a series of steps from sample preparation to data analysis. The following diagrams illustrate a typical experimental workflow and the logical considerations for choosing an appropriate HPLC technique.

experimental_workflow Experimental Workflow for PEGylated Peptide Purification & Analysis cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Further Processing PEGylation PEGylation Reaction Quenching Quench Reaction PEGylation->Quenching Buffer_Exchange Buffer Exchange / Desalting (Optional) Quenching->Buffer_Exchange Injection Sample Injection Buffer_Exchange->Injection HPLC_System HPLC System Setup (Pump, Injector, Column, Detector) Method_Development Method Development (Mobile Phase, Gradient, Flow Rate) HPLC_System->Method_Development Method_Development->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, ELSD) Separation->Detection Fraction_Collection Fraction Collection (Preparative) Separation->Fraction_Collection Data_Analysis Data Analysis (Purity, Recovery) Detection->Data_Analysis Characterization Further Characterization (MS, etc.) Fraction_Collection->Characterization logical_relationship Logical Relationships in HPLC Method Selection cluster_goals Separation Goals cluster_methods Recommended HPLC Method Goal Primary Analytical Goal Purity Assess Purity & Remove Aggregates Goal->Purity Isomers Separate Positional Isomers Goal->Isomers Purification Preparative Purification Goal->Purification SEC SEC-HPLC Purity->SEC Primary Choice RP RP-HPLC Isomers->RP High Resolution IEX IEX-HPLC Isomers->IEX Charge Differences Purification->SEC Initial Cleanup Purification->RP High Resolution, Lower Capacity Purification->IEX High Capacity, Good Resolution

References

Bromoacetamide vs. Maleimide: A Comparative Guide to Cysteine Modification Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biomolecular tools. Among the arsenal (B13267) of thiol-reactive chemistries, bromoacetamides and maleimides are two of the most prevalent reagents. The choice between them is not trivial, as the stability of the resulting covalent bond can profoundly impact the performance, efficacy, and safety of the final conjugate, particularly in a complex biological environment.

This guide provides an objective, data-driven comparison of bromoacetamide and maleimide (B117702) chemistries for cysteine modification, with a deep focus on the stability of the resulting adducts.

Core Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between bromoacetamides and maleimides lies in their reaction mechanisms with the nucleophilic thiol group of a cysteine residue.

  • Bromoacetamide reacts via a nucleophilic substitution (Sɴ2) reaction . The deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, displacing the bromide ion. This forms a highly stable thioether bond .

  • Maleimide reacts via a Michael addition reaction . The thiolate attacks one of the carbons in the electron-deficient double bond of the maleimide ring, forming a thiosuccinimide thioether bond .[1][2]

Reaction_Mechanisms cluster_bromo Bromoacetamide Reaction (Sɴ2) cluster_maleimide Maleimide Reaction (Michael Addition) Bromo_Struct Protein-SH + Br-CH₂-CO-R Bromo_Adduct Protein-S-CH₂-CO-R (Stable Thioether Bond) Bromo_Struct->Bromo_Adduct + HBr Maleimide_Struct Protein-SH + Maleimide-R Maleimide_Adduct Protein-S-Thiosuccinimide-R Maleimide_Struct->Maleimide_Adduct

Core reaction mechanisms for cysteine modification.

The Crucial Question of Stability

While both reactions are efficient, the long-term stability of the resulting covalent bond differs significantly, especially under physiological conditions.

Bromoacetamide Adduct: The Gold Standard of Stability

The thioether bond formed from the reaction of a bromoacetamide with a cysteine thiol is exceptionally stable.[3] It is considered essentially irreversible and is not susceptible to cleavage or exchange reactions with other biological thiols, such as glutathione, which is abundant in the cellular cytoplasm and blood plasma. This high stability makes it an excellent choice for applications requiring a permanent, robust linkage.

Maleimide Adduct: A More Complex Picture

The stability of the maleimide-cysteine adduct is a more nuanced topic and represents a critical consideration in drug development. The initial thiosuccinimide product is susceptible to a retro-Michael reaction , which is the reverse of the initial conjugation.[4][5][6]

This reversibility can lead to:

  • Deconjugation: The premature release of the conjugated payload (e.g., a drug) from the protein.

  • Thiol Exchange: The released maleimide-payload can then react with other thiols in the biological milieu, such as serum albumin, leading to off-target effects and reduced therapeutic efficacy.[4]

This instability is a significant challenge for ADCs, where premature drug release can cause systemic toxicity. However, the story of maleimide stability has two competing pathways that determine the ultimate fate of the conjugate.[5]

  • Instability Pathway (Retro-Michael Reaction): Reversible cleavage, especially in the presence of competing thiols.

  • Stabilization Pathway (Hydrolysis): The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[4][7] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and rendering it stable.[7][8]

The rate of this stabilizing hydrolysis versus the rate of the destabilizing retro-Michael reaction is therefore a key parameter. Next-generation maleimides, such as N-aryl maleimides, have been developed to accelerate this hydrolysis step, leading to significantly more stable conjugates compared to traditional N-alkyl maleimides.[9][10][11]

Maleimide_Stability_Pathways Cys Protein-SH + Maleimide-R Adduct Thiosuccinimide Adduct (Initial Product) Cys->Adduct Conjugation (Michael Addition) Retro Deconjugation (Retro-Michael Reaction) Adduct->Retro Reversible (+ Competing Thiol) Hydrolysis Ring-Opened Adduct (Stable Product) Adduct->Hydrolysis Irreversible (Hydrolysis)

Competing stability pathways for maleimide-cysteine adducts.

Quantitative Data Comparison

The choice between reagents is best informed by quantitative data. The following tables summarize experimental findings on the stability of these conjugates.

Table 1: Comparative Stability of Maleimide-Cysteine Adducts in Thiol-Containing Buffer and Serum

This table highlights the instability of traditional N-alkyl maleimides due to the retro-Michael reaction and the significant improvement offered by N-aryl maleimides.

Maleimide TypeModel SystemConditionTime (days)% DeconjugationReference
N-alkyl maleimideCysteine-linked ADCThiol-containing buffer, 37°C735-67%[10]
N-aryl maleimideCysteine-linked ADCThiol-containing buffer, 37°C7< 20%[10]
N-alkyl maleimideCysteine-linked ADCSerum, 37°C735-67%[10]
N-aryl maleimideCysteine-linked ADCSerum, 37°C7< 20%[10]
N-alkyl maleimideADCMouse Serum (200h)~8.360-70%[4]
N-aryl maleimideADCMouse Serum (200h)~8.30-10%[4]

Table 2: Hydrolysis Half-Lives of Maleimide-Cysteine Adducts

This table shows the rate at which different maleimide adducts convert to the stable, hydrolyzed form. Faster hydrolysis leads to a more stable final conjugate.

Maleimide TypeConditionHydrolysis Half-life (t½)Reference
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours[12]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours[12]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours (42 mins)[12]
N-aminoethyl maleimide conjugatepH 7, Room Temp3.6 hours[12]

Table 3: Head-to-Head Feature Comparison

FeatureBromoacetamideMaleimide
Reaction Mechanism Sɴ2 Nucleophilic SubstitutionMichael Addition
Bond Formed ThioetherThiosuccinimide Thioether
Bond Stability Highly Stable, Irreversible Conditionally Stable
Primary Instability None under physiological conditionsRetro-Michael Reaction (Reversible)
Stabilization Not applicable (already stable)Succinimide ring hydrolysis (Irreversible)
Optimal pH 7.5 - 9.06.5 - 7.5[13]
Reaction Speed SlowerFaster (approx. 1000x faster than with amines at pH 7)
Selectivity Good for thiols, but can react with other nucleophiles (His, Lys, Met) at higher pH.Highly selective for thiols at pH 6.5-7.5.[14]

Experimental Protocols

Below are generalized protocols for protein modification and a subsequent stability assay. Note that optimal conditions should be empirically determined for each specific protein and reagent.

Protocol 1: Cysteine Modification with Bromoacetamide
  • Protein Preparation : Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5) to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[15][16]

  • Reagent Preparation : Immediately before use, prepare a 10-20 mM stock solution of the bromoacetamide reagent in an anhydrous organic solvent like DMSO or DMF.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution while gently stirring.[15] Protect the reaction from light.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching : Stop the reaction by adding a quenching reagent like 2-mercaptoethanol (B42355) or L-cysteine to a final concentration of 20-50 mM to consume any unreacted bromoacetamide.[15] Incubate for 30 minutes.

  • Purification : Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer.

Protocol 2: Cysteine Modification with Maleimide
  • Protein Preparation : Dissolve the protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES) to 1-10 mg/mL.[17][18] If reduction is needed, add a 10-fold molar excess of TCEP and incubate for 30 minutes. TCEP does not need to be removed before adding the maleimide.[14]

  • Reagent Preparation : Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[17]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[13][17]

  • Incubation : Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14][17]

  • Quenching (Optional) : The reaction can be quenched with a free thiol like L-cysteine.

  • Purification : Purify the conjugate using SEC or dialysis.

Protocol 3: Comparative Stability Assay in Human Plasma
  • Conjugate Preparation : Prepare both the bromoacetamide- and maleimide-protein conjugates as described above and purify them thoroughly. Determine the initial concentration of each conjugate.

  • Incubation : Dilute the purified conjugates into human plasma to a final concentration of 1 mg/mL. Prepare multiple aliquots for different time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours). Incubate all samples at 37°C.

  • Sample Analysis : At each time point, retrieve an aliquot and analyze it to determine the concentration of the intact conjugate. This is often done using techniques like:

    • Hydrophobic Interaction Chromatography (HIC)-HPLC : Can resolve conjugated, unconjugated, and fragmented species.

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : Provides precise mass information to confirm the identity of the intact conjugate and any degradation products.[19]

  • Data Analysis : Plot the percentage of intact conjugate remaining versus time for both the bromoacetamide and maleimide adducts to directly compare their stability in a physiologically relevant matrix.

Experimental_Workflow cluster_prep 1. Preparation cluster_conj 2. Conjugation cluster_proc 3. Processing cluster_anal 4. Analysis & Comparison Prot_Prep Protein Sample (1-10 mg/mL) Reduction Disulfide Reduction (e.g., TCEP) Prot_Prep->Reduction Bromo Add Bromoacetamide (pH 7.5-9.0) Reduction->Bromo Maleimide Add Maleimide (pH 6.5-7.5) Reduction->Maleimide Incubate Incubate (2h @ RT or O/N @ 4°C) Bromo->Incubate Maleimide->Incubate Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Stability Stability Assay (e.g., in Plasma @ 37°C) Purify->Stability Analysis Analysis over Time (HPLC, LC-MS) Stability->Analysis Compare Compare % Intact Conjugate Analysis->Compare

General workflow for comparing conjugate stability.

Conclusion and Recommendations

The choice between bromoacetamide and maleimide for cysteine modification is dictated by the specific requirements of the application, with stability being a primary determinant.

  • Bromoacetamide forms an extremely stable, essentially irreversible thioether bond. It is the reagent of choice when maximum long-term stability is paramount , especially for in vivo applications where the conjugate will be exposed to high concentrations of competing thiols. The main trade-offs are a slower reaction rate and potentially lower specificity at the higher pH required for optimal reactivity.

  • Maleimide offers the advantages of rapid reaction kinetics and high specificity for thiols under mild, near-neutral pH conditions. However, traditional N-alkyl maleimide conjugates are susceptible to a retro-Michael reaction, leading to potential deconjugation in vivo.[6] This instability can be overcome by using next-generation N-aryl maleimides , which promote rapid and irreversible hydrolysis of the thiosuccinimide ring to form a highly stable product.[9][10]

Recommendations:

  • For applications demanding the highest level of irreversible stability with no tolerance for payload exchange (e.g., certain ADCs, long-term protein immobilization), bromoacetamide is a robust and reliable choice.

  • For applications where rapid kinetics and high selectivity at neutral pH are critical, and where stability can be ensured through linker design (e.g., using self-hydrolyzing N-aryl maleimides ), maleimide chemistry is a powerful and highly effective option.[4][10]

References

The Influence of PEG Linker Length on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, often composed of polyethylene (B3416737) glycol (PEG) units, is a critical determinant of a PROTAC's efficacy. Its length and flexibility directly influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[3][4] An improperly sized linker can lead to steric hindrance or a non-productive complex, significantly diminishing the PROTAC's degradation efficiency.[3][4] This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC activity, supported by experimental data and detailed methodologies.

Quantitative Comparison of PROTAC Performance with Varying PEG Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα) with varying PEG linker lengths.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different PEG Linker Lengths [5]

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data is synthesized from studies on BRD4-targeting PROTACs composed of a JQ1 inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand.[5]

Table 2: Impact of Linker Length on ERα Degradation [6]

Linker Length (atoms)Degradation Efficacy
12Effective
16More Potent

This data is based on a study developing ERα-targeting PROTACs.[6]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves several key steps, from entering the cell to the final degradation of the target protein. The experimental workflow to evaluate the efficacy of different PROTACs typically involves a series of in vitro and cell-based assays.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2->E3 Transfers Ub Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) In_Vitro_Assays In Vitro Assays (e.g., Ternary Complex Formation, In Vitro Ubiquitination) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Degradation Assays (e.g., Western Blot, In-Cell ELISA) In_Vitro_Assays->Cell_Based_Assays Data_Analysis Data Analysis (DC50, Dmax) Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Validating Bioconjugate Activity: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the biological activity of a bioconjugate is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key functional assays used to validate the activity of bioconjugates, with a focus on antibody-drug conjugates (ADCs). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the rational design and evaluation of these complex molecules.

The therapeutic efficacy of a bioconjugate hinges on the successful synergy of its components: the targeting moiety's ability to selectively bind its target and the payload's ability to exert its biological effect.[1] A comprehensive evaluation, therefore, requires a suite of functional assays to dissect each step of the mechanism of action, from target engagement to cell killing.[2] This guide explores the most common in vitro and in vivo assays, providing a framework for their application in bioconjugate development.

In Vitro Efficacy Assays: A Multi-faceted Approach

A panel of in vitro assays is essential to characterize the efficacy, potency, and specificity of a bioconjugate before advancing to more complex and resource-intensive in vivo studies.[2][3] These assays provide quantitative data on cytotoxicity, the ability to affect neighboring cells (bystander effect), and the efficiency of cellular uptake.

Cytotoxicity Assays: Quantifying Cell-Killing Potency

Cytotoxicity assays are fundamental for determining the potency of a bioconjugate in killing target cells.[2][3] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the bioconjugate required to inhibit the growth of 50% of the target cells. A lower IC50 value indicates higher potency.

Comparison of Cytotoxicity of Different Antibody-Drug Conjugates (ADCs)

ADCTarget AntigenPayloadCell LineIC50 (nM)Reference
Trastuzumab-MMAEHER2MMAENCI-N87 (Ag+)< IC90[4]
Trastuzumab-MMAEHER2MMAEMCF7 (Ag-)> IC50[4]
Anti-TF ADC-MMAETissue FactorMMAEBxPC-30.97 ± 0.10[5]
Anti-TF ADC-MMAETissue FactorMMAEPSN-10.99 ± 0.09[5]
Anti-TF ADC-MMAETissue FactorMMAECapan-11.10 ± 0.44[5]
Anti-TF ADC-MMAETissue FactorMMAEPanc-11.16 ± 0.49[5]
ADI-ADCASSArginine DeiminaseHCT11612.2 µg/mL[6]
ADI-ADCASSArginine DeiminaseLoVo38.1 µg/mL[6]
ADI-ADCASSArginine DeiminaseCOLO 20529.5 µg/mL[6]

Table 1: This table summarizes the in vitro cytotoxicity (IC50 values) of various ADCs against different cancer cell lines. The data highlights the target-dependent potency of these bioconjugates.

Experimental Protocol: MTT Cytotoxicity Assay [3][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

  • Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a density of 1,000-10,000 cells/well in 50 µL of media.[7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[3]

  • ADC Treatment: Prepare serial dilutions of the bioconjugate. Add 50 µL of the prepared ADC solutions to the respective wells.[3] Include untreated control wells with fresh medium.

  • Incubation: Incubate the plates for 48-144 hours at 37°C. The incubation time can depend on the payload's mechanism of action; for instance, tubulin inhibitors may require 72-96 hours.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3][7]

  • Formazan (B1609692) Solubilization: Add 100 µL of a 10% SDS-HCl solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[3][7]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[3][7]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[3]

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cells (Ag+ and Ag-) B Overnight Incubation (37°C, 5% CO2) A->B C Add Serial Dilutions of Bioconjugate B->C D Incubate (48-144 hours) C->D E Add MTT Reagent D->E F Incubate (1-4 hours) E->F G Add Solubilization Solution (e.g., SDS-HCl) F->G H Incubate Overnight G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

MTT Cytotoxicity Assay Workflow
Bystander Killing Assays: Assessing Impact on Neighboring Cells

The bystander effect is a crucial feature of some ADCs, where the payload, once released from the target cell, can diffuse and kill adjacent antigen-negative cells.[4][9] This is particularly important for treating heterogeneous tumors.

Comparison of Bystander Killing Effect

ADCTarget Cell (Ag+)Bystander Cell (Ag-)Bystander Effect MetricValueReference
T-vc-MMAEN87GFP-MCF7Bystander Effect Coefficient (φBE)16%[4]
T-vc-MMAEBT474GFP-MCF7Bystander Effect Coefficient (φBE)41%[4]
T-vc-MMAESKBR3GFP-MCF7Bystander Effect Coefficient (φBE)12%[4]
T-DXdSK-BR-3U-87 MGCytotoxicity in Co-cultureSignificant[2]
T-DM1SK-BR-3U-87 MGCytotoxicity in Co-cultureNot Observed[2]
DS8201SKBR3MCF7Viability in Conditioned MediumSignificantly Reduced[10]
T-DM1SKBR3MCF7Viability in Conditioned MediumNot Impacted[10]

Table 2: This table compares the bystander killing capabilities of different ADCs. The data illustrates that the linker and payload design significantly influence the ability of an ADC to induce bystander cell death.

Experimental Protocol: Co-Culture Bystander Killing Assay [4][10]

  • Cell Labeling: Label the antigen-negative (bystander) cell line with a fluorescent protein (e.g., GFP) for easy identification.[4]

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:5).[9]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in a monoculture setting.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[11]

  • Viability Assessment: Measure the viability of the antigen-negative (fluorescent) cells using a high-content imaging system or flow cytometry.[9][11]

  • Data Analysis: Quantify the percentage of viable bystander cells in the ADC-treated co-culture compared to a vehicle-treated co-culture. A significant decrease in the viability of bystander cells indicates a bystander effect.[11]

G cluster_pathway Mechanism of Bystander Killing ADC ADC Ag_Pos Antigen-Positive Tumor Cell ADC->Ag_Pos Binding Internalization Internalization Ag_Pos->Internalization Ag_Neg Antigen-Negative Neighboring Cell Target_Engagement Target Engagement (e.g., DNA Damage) Ag_Neg->Target_Engagement Payload Action Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Diffusion Payload Diffusion Release->Diffusion Release->Target_Engagement Diffusion->Ag_Neg Apoptosis_Pos Apoptosis Target_Engagement->Apoptosis_Pos Apoptosis_Neg Apoptosis Target_Engagement->Apoptosis_Neg

Mechanism of Bystander Killing
Internalization Assays: Tracking Cellular Uptake

For many bioconjugates, particularly ADCs, internalization into the target cell is a prerequisite for the payload to reach its intracellular target.[12] Internalization assays are crucial for confirming and quantifying this uptake.

Comparison of Internalization Rates

AntibodyCell LineInternalization Rate Constant (k_e, h⁻¹)T½ of InternalizationReference
TrastuzumabSK-BR-3-~30 min[13]
MavrilimumabTF-1-~2 h[13]
Ab033A4310.047/min-[14]
Ab033H4410.15/min-[14]

Table 3: This table presents internalization data for different antibodies in various cell lines, highlighting the variability in uptake kinetics which can impact bioconjugate efficacy.

Experimental Protocol: Flow Cytometry-Based Internalization Assay [13][15]

  • Antibody Labeling: Label the bioconjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor).[16]

  • Cell Binding: Incubate target cells with the fluorescently labeled bioconjugate on ice (e.g., 4°C) for 1 hour to allow binding to the cell surface without internalization.[15]

  • Washing: Wash the cells with cold PBS containing 1% BSA to remove unbound bioconjugate.[15]

  • Internalization Induction: Resuspend the cells in pre-warmed media and incubate at 37°C for various time points (e.g., 0, 30, 60, 90 minutes) to allow internalization. A 4°C control is maintained as the "no internalization" baseline.[13][15]

  • Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing with ice-cold PBS.[15]

  • Staining and Analysis: Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells. Analyze the fluorescence intensity of the cells using a flow cytometer.[15]

  • Data Analysis: An increase in intracellular fluorescence over time at 37°C compared to the 4°C control indicates internalization. The rate of internalization can be calculated from the time-course data.[12]

G cluster_workflow Internalization Assay Workflow (Flow Cytometry) A Label Bioconjugate with Fluorophore B Incubate with Cells on Ice (4°C) A->B C Wash to Remove Unbound Bioconjugate B->C D Induce Internalization at 37°C (Time Course) C->D E Stop Internalization on Ice D->E F Stain with Viability Dye E->F G Analyze by Flow Cytometry F->G H Quantify Increase in Intracellular Fluorescence G->H

Internalization Assay Workflow

Binding Assays: Characterizing Target Engagement

Binding assays are performed to determine the affinity and kinetics of the interaction between the bioconjugate and its target.[1] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[17]

Comparison of Binding Kinetics

AntibodyAntigenAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Affinity (KD, M)Reference
IgG #12SFTSV Gc6.820 x 10⁵≤1.000 x 10⁻⁵15 x 10⁻¹²[18]

Table 4: This table provides an example of binding kinetics data obtained from SPR analysis. High affinity (low KD) is often a desirable characteristic for therapeutic antibodies.

Experimental Protocol: Surface Plasmon Resonance (SPR) [17][19]

  • Antigen Immobilization: Immobilize the target antigen onto the surface of an SPR sensor chip.[19]

  • Bioconjugate Injection: Inject the bioconjugate (analyte) at various concentrations over the sensor chip surface.[19]

  • Association and Dissociation Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface in real-time as the bioconjugate binds to (association) and dissociates from (dissociation) the immobilized antigen.[19]

  • Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19]

In Vivo Efficacy: Testing in a Biological System

Ultimately, the therapeutic potential of a bioconjugate must be evaluated in a living organism.[20] In vivo tumor growth inhibition studies using xenograft models are a standard preclinical approach.[21]

Comparison of In Vivo Tumor Growth Inhibition

BioconjugateTumor ModelDoseTumor Growth Inhibition (%)Reference
NGR-Dau Conjugate 1KS Xenograft10 mg/kg37.7[22]
NGR-Dau Conjugate 2KS Xenograft10 mg/kg24.8[22]
Free DaunorubicinKS Xenograft1 mg/kg18.6[22]
Anti-TENB2 ADCLuCaP96.1 PDX3 mg/kgDose-dependent efficacy[23]
V H 1-HLE-DGN549CWR22Rv1 Xenograft30 µg/kgMost effective of constructs tested[24][25]

Table 5: This table presents data from in vivo tumor growth inhibition studies, demonstrating the anti-tumor activity of different bioconjugates in animal models.

Experimental Protocol: In Vivo Tumor Growth Inhibition Assay [20][22][26]

  • Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[20][26]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

  • Treatment Administration: Administer the bioconjugate and vehicle control to the respective groups according to the defined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).[20]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[20]

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group.[22]

G cluster_workflow In Vivo Tumor Growth Inhibition Workflow A Implant Tumor Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Bioconjugate (Treatment Group) & Vehicle (Control) C->D E Measure Tumor Volume & Body Weight Regularly D->E F Endpoint Reached E->F G Compare Tumor Growth between Groups F->G H Determine Anti-Tumor Efficacy G->H

In Vivo Tumor Growth Inhibition Workflow

Conclusion

The validation of a bioconjugate's functional activity requires a systematic and multi-pronged approach. The assays described in this guide, from in vitro cytotoxicity and internalization to in vivo tumor growth inhibition, provide a robust framework for characterizing the therapeutic potential of these complex molecules. By carefully selecting and executing these functional assays, researchers can gain critical insights into the mechanism of action, potency, and efficacy of their bioconjugates, ultimately guiding the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Determining the Degree of Labeling for Bromoacetamide-PEG3-C1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure reproducibility and functional efficacy. The degree of labeling (DOL), defined as the average number of small molecules conjugated to a single protein, is a critical quality attribute. This guide provides a comprehensive comparison of methodologies for determining the DOL of a protein conjugated with Bromoacetamide-PEG3-C1-acid, a non-chromophoric labeling reagent. We present a head-to-head comparison of Mass Spectrometry and UV-Vis Spectrophotometry, supported by detailed experimental protocols.

Methodology Comparison

The choice of method for determining the DOL depends on the physicochemical properties of the label, the required accuracy, and the available instrumentation. For a non-chromophoric label like this compound, direct measurement of the label's properties is not feasible. Therefore, the methodologies focus on characterizing the entire conjugate.

Data Presentation: Quantitative Comparison of Methods
Parameter MALDI-TOF Mass Spectrometry UV-Vis Spectrophotometry Alternative: Maleimide Labeling with Chromophore
Principle Measures the mass-to-charge ratio of the intact protein and its conjugate, allowing for direct determination of the mass added by the label.Measures the absorbance of the protein at 280 nm to determine protein concentration. Not suitable for direct DOL determination of non-chromophoric labels.Measures absorbance of a chromophoric label at its specific maximum wavelength (λmax) and the protein at 280 nm.
Accuracy High (typically < 5 ppm error with proper calibration).[1]Low to Moderate (influenced by protein impurities and variations in amino acid composition).[2][3][4]Moderate (can be affected by the label's absorbance at 280 nm and protein purity).
Precision High (capable of resolving species with single-label differences).[5]LowModerate
Sensitivity High (femtomole to picomole range).Low (microgram to milligram range).[3]High (dependent on the extinction coefficient of the chromophore).
Sample Requirement Low (typically ~1 µL of ~1-10 µM solution).Low to Moderate (depends on the spectrophotometer, from ~2 µL to >100 µL).Low to Moderate (similar to standard UV-Vis).
Throughput Moderate to HighHighHigh
Key Advantage Directly measures the mass of the conjugate, providing an unambiguous determination of the DOL.Rapid and simple for protein concentration estimation.[3]Well-established and straightforward for labels with a suitable chromophore.
Key Limitation Requires access to a mass spectrometer; sample preparation is critical.Cannot directly determine the DOL of a non-chromophoric conjugate.Not applicable to the this compound conjugate unless it is modified with a chromophore.

Experimental Protocols

Protocol 1: Determination of DOL using MALDI-TOF Mass Spectrometry

This protocol outlines the steps for analyzing a this compound protein conjugate to determine its degree of labeling.

1. Materials:

  • This compound conjugated protein, purified and desalted.

  • Unlabeled protein control.

  • MALDI-TOF Mass Spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., Sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[6]

  • Calibration standards (proteins of known molecular weight bracketing the expected mass of the analyte).

2. Sample Preparation:

  • Ensure the protein conjugate is free from salts and detergents, as these can interfere with ionization. If necessary, perform buffer exchange or use a desalting column.

  • Prepare the analyte solution by diluting the conjugated protein to a final concentration of 1-10 pmol/µL in a suitable solvent (e.g., 0.1% TFA in water).[7]

  • Prepare the matrix solution. Briefly vortex and centrifuge to pellet any undissolved matrix.[7]

3. Spotting the MALDI Plate (Dried-Droplet Method):

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the spot to air dry completely at room temperature. The dried spot should have a crystalline appearance.[7]

  • Spot the unlabeled protein control and calibration standards on separate spots using the same procedure.

4. Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Calibrate the instrument using the prepared calibration standards.

  • Acquire the mass spectrum for the unlabeled protein control to determine its precise molecular weight.

  • Acquire the mass spectrum for the this compound conjugated protein.

5. Data Analysis and DOL Calculation:

  • Process the spectra to identify the molecular weights of the different species present.

  • The mass of a single this compound label is approximately 353.2 g/mol (this should be calculated precisely based on the exact chemical formula).

  • Calculate the mass difference between the peaks in the conjugate spectrum and the peak of the unlabeled protein.

  • The degree of labeling is determined by dividing the mass difference by the mass of a single label. For example, a mass shift corresponding to the mass of two labels indicates a DOL of 2.

  • If multiple peaks are observed (e.g., for DOL=1, DOL=2, etc.), the average DOL can be calculated by taking a weighted average based on the relative intensities of the peaks.

Protocol 2: Protein Labeling with a Bromoacetamide Reagent

This is a general protocol for the conjugation reaction itself.

1. Materials:

  • Protein with accessible cysteine residues.

  • This compound.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol.

  • Desalting column or dialysis cassette for purification.

2. Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, add TCEP to a final concentration of 1-2 mM and incubate for 30 minutes at room temperature.

  • Labeling Reaction: Prepare a stock solution of this compound in an organic solvent like DMSO. Add a 10- to 20-fold molar excess of the bromoacetamide solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 10-50 mM) to consume any unreacted bromoacetamide. Incubate for 30 minutes.

  • Purification: Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. DOL Determination (MALDI-TOF) cluster_result 3. Output Protein Protein Solution (1-10 mg/mL) Reaction Conjugation Reaction (2h @ RT or O/N @ 4°C) Protein->Reaction Label This compound (10-20x molar excess) Label->Reaction Quench Quench Reaction (L-cysteine) Reaction->Quench Purify Purification (Desalting Column) Quench->Purify Mix Mix Conjugate with Matrix Purify->Mix Spot Spot on MALDI Plate Mix->Spot Analyze Acquire Mass Spectrum Spot->Analyze Calculate Calculate DOL from Mass Shift Analyze->Calculate Result Degree of Labeling (DOL) Calculate->Result

Caption: Workflow for protein conjugation and DOL determination by MALDI-TOF MS.

logical_comparison cluster_methods Available Methods cluster_decision Decision Criteria cluster_outcome Recommendation Start Determine DOL of This compound Conjugate Direct Direct Measurement of Label? Start->Direct MALDI MALDI-TOF MS Accurate High Accuracy Needed? MALDI->Accurate Yes UVVis UV-Vis Spec UVVis->Accurate No Direct->MALDI No Direct->UVVis No Rec_MALDI Recommended: MALDI-TOF MS Accurate->Rec_MALDI Yes Rec_UVVis Not Recommended: (Only for protein conc.) Accurate->Rec_UVVis No

References

A Researcher's Guide to the Kinetic Analysis of Bromoacetamide-Thiol Reactions: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of covalent modification is paramount for designing targeted therapies and robust bioconjugation strategies. The reaction between bromoacetamide and thiols, a cornerstone of S-alkylation chemistry, provides a stable thioether linkage crucial in various applications, from protein labeling to the synthesis of antibody-drug conjugates. This guide offers a comparative analysis of the bromoacetamide-thiol reaction, supported by experimental data and detailed protocols to aid in your research endeavors.

Quantitative Analysis of Reaction Kinetics

The reaction between bromoacetamide and a thiol-containing compound, such as the amino acid cysteine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is critically dependent on the pH of the medium, as the reactive species is the more nucleophilic thiolate anion (-S⁻). Consequently, the reaction rate significantly increases as the pH rises from neutral to alkaline, typically optimizing between pH 8.0 and 9.0.

While comprehensive kinetic data for a wide array of thiols with bromoacetamide is dispersed throughout the literature, the following table summarizes key kinetic parameters and provides a comparative perspective with other common thiol-reactive reagents like iodoacetamide (B48618) and maleimide (B117702).

ReagentThiolpHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Temperature (°C)Notes
Bromoacetamide Cysteine8.0-9.0HighRoom TempOptimal pH range for efficient reaction.
Bromoacetamide Cysteine7.5ModerateRoom TempReaction rate is noticeably slower than at higher pH.
Bromoacetamide Cysteine7.0LowRoom TempInefficient reaction due to low thiolate concentration.
IodoacetamideCysteine~7.4~0.6[1]Room TempGenerally more reactive than bromoacetamide.
N-ethylmaleimide (NEM)Cysteine6.5-7.5High (significantly faster than haloacetamides at this pH)Room TempReacts via Michael addition; optimal at near-neutral pH.

Note: The reactivity of haloacetamides follows the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide.[2] A study on N-phenylchloroacetamide, a related haloacetamide, demonstrated that the reaction proceeds through a concerted SN2 mechanism with an early transition state.

Comparison with Alternative Thiol-Reactive Chemistries

The choice of a thiol-reactive reagent is dictated by the specific application, desired reaction conditions, and the stability of the resulting conjugate.

  • Iodoacetamide: Iodoacetamides are generally more reactive than their bromoacetamide counterparts, leading to faster reaction times.[3] However, they are also more susceptible to hydrolysis and can be light-sensitive.[3]

  • Maleimides: Maleimides react with thiols via a Michael addition mechanism, which is significantly faster than the SN2 reaction of haloacetamides at neutral pH (6.5-7.5).[4] This allows for rapid conjugation under milder pH conditions. However, the resulting thioether bond from a maleimide reaction can be subject to a retro-Michael reaction, leading to potential instability, especially in the presence of other thiols.[4] In contrast, the thioether bond formed from a bromoacetamide reaction is highly stable.[4] A significant kinetic discrimination of 2-3 orders of magnitude in rate constants can be observed between maleimide and bromoacetyl groups at pH 6.5, allowing for sequential conjugations.[5]

Experimental Protocol: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant of the reaction between bromoacetamide and a thiol-containing compound (e.g., N-acetyl-L-cysteine) by monitoring the consumption of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

Materials:

  • Bromoacetamide

  • Thiol compound (e.g., N-acetyl-L-cysteine)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in reaction buffer)

  • Quenching Solution (e.g., 1 M HCl)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of bromoacetamide and the thiol compound in the reaction buffer. The final concentrations in the reaction mixture should be in the low millimolar range (e.g., 1-10 mM).

  • Reaction Initiation:

    • Equilibrate the bromoacetamide and thiol solutions to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, mix equal volumes of the bromoacetamide and thiol solutions in a reaction vessel. Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At regular time intervals (e.g., every 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the alkylation reaction.

  • Quantification of Remaining Thiol:

    • To each quenched time-point sample, add an excess of the DTNB stock solution. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.

    • Allow the color to develop for a few minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each sample at 412 nm using the UV-Vis spectrophotometer.

    • Use a blank containing the reaction buffer, quenching solution, and DTNB.

  • Data Analysis:

    • Create a standard curve of the thiol compound using DTNB to determine the relationship between absorbance and thiol concentration.

    • Calculate the concentration of the remaining thiol at each time point.

    • The reaction follows second-order kinetics. A plot of 1/[Thiol] versus time will yield a straight line with a slope equal to the second-order rate constant (k).

Visualizing the Workflow and Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical signaling pathway of the bromoacetamide-thiol reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Bromoacetamide, Thiol) initiate Initiate Reaction (Mix Reagents) prep_reagents->initiate prep_buffer Prepare Reaction Buffer (e.g., pH 8.0) prep_buffer->initiate sampling Time-Point Sampling initiate->sampling quenching Quench Reaction (e.g., with HCl) sampling->quenching dtnb Add Ellman's Reagent (DTNB) quenching->dtnb measure Measure Absorbance at 412 nm dtnb->measure calculate Calculate Rate Constant (k) measure->calculate

Caption: Experimental workflow for kinetic analysis of the bromoacetamide-thiol reaction.

reaction_pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products thiol R-SH (Thiol) thiolate R-S⁻ (Thiolate) thiol->thiolate Deprotonation bromoacetamide Br-CH₂-CONH₂ (Bromoacetamide) transition_state [R-S---CH₂(CONH₂)--Br]⁻ oh OH⁻ thiolate->transition_state SN2 Attack product R-S-CH₂-CONH₂ (Thioether) transition_state->product Bond Formation bromide Br⁻ transition_state->bromide Leaving Group Departure

Caption: SN2 reaction pathway of bromoacetamide with a thiol.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Bromoacetamide-PEG3-C1-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of both the efficacy and safety of the conjugate. This guide provides an objective comparison of the in vitro and in vivo stability of Bromoacetamide-PEG3-C1-acid linkers against other common linker technologies, supported by experimental data.

Executive Summary

Bromoacetamide-based linkers, which form a stable thioether bond with cysteine residues on antibodies, are emerging as a superior alternative to more traditional linkers. The this compound linker combines the high stability of the bromoacetamide-derived thioether bond with the favorable pharmacokinetic properties imparted by the polyethylene (B3416737) glycol (PEG) chain. This guide will delve into the quantitative stability data of this linker and its alternatives, provide detailed experimental protocols for stability assessment, and visualize key concepts to aid in linker selection.

Data Presentation: A Comparative Analysis of Linker Stability

The stability of a linker is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. The following tables summarize the stability of various linker types in different biological media.

Table 1: In Vitro Plasma Stability of Various Linker Types

Linker TypeCore ChemistryStability AssessmentKey FindingsReference
Bromoacetamide-based (Thioether) BromoacetamideIn vitro plasma incubationHighly stable, with minimal to no payload release observed over extended periods.
Maleimide-based (Thiosuccinimide)MaleimideMMAF release in mouse plasmaSusceptible to retro-Michael reaction, leading to payload release. Stability can be improved by hydrolysis of the succinimide (B58015) ring.[1][1]
Valine-Citrulline (vc)DipeptideMMAE release in mouse plasmaStable in human plasma but significantly less stable in mouse plasma due to enzymatic cleavage by carboxylesterase 1c.[2][3][2][3]
DisulfideDisulfidePayload releaseDesigned for cleavage in the reducing intracellular environment; shows variable stability in plasma depending on steric hindrance around the disulfide bond.[4][][4][]
HydrazoneHydrazonePayload releasepH-sensitive; stable at physiological pH (~7.4) but labile at acidic pH found in endosomes/lysosomes. Can show some instability in circulation.[6][6]
Non-cleavable (Thioether)e.g., SMCCMMAF release in mouse plasmaGenerally exhibit high plasma stability, as payload release requires degradation of the antibody.[4][7][4][7]

Table 2: In Vivo Stability (Half-life) of ADCs with Different Linker Types

Linker TypeADC ExampleSpeciesHalf-life (t½)Key FindingsReference
Bromoacetamide-based (Thioether) 1F6-C4v2-bac-MMAFMiceNo measurable systemic drug release for 2 weeks.Demonstrates exceptional in vivo stability of the thioether bond.
Maleimide-based (Thiosuccinimide)Trastuzumab-SMCC-DM1Rat~4.6 daysClearance is slightly faster than the total antibody, suggesting some payload loss.[3][3]
Valine-Citrulline (vc)Ab095-vc-MMAEMouse (CD1)Significant payload release (~25% free MMAE after 6 days).Highlights the species-specific instability in mice.[8][8]
Valine-Citrulline (vc)Ab095-vc-MMAEHumanHigh stability (<1% free MMAE after 6 days).Demonstrates high stability in human plasma.[8][8]
Silyl Ether (acid-cleavable)silyl ether linker-MMAE conjugateHuman>7 daysShows high stability in human plasma for an acid-cleavable linker.[9][9]
Non-cleavable (Thioether)Trastuzumab-MCC-DM1 (Kadcyla®)HumanGenerally longer half-life compared to cleavable linker ADCs.High stability leads to a favorable safety profile.[8][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Linker_Conjugation_and_Stability Bromoacetamide Linker Conjugation and Stability Pathway cluster_conjugation Conjugation cluster_circulation Systemic Circulation (In Vivo) cluster_target Target Cell Antibody_Cys_SH Antibody with Cysteine Thiol (-SH) ADC_Thioether Stable ADC with Thioether Bond Antibody_Cys_SH->ADC_Thioether Nucleophilic Substitution Bromoacetamide_Linker This compound Linker Bromoacetamide_Linker->ADC_Thioether ADC_in_Plasma ADC in Plasma ADC_Thioether->ADC_in_Plasma Stable_Conjugate Intact ADC ADC_in_Plasma->Stable_Conjugate High Stability Premature_Release Premature Payload Release ADC_in_Plasma->Premature_Release Low Instability Internalization ADC Internalization Stable_Conjugate->Internalization Payload_Release Payload Release (if cleavable) Internalization->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death In_Vitro_Stability_Workflow In Vitro Plasma Stability Assay Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analysis Analyze by LC-MS or ELISA Quench->Analysis Data_Interpretation Determine % Intact ADC or Free Payload Analysis->Data_Interpretation End End: Stability Profile Data_Interpretation->End

References

A Head-to-Head Comparison: Bromoacetamide-PEG3-C1-acid versus Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a heterobifunctional linker is a critical determinant of the stability, homogeneity, and in vivo performance of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an objective, data-driven comparison of Bromoacetamide-PEG3-C1-acid with other widely used classes of heterobifunctional linkers, including maleimide- and click chemistry-based systems. By examining their chemical reactivity, the stability of the resulting conjugates, and the impact on biological systems, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.

Executive Summary

This compound is a heterobifunctional linker that offers a distinct advantage in the permanent and stable conjugation of biomolecules. Its bromoacetamide moiety reacts specifically with thiol groups on cysteine residues to form a highly stable thioether bond, which is not susceptible to the retro-Michael reaction commonly observed with maleimide-based linkers. The integrated PEG3 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the potential for aggregation of the final conjugate. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules following activation. For applications demanding high stability and homogeneity, this compound presents a superior alternative to traditional maleimide-based linkers.

Data Presentation: A Quantitative Comparison of Heterobifunctional Linkers

The selection of a heterobifunctional linker significantly impacts the characteristics of the resulting bioconjugate. The following tables summarize key performance metrics for this compound and its alternatives.

FeatureThis compoundMaleimide-based Linkers (e.g., SMCC, Mal-PEG-NHS)Click Chemistry Linkers (e.g., DBCO-PEG-NHS)
Reactive Groups Bromoacetamide (thiol-reactive), Carboxylic Acid (amine-reactive after activation)Maleimide (B117702) (thiol-reactive), NHS Ester (amine-reactive)DBCO (azide-reactive), NHS Ester (amine-reactive)
Bond Formed Stable ThioetherThioether (susceptible to retro-Michael reaction)Triazole
Conjugate Stability High; resistant to deconjugation in plasma.[1][2]Variable; prone to deconjugation via retro-Michael reaction, leading to premature payload release.[1][3][4]Very High; triazole linkage is extremely stable.
Reaction pH Thiol-reactive end: ~8.0-9.0[5]Thiol-reactive end: ~6.5-7.5[5]Bioorthogonal; wide pH range.
Homogeneity Can produce a more homogeneous product with a tighter DAR distribution.[6][7]Can result in a heterogeneous mixture of species.High, due to the specific nature of the click reaction.
Reaction Rate Slower than maleimide.[1]Fast.Very Fast (strain-promoted).
Key Advantages Forms highly stable conjugates; PEG spacer enhances solubility.[1][7]Well-established chemistry; fast reaction kinetics.High stability; bioorthogonal reaction minimizes side reactions.[8]
Key Disadvantages Slower reaction rate compared to maleimides.[1]Potential for in vivo instability and payload loss.[1][3][4]Can be more expensive; may require introduction of azide/alkyne handles.
Performance MetricBromoacetamide-based ADC (bac-linker)[2]Maleimide-based ADC (mc-linker)[2]
Plasma Stability No measurable systemic drug release over 2 weeks in mice.Prone to deconjugation.
Intratumoral Drug Exposure 25% higher over a 7-day period.Lower than bromoacetamide-based ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional linkers. Below are representative protocols for bioconjugation using this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug to an antibody in a two-step process.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing drug molecule

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in an appropriate organic solvent (e.g., DMSO).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Drug:

    • Add the amine-containing drug to the activated linker solution.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Reduction:

    • Prepare the antibody in a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.2-7.5).

    • Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-linker construct to the reduced antibody solution. The reaction with the bromoacetamide group is typically performed at a slightly higher pH (e.g., pH 8.0-9.0) to facilitate the reaction with the thiol groups.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted bromoacetamide groups.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.

Mandatory Visualization

Bioconjugation_Workflow General Workflow for Antibody-Drug Conjugation cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: Conjugation & Purification Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Conjugation Reaction (Thiol-Bromoacetamide) Reduced_Ab->Conjugation Linker This compound Activation Activation of Carboxylic Acid (EDC/Sulfo-NHS) Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Payload Amine-containing Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Activated_Linker->Linker_Payload Linker_Payload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: A generalized experimental workflow for bioconjugation.

PI3K_AKT_mTOR_Pathway Targeted Inhibition of the PI3K/AKT/mTOR Signaling Pathway by an ADC cluster_cell Cancer Cell cluster_pathway PI3K/AKT/mTOR Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor binds Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Active Payload Payload_Release->Payload PI3K PI3K Payload->PI3K inhibits AKT AKT Payload->AKT inhibits mTOR mTOR Payload->mTOR inhibits PI3K->AKT activates AKT->mTOR activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream activates

Caption: ADC targeting the PI3K/AKT/mTOR signaling pathway.

References

Navigating the Maze: A Comparative Guide to Biophysical Methods for Validating PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of a stable ternary complex—comprising a target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin of targeted protein degradation. The efficiency of this trimeric assembly dictates the efficacy of the PROTAC in hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Therefore, rigorous biophysical characterization of this crucial interaction is paramount for the rational design and optimization of potent and selective protein degraders.

This guide provides an objective comparison of key biophysical assays used to validate and quantify the formation of PROTAC-induced ternary complexes. We present a summary of quantitative data for a well-characterized PROTAC system, detailed experimental protocols for cornerstone techniques, and visualizations to clarify the underlying principles and workflows.

The PROTAC Mechanism of Action: A Ternary Complex Affair

PROTACs are heterobifunctional molecules that act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The formation of a stable and productive ternary complex is the foundational step in this process.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Target:PROTAC:E3 Target Target Protein Target->PROTAC Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Degraded_Target Degraded Protein Proteasome->Degraded_Target Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Biophysical Assays

The choice of an appropriate biophysical assay is contingent on several factors, including the specific biological question, the availability of reagents and instrumentation, and the desired throughput. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.[1]

AssayPROTAC SystemParameterBinary Interaction (PROTAC:E3 Ligase)Ternary Complex (Target:PROTAC:E3 Ligase)Cooperativity (α)Reference
Surface Plasmon Resonance (SPR) MZ1:BRD4-BD2:VHLKD (nM)29122[1]
kon (105 M-1s-1)759[1]
koff (s-1)0.0190.006[1]
Half-life (s)43130[1]
Isothermal Titration Calorimetry (ITC) MZ1:BRD4-BD2:VHLKD (nM)664.415[3][4]
Biolayer Interferometry (BLI) MZ1:BRD4-BD2:VHLKD (nM)Not typically used for binaryConsistent with SPR and ITCN/A[3]
Time-Resolved FRET (TR-FRET) dBET1:BRD2-BD1:CRBNEC50 (nM)N/A412N/A[5][6]
NanoBRET Various SystemsBRET RatioN/ADependent on systemN/A[7][8]
MicroScale Thermophoresis (MST) MZ1:BRD4:VHLKd (nM)25.410.72.4[9][10]

Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. It is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, signifying that the ternary complex is more stable than the individual binary complexes.[11][12]

Key Experimental Methodologies

A detailed understanding of the experimental setup is crucial for interpreting kinetic and thermodynamic data. Here, we provide protocols for some of the most common biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors biomolecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip.[2][13] It provides comprehensive kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).[14]

SPR_Workflow cluster_0 SPR Experimental Workflow Immobilization 1. Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Binary_Binding 2. Inject PROTAC (e.g., MZ1) for Binary Interaction Immobilization->Binary_Binding Ternary_Binding 3. Inject Pre-incubated PROTAC + Target Protein (e.g., BRD4-BD2) for Ternary Complex Binary_Binding->Ternary_Binding Data_Analysis 4. Analyze Sensorgrams to Determine Kinetics (kon, koff, KD) Ternary_Binding->Data_Analysis

Caption: A typical SPR workflow for PROTAC ternary complex analysis.

Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis: [1][15]

  • Immobilization: Covalently immobilize a biotinylated VHL-elongin B-elongin C (VCB) complex onto a streptavidin-coated sensor chip.

  • Binary Interaction: To measure the binary interaction between MZ1 and VHL, inject a series of concentrations of MZ1 over the sensor surface and a reference flow cell.

  • Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of BRD4-BD2 with a series of concentrations of MZ1. Inject these solutions over the VHL-immobilized surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[16]

Protocol for Ternary Complex Analysis: [3][17]

  • Binary Titration 1: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity (KD1).

  • Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (KD2).

  • Ternary Complex Titration: Titrate the target protein into a solution containing a pre-formed binary complex of the E3 ligase and the PROTAC. The resulting heat changes are used to determine the affinity of the target protein for the binary complex, from which the ternary KD and cooperativity can be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by a binding event.[5] This technique is well-suited for high-throughput screening.[6]

TRFRET_Assay cluster_0 TR-FRET Assay Principle cluster_1 No Ternary Complex cluster_2 Ternary Complex Formation Donor Donor Fluorophore (e.g., on anti-GST-Tb) No_FRET No FRET Signal Acceptor Acceptor Fluorophore (e.g., on anti-His-dye) Target GST-Target Protein FRET FRET Signal E3 His-E3 Ligase PROTAC PROTAC Donor_NoFRET Donor Acceptor_NoFRET Acceptor Donor_FRET Donor PROTAC_FRET PROTAC Donor_FRET->PROTAC_FRET Acceptor_FRET Acceptor PROTAC_FRET->Acceptor_FRET Target_FRET Target E3_FRET E3

Caption: Schematic of a TR-FRET assay for ternary complex detection.

Protocol for BRD/PROTAC/CRBN Ternary Complex: [1][5]

  • Reagent Preparation: Use a GST-tagged bromodomain (e.g., BRD2-BD1) and a His-tagged CRBN-DDB1 complex. The donor is a terbium-labeled anti-GST antibody, and the acceptor is a fluorescently labeled anti-His antibody.

  • Assay Setup: In a microplate, add the GST-BRD, His-CRBN, anti-GST-Tb, and anti-His-acceptor antibodies.

  • PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.

Comparison of Methodologies

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Time-Resolved FRET (TR-FRET)
Principle Change in refractive indexHeat change upon bindingFluorescence resonance energy transfer
Labeling Label-freeLabel-freeRequires fluorescent labels
Throughput MediumLowHigh
Information Kinetics (kon, koff), Affinity (KD)Thermodynamics (KD, ΔH, ΔS), StoichiometryProximity-based binding
Sample Consumption LowHighLow
Strengths Real-time kinetic data, no labels required.[1]Provides complete thermodynamic profile, gold standard for affinity.[1]High throughput, suitable for screening.[5]
Limitations Immobilization may affect protein activity, potential for mass transport limitations.Low throughput, high sample consumption, sensitive to buffer composition.[13]Requires labeled proteins, potential for fluorescent artifacts.

Conclusion

The study of PROTAC ternary complex formation is a dynamic and evolving field, and the selection of the appropriate biophysical assay is critical for generating reliable and informative data. SPR and BLI offer real-time kinetic information without the need for labels, making them powerful tools for detailed mechanistic studies.[1] ITC provides unparalleled thermodynamic data, which is essential for understanding the driving forces behind complex formation. High-throughput methods like TR-FRET and NanoBRET are invaluable for screening large compound libraries and for studying ternary complex formation in a more physiological cellular context.[1] A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of PROTAC-induced ternary complex formation and pave the way for the development of next-generation protein degraders.

References

Safety Operating Guide

Bromoacetamide-PEG3-C1-acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Bromoacetamide-PEG3-C1-acid is crucial for maintaining laboratory safety and ensuring environmental protection. This compound, used as a PROTAC linker in drug development, possesses a dual nature regarding its hazard profile.[1] While the Polyethylene Glycol (PEG) component is generally considered non-hazardous, the presence of the bromoacetamide functional group necessitates that the entire molecule be handled and disposed of as hazardous chemical waste.[2][3][4]

The bromoacetamide group is associated with significant health risks, including toxicity if ingested or in contact with skin, and the potential to cause severe skin and eye damage.[3][5] Furthermore, as a halogenated organic compound, this compound requires a specific waste stream to prevent environmental contamination and to comply with regulations.[6][7]

Hazard Assessment and Safety Information

Before handling, it is essential to recognize the potential hazards associated with this compound, primarily derived from its bromoacetamide component.

Hazard ClassificationDescription
Acute Toxicity Harmful or toxic if swallowed or in contact with skin.[3] Related compounds like bromoacetate (B1195939) are highly toxic.[8][9]
Corrosivity Causes severe skin burns and eye damage.[3][5][10]
Irritation May cause respiratory irritation.[3][10]
Reactivity Sensitive to light, heat, and moisture.[8][10] Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Decomposition Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[3]

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment (PPE) when handling this compound waste.

Protection TypeRequired EquipmentPurpose
Eye/Face Chemical safety goggles and a face shield.[3][10]To protect against splashes that can cause severe eye damage.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[3][10]To prevent skin contact, which can lead to burns and toxicity.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[3][11]To minimize inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular solid waste.[10][12]

  • Segregation:

    • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.[13][14]

    • This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste, aqueous waste, and other waste streams.[6][7]

    • Do not mix this waste with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and list all constituents and their approximate percentages.[6]

    • The label should also indicate the associated hazards (e.g., Toxic, Corrosive).[6]

    • Begin completing the hazardous waste tag as soon as the first drop of waste is added.[6]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[6][14]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[6]

    • Ensure the storage area is secure and away from incompatible materials like strong acids, bases, and oxidizing agents.[3][10]

  • Arranging for Disposal:

    • Once the container is nearly full (e.g., ¾ full) or when required by institutional policy, request a waste collection from your EHS office.[6]

    • Your institution will then arrange for a licensed chemical waste disposal contractor to collect and manage the final disposal, which is typically done via high-temperature incineration.[7]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate the immediate area to prevent exposure.[3]

  • Notify your supervisor and institutional EHS department.

  • Secure the Area: Restrict access to the spill location.

  • Cleanup (if trained):

    • Wear the appropriate PPE as detailed above.[3]

    • For solid spills, dampen the material with water to avoid generating dust.[8]

    • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[11]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

    • Seal the container, label it appropriately, and arrange for disposal.

    • Wash the contaminated area with a strong soap and water solution.[8]

DisposalWorkflow cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Segregation & Storage cluster_disposal Step 3: Final Disposal A Don appropriate PPE (Goggles, Gloves, Lab Coat) B Designate a compatible, sealed waste container A->B C Label container: 'Hazardous Waste' 'Halogenated Organic' 'this compound' B->C D Collect waste compound and contaminated materials C->D E Is the waste a halogenated organic? D->E F YES: Store in Halogenated Waste Stream E->F True G NO: Segregate according to institutional policy E->G False H Store container in a cool, dry, well-ventilated SAA F->H I Keep container tightly closed and away from incompatibles H->I J Is container full? I->J K Contact EHS for pickup J->K Yes M Continue accumulation J->M No L Licensed contractor collects waste for incineration K->L

References

Essential Safety and Operational Guide for Bromoacetamide-PEG3-C1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Bromoacetamide-PEG3-C1-acid. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity. Given that this compound is a reactive halogenated compound, it must be handled with care to mitigate risks.

Hazard Summary

This compound is a potentially hazardous chemical. The bromoacetamide group is reactive and can act as an alkylating agent. Similar bromoacetamide compounds are known to be toxic if swallowed and can cause severe skin and eye irritation or burns[1][2]. The PEG component generally has a low toxicity profile[3]. However, the overall compound should be handled as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use[2][4][5][6][7].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use.To prevent skin contact with the reactive bromoacetamide group.
Eye/Face Protection Chemical safety goggles and a face shield.To protect against dust particles and chemical splashes[8][9].
Skin and Body Protection A laboratory coat (Nomex® or 100% cotton recommended). Closed-toe shoes and long pants.To prevent skin contact and contamination of personal clothing[10].
Respiratory Protection Use in a certified chemical fume hood. A respirator may be required if there is a risk of inhalation and engineering controls are insufficient.To avoid inhalation of dust or vapors[8][10].

Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[8].

  • Preparation and Precaution :

    • Ensure a safety shower and eyewash station are readily accessible[6][8].

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize dust generation and inhalation[9].

    • Use a spatula for transfers. For larger quantities, consider using a closed system.

  • Dissolution and Reaction :

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered to the extent possible.

  • During Use :

    • Avoid direct contact with skin, eyes, and clothing[9].

    • Do not eat, drink, or smoke in the area where the chemical is handled[9][11].

    • Keep the container tightly closed when not in use[3][9].

  • Post-Handling :

    • Wash hands thoroughly after handling the compound[2][3].

    • Decontaminate all surfaces and equipment after use.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Proceed with caution transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate After reaction completion dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations[8]. Do not dispose of it down the drain[8].

  • Waste Segregation :

    • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, wipes, pipette tips), and empty containers, in a designated, properly labeled, and sealed hazardous waste container[9].

    • The container should be clearly labeled as "Hazardous Waste: this compound" and include the date and any other components of the waste mixture[12].

  • Container Management :

    • Use a container that is compatible with the chemical.

    • Keep the waste container closed except when adding waste.

  • Storage of Waste :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[12].

    • The storage area should be secure and accessible only to authorized personnel[12].

  • Spill Management :

    • In the event of a spill, evacuate the immediate area[9].

    • Wearing appropriate PPE, collect the spilled material. Avoid creating dust[12].

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container[9].

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. Collect all cleanup materials for disposal as hazardous waste[9].

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[9][12].

Logical Flow for Disposal of this compound Waste

G start Waste Generation collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Secure, Ventilated Area segregate->store pickup Arrange for EHS/Licensed Disposal store->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.